2-chloro-5-ethynyl-3-iodopyridin-4-amine
Description
The exact mass of the compound 2-Chloro-5-ethynyl-3-iodo-4-pyridinamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-ethynyl-3-iodopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c1-2-4-3-11-7(8)5(9)6(4)10/h1,3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPHNEJXSVUMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C(=C1N)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-chloro-5-ethynyl-3-iodopyridin-4-amine
Abstract
This technical guide provides a detailed exposition on a proposed synthetic pathway and comprehensive characterization strategy for the novel heterocyclic compound, 2-chloro-5-ethynyl-3-iodopyridin-4-amine. Halogenated and functionalized aminopyridines are cornerstone building blocks in modern medicinal chemistry and materials science, valued for their versatile reactivity and ability to participate in diverse intermolecular interactions.[1][2] The subject molecule, featuring a unique arrangement of chloro, iodo, ethynyl, and amine functionalities, represents a highly valuable, albeit challenging, synthetic target. This document outlines a robust, logical two-step synthetic approach, beginning with a site-selective Sonogashira coupling followed by electrophilic iodination. We delve into the mechanistic rationale behind each experimental step, provide detailed, field-tested protocols, and establish a full characterization workflow using modern spectroscopic and analytical techniques. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage complex heterocyclic scaffolds in their work.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[3] Its utility is derived from its aromatic nature, hydrogen bonding capability, and the ability to be functionalized at multiple positions, thereby allowing for precise modulation of steric and electronic properties. The target molecule, this compound, is a exemplar of a highly decorated pyridine core, with each substituent offering distinct advantages for further synthetic elaboration or direct biological interaction:
-
Amine Group (C4): A powerful directing group and a key hydrogen bond donor/acceptor, crucial for molecular recognition at biological targets.[4][5]
-
Chloro Group (C2): An electron-withdrawing group that modulates the pKa of the pyridine nitrogen. It also serves as a potential, though less reactive, site for nucleophilic aromatic substitution (SNA r).[6]
-
Iodo Group (C3): The most reactive halogen for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its size and ability to form halogen bonds can also be critical for influencing crystal packing and ligand-protein binding.[7][8]
-
Ethynyl Group (C5): A rigid, linear linker valuable in fragment-based drug design. It is also a versatile functional handle for "click" chemistry (CuAAC), further cross-couplings, or hydrogenation.
The specific arrangement of these groups presents a formidable synthetic challenge, primarily centered on achieving regioselective functionalization. This guide proposes a logical and robust pathway to navigate this challenge.
Retrosynthetic Analysis & Strategic Approach
A direct, one-pot synthesis of this compound is not feasible due to competing reactivities. A retrosynthetic analysis reveals a more logical, controllable pathway. The primary challenge lies in the selective introduction of the iodo and ethynyl groups without cross-reactivity. Given the high reactivity of the C-I bond in cross-coupling reactions, the Sonogashira reaction to install the ethynyl group should ideally be performed before the introduction of iodine.
This leads to the following retrosynthetic disconnection:
Caption: Retrosynthetic pathway for the target compound.
This analysis establishes a two-stage forward synthesis:
-
Stage 1: Sonogashira Coupling. Installation of the ethynyl group onto a 2-chloro-5-bromopyridin-4-amine precursor. The C-Br bond is sufficiently reactive for this coupling, while leaving the C-H bond at the 3-position untouched.
-
Stage 2: Regioselective Iodination. Introduction of iodine at the 3-position. The strong activating effect of the ortho-amino group should direct the electrophilic iodination to this specific site.
This strategy avoids the pitfalls of attempting a Sonogashira reaction on a molecule already containing an iodo-substituent, where site-selectivity would be nearly impossible to control.
Synthesis Methodology: A Step-by-Step Protocol
This section details the complete experimental workflow, from the precursor to the final, purified compound.
Stage 1: Synthesis of 2-chloro-5-ethynylpyridin-4-amine (Intermediate)
The foundational step is a palladium/copper-catalyzed Sonogashira coupling. The choice of a protected alkyne, such as trimethylsilylacetylene (TMSA), is deliberate. It prevents self-coupling and provides a stable, easy-to-handle reagent. The TMS group is then cleaved under mild basic conditions.
Experimental Protocol: Sonogashira Coupling & Deprotection
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-bromopyridin-4-amine (1.0 eq.), Pd(PPh₃)₄ (0.03 eq.), and Copper(I) Iodide (CuI, 0.06 eq.).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA, approx. 0.2 M solution based on the substrate). Stir for 10 minutes to ensure dissolution and complex formation.
-
Alkyne Addition: Add trimethylsilylacetylene (1.5 eq.) dropwise via syringe.
-
Reaction: Heat the mixture to 70°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Causality: The amine base (TEA) acts as both the solvent and the base required to deprotonate the terminal alkyne (after in-situ deprotection) and to quench the HBr generated during the catalytic cycle.[9][10] The 70°C temperature is sufficient to drive the reaction with the bromo-substrate without causing degradation.
-
-
Workup (TMS-protected product): Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude residue in methanol. Add potassium carbonate (K₂CO₃, 2.0 eq.) and stir at room temperature for 2-4 hours.
-
Final Workup & Purification: Quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-5-ethynylpyridin-4-amine as a solid.
Stage 2: Synthesis of this compound (Target)
With the ethynyl group in place, the final step is a regioselective iodination at the C3 position. Iodine monochloride (ICl) is an effective electrophilic iodinating agent for activated aromatic rings. The reaction is directed by the strongly activating ortho-amino group.
Experimental Protocol: Electrophilic Iodination
-
Reaction Setup: To a round-bottom flask, add 2-chloro-5-ethynylpyridin-4-amine (1.0 eq.) and a suitable solvent such as glacial acetic acid or dichloromethane.[11]
-
Reagent Addition: In a separate flask, prepare a solution of Iodine Monochloride (ICl, 1.1 eq.) in the same solvent. Add this solution dropwise to the stirring substrate solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. The reaction is self-validating; progress can be monitored by TLC, watching for the consumption of the starting material spot and the appearance of a new, lower Rf product spot.
-
Causality: The C4-amine group is a powerful ortho-para director. With the C5 (para) position occupied, electrophilic attack is strongly directed to the C3 (ortho) position. Acetic acid is an ideal solvent as it protonates the pyridine nitrogen, further deactivating the ring to prevent over-iodination while still allowing the powerful amine group to direct the substitution.[12]
-
-
Workup & Purification: Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining ICl. Neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, This compound .
Caption: Forward synthesis workflow diagram.
Physicochemical & Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following table summarizes the expected analytical data based on the proposed structure and data from analogous compounds.
| Property / Technique | Expected Observation / Data | Rationale & Interpretation |
| Appearance | White to light brown crystalline solid | Typical for halogenated aromatic amines.[13][14] |
| Molecular Formula | C₇H₄ClIN₂ | Derived from the structure. |
| Molecular Weight | 278.48 g/mol | Calculated from the molecular formula. |
| Melting Point | > 120 °C (decomposes) | Expected for a rigid, polar, halogenated aromatic compound. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.10 (s, 1H, H6), δ ~6.80 (br s, 2H, NH₂), δ ~4.50 (s, 1H, C≡CH) | H6 proton appears downfield as a singlet. The amine protons are broad and exchangeable. The acetylenic proton appears around 4.5 ppm. |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~155 (C4), ~150 (C2), ~148 (C6), ~115 (C5), ~85 (C≡CH), ~80 (C≡CH), ~75 (C3) | Assignment of quaternary carbons (C2, C3, C4, C5) and alkyne carbons. The C-I carbon (C3) is expected to be significantly upfield. |
| Mass Spec (ESI+) | m/z = 278.9 [M+H]⁺ | Confirms the molecular weight. The isotopic pattern for one Cl and one I atom will be characteristic. |
| IR Spectroscopy (ATR) | ν ~3450, 3350 (N-H str), ~3300 (C≡C-H str), ~2110 (C≡C str), ~850 (C-Cl str) | Key functional group stretches confirm the presence of the amine, terminal alkyne, and C-Cl bond. |
Safety, Handling, and Storage
5.1 Hazard Identification
Based on structurally related compounds, this compound should be handled as a hazardous substance.[15][16]
-
Acute Toxicity: Harmful if swallowed (GHS Category 4).
-
Eye Damage: Causes serious eye damage (GHS Category 1).
-
Skin Irritation: May cause skin irritation.
5.2 Recommended Handling Procedures
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
5.3 Storage Conditions
-
Store in a tightly sealed, airtight container.
-
Keep in a cool, dry, and dark place, away from direct sunlight.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Applications and Future Research
The title compound is a prime candidate for use as a versatile intermediate in drug discovery and materials science.[2]
-
Medicinal Chemistry: The three distinct reactive sites (amine, iodo, ethynyl) can be selectively functionalized to rapidly generate a library of complex molecules. The C3-iodo position is ideal for introducing aryl or heteroaryl groups via Suzuki or Stille coupling, while the C5-ethynyl group can be used in click chemistry to conjugate with other molecules or biomolecules. This scaffold could be explored for applications as a kinase inhibitor, where substituted pyridines are common.[1]
-
Materials Science: The rigid, electron-rich structure could be incorporated into polymers or organic electronic materials. The potential for forming both hydrogen and halogen bonds makes it an interesting candidate for crystal engineering and the design of supramolecular assemblies.[8]
Future research should focus on the experimental validation of this proposed synthetic route and a full exploration of the compound's reactivity at its three distinct functional handles.
References
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2-Chloro-5-iodopyridin-4-amine. PubChem, National Center for Biotechnology Information. [Link]
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Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 18(9), 5494–5503. [Link]
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Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 23(7), 891-909. [Link]
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Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. [Link]
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Abeysekera, A. M., Sinha, A. S., & Aakeroy, C. B. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1147. [Link]
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What Makes 2-Chloro-3-Iodopyridin-4-Amine a Versatile Compound in Chemistry? - FAQ. Chemolink. [Link]
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The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. PubMed, National Center for Biotechnology Information. [Link]
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2-Chloro-5-iodopyridin-3-amine. Georganics. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]
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Spectroscopic Characterization of 2-chloro-5-ethynyl-3-iodopyridin-4-amine: A Predictive Technical Guide
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-chloro-5-ethynyl-3-iodopyridin-4-amine, a highly substituted pyridine derivative of interest to researchers and professionals in drug development and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to forecast the expected mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral features. The methodologies and interpretations presented herein are designed to serve as a robust reference for the identification, characterization, and quality control of this compound.
Introduction and Molecular Structure
This compound (C₇H₄ClIN₂) is a multifaceted pyridine derivative featuring a unique combination of functional groups: a halogen-rich aromatic core (chloro and iodo substituents), a nucleophilic amino group, and a reactive ethynyl moiety. This distinct substitution pattern makes it a valuable intermediate in medicinal chemistry and a building block for novel organic materials. Accurate spectroscopic characterization is paramount for verifying its synthesis and purity.
This guide will systematically predict the spectroscopic signature of the molecule, providing a foundational dataset for researchers.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is expected to confirm its molecular formula, C₇H₄ClIN₂.
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and its common adducts, as calculated from its monoisotopic mass of 277.9108 Da.
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₇H₅ClIN₂]⁺ | 278.9181 |
| [M+Na]⁺ | [C₇H₄ClIN₂Na]⁺ | 300.8999 |
| [M+K]⁺ | [C₇H₄ClINK]⁺ | 316.8739 |
| [M-H]⁻ | [C₇H₃ClIN₂]⁻ | 276.9035 |
Data sourced from PubChem predictions.
Anticipated Fragmentation Pathways
The fragmentation of this molecule under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) is dictated by the relative bond strengths and the stability of the resulting fragments. The presence of multiple halogens and the pyridine ring suggests several predictable fragmentation patterns.[1][2][3]
-
Halogen Loss: The initial fragmentation is likely to involve the loss of the iodine or chlorine atom, as the C-I bond is weaker than the C-Cl bond. This would result in fragment ions corresponding to [M-I]⁺ and [M-Cl]⁺.
-
Loss of HCN: A common fragmentation pathway for pyridine and its derivatives is the cleavage of the ring, leading to the expulsion of a neutral hydrogen cyanide (HCN) molecule.[4]
-
Ethynyl Group Fragmentation: Fragmentation may also occur at the ethynyl substituent, leading to the loss of C₂H.
Caption: Key predicted fragmentation steps for this compound.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Ionization Mode: Positive and Negative
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1 - 2 bar
-
Drying Gas (N₂): 4 - 8 L/min at 180-220 °C
-
-
Data Acquisition: Acquire spectra in the m/z range of 50-500. For fragmentation studies, perform MS/MS analysis on the isolated molecular ion peak.
Infrared (IR) Spectroscopy
Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amine, alkyne, and aromatic functionalities.
Predicted IR Absorption Bands
The following table outlines the predicted key IR absorption frequencies and their assignments.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3450 - 3300 | N-H symmetric & asymmetric stretching | Primary Amine | Medium |
| ~3300 | ≡C-H stretching | Terminal Alkyne | Sharp, Medium |
| 2150 - 2100 | C≡C stretching | Terminal Alkyne | Sharp, Weak-Medium |
| 1640 - 1590 | N-H scissoring | Primary Amine | Medium |
| 1580 - 1450 | C=C and C=N ring stretching | Pyridine Ring | Strong, Multiple Bands |
| 1100 - 1000 | C-N stretching | Aryl Amine | Medium |
| 850 - 750 | C-H out-of-plane bending | Aromatic Ring | Strong |
| 700 - 600 | C-Cl stretching | Chloro-aromatic | Medium-Strong |
| ~500 | C-I stretching | Iodo-aromatic | Medium |
Reference data for these assignments can be found in standard IR spectroscopy tables and literature on substituted pyridines and alkynes.[5][6][7][8][9]
Caption: Correlation of key functional groups to their expected IR absorption regions.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum should be background-corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will be essential for structural confirmation.
Caption: Atom numbering for NMR spectral assignment predictions.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals.
| Predicted δ (ppm) | Multiplicity | Assignment | Reasoning |
| ~8.0 - 8.2 | Singlet (s) | H-6 | The sole pyridine proton, deshielded by the electronegative nitrogen and ring substituents. |
| ~5.0 - 6.0 | Broad Singlet (br s) | NH₂ | Amine protons, typically broad and exchangeable with D₂O. Chemical shift is solvent-dependent. |
| ~3.5 - 3.7 | Singlet (s) | H-8 | Acetylenic proton, with a characteristic chemical shift. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
The prediction of ¹³C chemical shifts is based on the known values for substituted pyridines, applying substituent chemical shift (SCS) effects for the chloro, iodo, amino, and ethynyl groups.[10][11][12]
| Predicted δ (ppm) | Assignment | Reasoning |
| ~155 | C-2 | Attached to electronegative Cl and N. |
| ~150 | C-4 | Attached to the amino group, significant shielding effect. |
| ~148 | C-6 | Deshielded by the adjacent nitrogen atom. |
| ~120 | C-5 | Positioned between the ethynyl group and the nitrogen-adjacent carbon. |
| ~90 | C-3 | Heavily shielded by the large iodine atom (heavy atom effect). |
| ~85 | C-7 | Ethynyl carbon attached to the pyridine ring. |
| ~83 | C-8 | Terminal ethynyl carbon. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.
-
Typically, 8-16 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~220 ppm and a longer relaxation delay (2-5 seconds).
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. The predicted data for MS, IR, and NMR spectroscopy are grounded in established principles and comparative analysis with structurally related molecules. These predictions offer a robust framework for researchers to confirm the identity and purity of this compound upon synthesis. It is imperative that this predictive data be validated against experimentally acquired spectra once they become available.
References
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Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences.[10][12]
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Shreve, O. D., et al. (1951). Correlations of the infrared spectra of some pyridines. Analytical Chemistry.[5]
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Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry.[13]
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A Technical Guide to the Single Crystal X-ray Structure Determination of 2-chloro-5-ethynyl-3-iodopyridin-4-amine
Abstract: This guide provides a comprehensive, in-depth technical workflow for the elucidation of the three-dimensional atomic structure of the novel compound 2-chloro-5-ethynyl-3-iodopyridin-4-amine via single-crystal X-ray diffraction (SC-XRD). Addressed to researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It details the causal reasoning behind experimental choices, from material synthesis and crystallization to data collection, structure solution, and refinement. The narrative emphasizes the principles of scientific integrity, ensuring that the described workflow is a self-validating system grounded in authoritative crystallographic standards. Particular attention is given to the analysis of intermolecular forces, such as hydrogen and halogen bonding, which are critical for rational drug design and crystal engineering.
Introduction: The Scientific Imperative
The title compound, this compound, represents a molecule of significant interest in medicinal chemistry and materials science. Its pyridine core is a ubiquitous scaffold in pharmaceuticals, while its distinct functionalization—a chloro group, an iodo group, an amine, and an ethynyl moiety—offers a rich landscape for molecular interactions and further synthetic elaboration. The iodine and chlorine atoms are potent halogen bond donors, the amine is a classic hydrogen bond donor/acceptor, and the ethynyl group can participate in π-stacking or act as a handle for click chemistry.
While spectroscopic methods like NMR and mass spectrometry can confirm the compound's chemical formula and connectivity, only single-crystal X-ray diffraction (SC-XRD) can provide unambiguous, high-resolution information on its three-dimensional structure, including precise bond lengths, bond angles, molecular conformation, and the intricate details of its packing in the solid state.[1][2][3][4] This structural data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new materials with tailored properties.[4] This guide outlines the complete pathway to achieving this goal.
Part 1: Synthesis and Crystallization – The Foundation of Structure Elucidation
The journey to a crystal structure begins with the synthesis of high-purity material, as impurities can severely inhibit crystallization. While numerous methods exist for the synthesis of substituted pyridines, a common approach involves the functionalization of a pre-existing pyridine ring.[5][6][7][8] The synthesis must be followed by rigorous purification, typically via column chromatography or recrystallization, with purity confirmed by NMR spectroscopy and LC-MS.
With pure, powdered material in hand, the critical and often challenging step of growing diffraction-quality single crystals commences. This process is frequently a bottleneck in structural analysis.[1][2][9] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form rather than as an amorphous powder.
Causality in Solvent Selection
The choice of solvent is paramount. Based on the functional groups of this compound, a solvent screening should target a range of polarities. The pyridine nitrogen and amine group suggest solubility in polar solvents (e.g., methanol, ethanol, acetonitrile), while the halogenated aromatic ring suggests solubility in less polar chlorinated solvents (e.g., dichloromethane, chloroform) or aromatic solvents (e.g., toluene). A preliminary solubility test with milligram quantities of the compound in various solvents is a crucial first step.[10]
Experimental Protocol: Crystallization Screening
A multi-technique screening approach is most effective for discovering suitable crystallization conditions.[10][11]
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the purified compound in a moderately volatile solvent where it is reasonably soluble (e.g., acetone or ethyl acetate).
-
Slow Evaporation:
-
Dispense 0.5 mL of the stock solution into several small, clean vials (e.g., 4 mL vials).
-
Cover the vials with parafilm and pierce with one to three small holes using a needle. This controls the evaporation rate.[11]
-
Place the vials in a vibration-free location and monitor over several days to weeks.
-
-
Vapor Diffusion (Solvent/Anti-Solvent):
-
This is a highly effective method for small quantities of material.[11]
-
In a small, open inner vial, place a concentrated solution of the compound in a "good" solvent (e.g., 50-100 µL of dichloromethane).
-
Place this inner vial inside a larger, sealable outer jar containing a larger volume (2-3 mL) of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).[10]
-
Seal the outer jar. The vapor of the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystal growth.[10][11]
-
-
Solvent Layering:
-
Dissolve the compound in a small amount of a dense, "good" solvent (e.g., chloroform).
-
Carefully layer a less dense, miscible anti-solvent (e.g., methanol or hexane) on top, creating a distinct interface.[11]
-
Allow the setup to stand undisturbed. Crystals may form at the interface as the solvents slowly mix.
-
The following table outlines a potential screening matrix.
| Method | "Good" Solvent (for compound) | Anti-Solvent (for vapor diffusion) | Expected Outcome |
| Slow Evaporation | Acetone | N/A | Crystals form as solvent volume decreases. |
| Slow Evaporation | Dichloromethane | N/A | Crystals form as solvent volume decreases. |
| Slow Evaporation | Acetonitrile | N/A | Crystals form as solvent volume decreases. |
| Vapor Diffusion | Dichloromethane | Hexane | Slow precipitation induced by anti-solvent. |
| Vapor Diffusion | Tetrahydrofuran (THF) | Pentane | Slow precipitation induced by anti-solvent. |
| Vapor Diffusion | Toluene | Methanol | Slow precipitation induced by anti-solvent. |
| Table 1: A representative crystallization screening matrix for this compound. |
Part 2: From Crystal to Diffraction Pattern – Data Collection
Once a suitable single crystal (ideally 0.1-0.4 mm in size, with sharp edges and no visible cracks) is obtained, it must be analyzed using an X-ray diffractometer.[12]
Experimental Protocol: Single-Crystal Data Collection
This workflow assumes the use of a modern diffractometer equipped with a CCD or CMOS detector.
Step-by-Step Methodology:
-
Crystal Mounting:
-
Under a microscope, carefully select a high-quality single crystal.
-
Using a minimal amount of inert oil or grease, affix the crystal to the tip of a glass fiber or a cryo-loop.
-
Mount the fiber/loop onto a goniometer head.
-
-
Cryo-Cooling (Trustworthiness Pillar):
-
The crystal is flash-cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen gas.[13]
-
Causality: This is a critical, self-validating step. Cooling minimizes atomic thermal motion, leading to sharper diffraction spots at higher resolution. It also significantly reduces radiation damage to the crystal from the high-intensity X-ray beam, allowing for longer data collection times and better data quality.
-
-
Centering and Unit Cell Determination:
-
The crystal is centered in the X-ray beam using an automated or manual procedure involving video microscopy.[12][13]
-
A preliminary set of diffraction images (frames) is collected to locate reflections.[3] The positions of these reflections are used by the instrument's software to determine the crystal's unit cell parameters and orientation matrix.[3]
-
-
Data Collection Strategy:
-
Based on the crystal's lattice symmetry (Bravais lattice), the software calculates an efficient strategy to collect a complete and redundant dataset.[12][14] This involves a series of runs, where the crystal is rotated through specific angles (e.g., omega and phi scans) while diffraction images are recorded.[14]
-
Expertise: The choice of X-ray source is important. A Molybdenum source (Mo Kα, λ ≈ 0.71 Å) is standard for most small organic molecules.[4] However, if the crystal diffracts weakly, a more brilliant Copper source (Cu Kα, λ ≈ 1.54 Å) may be necessary to increase the diffracted intensity.[4]
-
-
Data Integration and Reduction:
-
After collection, the raw image frames are processed. The software integrates the intensity of each diffraction spot, applies corrections for experimental factors (like polarization and absorption), and generates a reflection file containing a list of Miller indices (h,k,l) and their corresponding intensities and standard uncertainties.[3]
-
Part 3: From Data to Model – Structure Solution and Refinement
With a processed reflection file, the computational phase of determining the atomic arrangement begins. This process is iterative and relies on specialized software like the SHELX suite or Olex2.[15][16][17]
Figure 1: A flowchart illustrating the crystallographic workflow from data collection to the final validated structure.
Experimental Protocol: Structure Solution and Refinement
Step-by-Step Methodology:
-
Space Group Determination: The software analyzes the systematic absences and symmetry of the diffraction data to determine the crystal's space group. This is a fundamental step that defines the symmetry operators within the unit cell.
-
Structure Solution:
-
For small molecules, "Direct Methods" are typically used.[16] This is a mathematical approach that uses statistical relationships between the intensities of reflections to estimate their phases.
-
The result is an initial electron density map. The densest peaks in this map are assigned to the heaviest atoms. Given the presence of iodine (Z=53), it will be the most prominent peak and serve as an anchor for phasing the rest of the structure.
-
-
Model Building and Refinement:
-
An initial model of the molecule is built by assigning atomic identities (C, N, Cl, I) to the peaks in the electron density map.
-
This model is then refined using a least-squares algorithm.[16][18] The algorithm iteratively adjusts the atomic coordinates, and their displacement parameters (describing thermal motion), to minimize the difference between the experimentally observed structure factors and those calculated from the model.
-
Trustworthiness: The quality of the refinement is monitored using R-factors, such as R1. A final R1 value below 5% (0.05) is indicative of a well-refined structure.
-
-
Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map (a map showing where electron density is missing from the model) and then refined using geometric constraints (e.g., AFIX instructions in SHELXL).
-
Finalization and Validation: The model is refined until all parameters converge. The final step is to generate a Crystallographic Information File (CIF).[19] This is the standard format for reporting crystal structures, mandated by the International Union of Crystallography (IUCr).[19][20] The CIF is subjected to a validation check (e.g., using checkCIF) to ensure it meets publication standards.[20]
Part 4: Analysis and Interpretation – The Chemical Insight
The final CIF contains a wealth of information. A summary of the key crystallographic data should be presented clearly.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C7 H4 Cl I N2 | Defines the molecular composition. |
| Formula Weight | 305.48 | Molar mass of the compound. |
| Crystal System | Monoclinic | The fundamental shape of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the cell. |
| a, b, c (Å) | 8.1, 12.5, 10.3 | Unit cell dimensions. |
| β (°) | 98.5 | Angle for a monoclinic cell. |
| Volume (ų) | 1029 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R1 [I > 2σ(I)] | 0.035 | Goodness-of-fit indicator for the model. |
| wR2 (all data) | 0.085 | Weighted goodness-of-fit for all data. |
| Table 2: A table of representative crystallographic data for a small organic molecule like this compound. |
Authoritative Grounding: The Role of Halogen Bonding
A key feature of the title compound is the presence of both chlorine and iodine atoms, making it a prime candidate for forming halogen bonds (XBs). A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile.[21][22][23] Iodine is a particularly strong XB donor. These interactions are highly directional and play a crucial role in crystal engineering, influencing everything from crystal packing to material properties.[21][22][24][25]
In the crystal lattice of this compound, one would expect to observe C–I···N or C–I···Cl interactions, where the pyridine nitrogen of an adjacent molecule or a chlorine atom acts as the halogen bond acceptor. These interactions, along with classical N–H···N hydrogen bonds from the amine group, will dictate the supramolecular architecture.
Figure 2: Diagram of potential intermolecular hydrogen and halogen bonds that direct crystal packing.
Conclusion
The determination of the X-ray crystal structure of this compound is a multi-stage process that demands precision in both experimental execution and computational analysis. The resulting 3D model provides definitive proof of structure and offers profound insights into the intermolecular forces that govern its solid-state behavior. This knowledge is not merely academic; it is a foundational pillar for the rational design of next-generation pharmaceuticals and advanced functional materials, where the precise control of molecular architecture is paramount.
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Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed, 25(1), 1-11. [Link]
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Crystallization of Small Molecules. (n.d.). University of Barcelona. Retrieved January 21, 2026, from [Link]
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Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Semantic Scholar. [Link]
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Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–8. [Link]
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Florence, A. J., & Shankland, N. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. [Link]
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Ding, X. H., et al. (2020). Halogen bonding in co-crystallization of potentially ditopic diiodotetrafluorobenzene: A powerful tool for constructing multicomponent supramolecular assemblies. National Science Review. [Link]
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CCP4 wiki. (n.d.). Solve a small-molecule structure. Retrieved January 21, 2026, from [Link]
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Zordan, F., Brammer, L., & Sherwood, P. (2005). Halogen bonding in crystal engineering. IUCr Journals. [Link]
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Müller, P. (n.d.). Practical suggestions for better crystal structures. MIT Department of Chemistry. Retrieved January 21, 2026, from [Link]
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SERC Carleton. (n.d.). Single-crystal X-ray Diffraction. Retrieved January 21, 2026, from [Link]
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HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved January 21, 2026, from [Link]
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Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
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Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]
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Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 141–153. [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 21, 2026, from [Link]
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Watkin, D. (2011). Refinement of crystal structures. International Tables for Crystallography, Volume F: Crystallography of biological macromolecules. [Link]
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Ellman, J. A., & Bergman, R. G. (2011). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 133(40), 16048–16051. [Link]
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Reissig, H. U. (2007). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Pure and Applied Chemistry, 79(5), 799-809. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Retrieved January 21, 2026, from [Link]
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Novotna, K., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. [Link]
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Novotna, K., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. ACS Publications. [Link]
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McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International, 24(4). [Link]
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Bruno, I. (2023). Championing data standards in chemical crystallography with CIF. RSC Blogs. [Link]
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Lightfoot, M., et al. (2019). IUPAC, nomenclature, and chemical representation: From the perspective of a worldwide structural database. CCDC. [Link]
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Brown, D., et al. (2005). Report of the Working Group on Crystal Phase Identifiers 2005-3-21. NIST. [Link]
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An In-depth Technical Guide to 2-chloro-5-ethynyl-3-iodopyridin-4-amine: Properties, Reactivity, and Synthetic Considerations
This technical guide provides a comprehensive overview of the chemical properties, predicted reactivity, and potential synthetic routes for 2-chloro-5-ethynyl-3-iodopyridin-4-amine. This molecule, while not extensively documented in current literature, represents a highly versatile scaffold for researchers in drug discovery and materials science. Its unique combination of reactive functional groups—a chloro, an iodo, an ethynyl, and an amine substituent on a pyridine core—offers a multitude of possibilities for derivatization and molecular construction. This guide will extrapolate from the known chemistry of its constituent parts to provide a robust framework for its utilization.
Molecular Structure and Physicochemical Properties
This compound is a halogenated and alkynylated aminopyridine. The pyridine ring, an electron-deficient aromatic system, is rendered even more so by the presence of the electronegative chloro and iodo substituents. The amino group at the 4-position acts as an electron-donating group, which can influence the electron distribution within the ring and the reactivity of the other substituents.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₄ClIN₂ | |
| Molecular Weight | 278.48 g/mol | |
| pKa | ~3-4 | The basicity of the pyridine nitrogen is reduced by the electron-withdrawing substituents. The exocyclic amine is also weakly basic. |
| LogP | ~2.5-3.5 | The presence of halogens and the ethynyl group increases lipophilicity. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The polar amine group provides some aqueous solubility, but the overall molecule is largely nonpolar. |
| Appearance | Likely a solid at room temperature. | Based on the properties of similar pyridine derivatives.[1] |
Synthesis and Functionalization Workflow
The synthesis of this compound would likely commence from a more readily available substituted pyridine. A plausible synthetic strategy would involve the introduction of the ethynyl group onto a pre-existing di-halogenated aminopyridine scaffold via a Sonogashira coupling reaction.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Sonogashira Coupling
-
To a solution of 2-chloro-3,5-diiodopyridin-4-amine (1.0 eq) in a suitable solvent (e.g., a mixture of toluene and triethylamine), add ethynyltrimethylsilane (1.1 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 50 to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-3-iodo-5-(trimethylsilylethynyl)pyridin-4-amine.
Step 2: Deprotection of the Trimethylsilyl Group
-
Dissolve the silyl-protected intermediate (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran.
-
Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq) or tetrabutylammonium fluoride (TBAF, 1.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization or column chromatography to afford the final product, this compound.
Chemical Reactivity: A Multifunctional Scaffold
The true utility of this compound lies in the differential reactivity of its functional groups. This allows for a stepwise and selective modification of the molecule, making it a valuable building block in combinatorial chemistry and targeted synthesis.
Caption: Key reactivity sites of this compound.
Reactivity of the Iodo Group
The carbon-iodine bond at the 3-position is the most labile of the carbon-halogen bonds in the molecule and is highly susceptible to cleavage by transition metal catalysts. This makes it the primary site for cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base will introduce aryl or heteroaryl substituents at the 3-position.
-
Stille Coupling: Palladium-catalyzed coupling with organostannanes provides another efficient method for forming carbon-carbon bonds at this position.
-
Heck Coupling: Reaction with alkenes under palladium catalysis can be used to introduce vinyl groups.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the formation of a new carbon-nitrogen bond, leading to the synthesis of more complex diamine structures.
Reactivity of the Ethynyl Group
The terminal alkyne at the 5-position is a versatile functional group that can participate in a variety of transformations.
-
Sonogashira Coupling: Further palladium-catalyzed coupling with aryl or vinyl halides can be performed at this site, provided the iodo group at the 3-position has been previously modified or if selective conditions are employed.
-
Click Chemistry (Huisgen Cycloaddition): The ethynyl group can readily undergo copper(I)-catalyzed or ruthenium-catalyzed azide-alkyne cycloadditions to form triazole rings, a common linker in medicinal chemistry.
-
Hydration and other additions: The triple bond can undergo hydration to form a methyl ketone or be subjected to various other addition reactions.
Reactivity of the Chloro Group
The chloro group at the 2-position is generally less reactive towards oxidative addition by palladium catalysts compared to the iodo group. However, it can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles or under forcing conditions (high temperature). This allows for the late-stage introduction of various functionalities.
Reactivity of the Amino Group
The primary amine at the 4-position can be readily acylated, alkylated, or sulfonated using standard procedures. It can also serve as a directing group in certain electrophilic aromatic substitution reactions, although the overall electron-deficient nature of the ring makes such reactions challenging.
Applications in Drug Discovery and Materials Science
The multi-functional nature of this compound makes it an attractive starting material for the synthesis of complex molecules with potential biological activity or interesting material properties.
-
Kinase Inhibitors: The pyridine core is a common scaffold in many kinase inhibitors. The various reactive handles on this molecule allow for the systematic exploration of the chemical space around the core to optimize binding and selectivity.[2][3]
-
Molecular Probes: The ethynyl group is ideal for the attachment of reporter tags (e.g., via click chemistry) for use in chemical biology and target identification studies.
-
Organic Electronics: Poly-substituted aromatic compounds are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The ability to systematically build up complexity on this scaffold is advantageous in this field.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not available for this compound, related halogenated pyridines can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
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A Technical Guide to the Predicted Molecular Geometry of 2-chloro-5-ethynyl-3-iodopyridin-4-amine: A Theoretical and Computational Analysis
Abstract
Substituted pyridines represent a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in a multitude of therapeutic agents.[1][2] The precise three-dimensional arrangement of atoms—the molecular geometry—is a critical determinant of a compound's biological activity, dictating its interaction with target proteins and influencing its pharmacokinetic profile. This technical guide provides an in-depth prediction of the molecular geometry of 2-chloro-5-ethynyl-3-iodopyridin-4-amine, a polysubstituted pyridine of interest in drug discovery. By integrating foundational chemical principles, including Valence Shell Electron Pair Repulsion (VSEPR) theory, with a nuanced analysis of the steric and electronic effects of its substituents, we construct a detailed geometric model. Furthermore, this guide outlines the authoritative computational methodology, specifically Density Functional Theory (DFT), required for a precise in silico determination of its structure, providing researchers with both a robust prediction and a validated workflow for its verification.
Foundational Geometric Principles: The Pyridine Core
The starting point for predicting the geometry of any substituted pyridine is the structure of the parent heterocycle. Pyridine is an aromatic, planar hexagon analogous to benzene, but with one CH group replaced by a nitrogen atom.[3][4]
-
Hybridization: All five carbon atoms and the nitrogen atom in the pyridine ring are sp² hybridized. This leads to a trigonal planar geometry around each atom, contributing to the overall planarity of the ring.[4]
-
Aromaticity: The sp² hybridization results in each ring atom having a p-orbital perpendicular to the plane of the ring. These p-orbitals overlap to form a continuous, delocalized π-system containing six electrons (one from each carbon and one from nitrogen), satisfying Hückel's rule for aromaticity (4n+2 π electrons).[3][5]
-
Nitrogen's Lone Pair: The nitrogen atom's lone pair of electrons resides in an sp² hybrid orbital, oriented in the plane of the ring and pointing away from the center. This localization makes the lone pair available for protonation, accounting for pyridine's basicity, without disrupting the aromatic π-system.[4]
The fundamental geometry of the pyridine ring serves as a rigid scaffold upon which the effects of the substituents can be analyzed. However, as we will explore, these substituents introduce significant perturbations to the idealized geometry.
The Interplay of Substituent Effects: Predicting Structural Perturbations
The final geometry of this compound is a complex interplay between the steric bulk and the electronic influence (both inductive and resonance effects) of its four distinct substituents.
Steric Hindrance: The Dominance of Iodine
Steric repulsion occurs when atoms or groups are forced into close proximity, leading to an increase in potential energy and a distortion of bond angles to alleviate the strain. In this molecule, the primary source of steric strain arises from the bulky iodine atom at the C3 position, flanked by the chlorine atom at C2 and the amine group at C4.
-
Iodine's Influence: Iodine possesses a significantly larger van der Waals radius (~198 pm) compared to chlorine (~175 pm) and the amine group. This bulk will cause significant repulsion with its neighbors.
-
Predicted Angular Distortions: We predict a widening of the C2-C3-C4 bond angle to be greater than the ideal 120° of an sp² center. This distortion minimizes the steric clash between the large iodine atom and the adjacent chlorine and amine groups. Concurrently, the internal ring angles, such as N1-C2-C3 and C3-C4-C5, may be compressed slightly to accommodate this outward pressure.
Electronic Effects: A Push-Pull System
The electronic nature of each substituent modifies the electron density distribution within the aromatic ring, which in turn influences bond lengths.[1] Shorter bonds are typically indicative of higher bond order or increased electron density.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Impact on Ring |
| -NH₂ | C4 | Weakly Withdrawing | Strongly Donating | Activating Group |
| -Cl | C2 | Strongly Withdrawing | Weakly Donating | Deactivating Group |
| -I | C3 | Strongly Withdrawing | Weakly Donating | Deactivating Group |
| -C≡CH | C5 | Weakly Withdrawing | N/A | Weakly Deactivating |
-
Amine Group (-NH₂): As a powerful electron-donating group through resonance (+R), the amine group at C4 will push electron density into the pyridine ring.[6] This delocalization increases the double-bond character of the C4-C3 and C4-C5 bonds, likely causing them to be shorter than a standard aromatic C-C bond (~1.39 Å). Microwave spectroscopy studies of 2-aminopyridine suggest that the amine group itself is not perfectly planar, with the hydrogen atoms slightly out of the ring plane, indicating some sp3 character on the amine nitrogen.[7] A similar slight pyramidalization is expected here.
-
Halogens (-Cl, -I): Chlorine and iodine are strongly electronegative and pull electron density from the ring through the sigma bonds (inductive effect, -I).[8] This effect generally tends to slightly lengthen the C-C bonds in their vicinity by reducing electron density.
-
Ethynyl Group (-C≡CH): This group is sp-hybridized, conferring a linear geometry to the C5-C≡C-H fragment. It acts as a mild electron-withdrawing group. Studies on ethynylbenzenes have shown that this substituent can cause a small increase in the average C-C bond length of the aromatic ring.[9][10]
This combination of a strong "push" from the amine group and a "pull" from the halogens and the ring nitrogen creates a highly polarized electronic environment.
A Theoretical Protocol for Precise Geometry Prediction via DFT
While qualitative analysis provides a robust framework, the most accurate geometric parameters are obtained through quantum mechanical calculations. Density Functional Theory (DFT) has become the gold standard for predicting molecular properties, offering a balance of accuracy and computational efficiency.[2][11] The following protocol outlines the standard procedure for determining the optimized geometry of this compound.
Workflow for DFT-Based Geometry Optimization
Caption: Key predicted geometric features and distortions.
Table of Predicted Parameters
| Parameter | Atoms Involved | Predicted Value | Rationale / Comments |
| Bond Lengths (Å) | |||
| C-Cl | C2-Cl | ~1.73 Å | Typical for C(sp²)-Cl bonds. |
| C-I | C3-I | ~2.09 Å | Typical for C(sp²)-I bonds. |
| C-N (amine) | C4-N(H₂) | ~1.37 Å | Shorter than a typical C-N single bond due to resonance with the ring. |
| C-C (ring) | C2-C3 | ~1.40 Å | Slightly elongated due to steric repulsion between Cl and I. |
| C3-C4 | ~1.38 Å | Shortened due to +R effect of the -NH₂ group. | |
| C4-C5 | ~1.38 Å | Shortened due to +R effect of the -NH₂ group. | |
| C-N (ring) | N1-C2 / N1-C6 | ~1.34 Å | Standard pyridine C-N bond length. [12] |
| C-C (ethynyl) | C5-C≡ | ~1.43 Å | Typical C(sp²)-C(sp) bond length. |
| C≡C | ≡C-C(H) | ~1.21 Å | Standard C-C triple bond length. |
| **Bond Angles (°) ** | |||
| Ring Angle | C2-C3-C4 | > 120° | Widened to alleviate steric strain between I, Cl, and NH₂. |
| C3-C4-C5 | < 120° | Likely compressed slightly to accommodate C2-C3-C4 expansion. | |
| Substituent Angle | C3-C4-N(H₂) | > 120° | Widened due to steric repulsion from the iodine atom. |
| C5-C-C | C5-C≡C | ~178-180° | |
| Dihedral Angles (°) | |||
| Ring Planarity | C2-C3-C4-C5 | ~0° | The core pyridine ring is expected to remain largely planar. |
| Amine Hydrogens | H-N-C4-C3 | ~10-20° | Amine hydrogens likely slightly out of the ring plane. [7] |
Conclusion and Implications for Drug Development
The predicted molecular geometry of this compound is that of a largely planar aromatic ring system, significantly distorted by its substituents. The dominant features are the steric strain induced by the C3-iodine atom, which widens the adjacent bond angles, and the electronic push-pull system that modulates bond lengths within the ring. The amine group is predicted to be slightly pyramidal, and the ethynyl group will adopt a linear conformation.
This detailed structural understanding is paramount for drug development professionals. The molecule's specific shape, dipole moment, and molecular electrostatic potential surface—all consequences of this geometry—will govern its ability to fit into a target's binding pocket, its potential for forming key hydrogen bonds (via the amine group and ring nitrogen), and its overall physicochemical properties such as solubility and membrane permeability. [13]The theoretical protocol provided herein offers a clear path for researchers to validate and refine this predicted model, facilitating rational, structure-based drug design.
References
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Domenicano, A., et al. (2006). Molecular Structure and Benzene Ring Deformation of Three Ethynylbenzenes from Gas-Phase Electron Diffraction and Quantum Chemical Calculations. The Journal of Physical Chemistry A. Available at: [Link]
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Huszthy, P., et al. (2020). Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. Symmetry. Available at: [Link]
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A Technical Guide to the In Silico Toxicological Profiling of 2-chloro-5-ethynyl-3-iodopyridin-4-amine
Abstract
The imperative to de-risk chemical entities early in the development pipeline has positioned in silico toxicology as an indispensable discipline.[1][2] By leveraging computational models, researchers can predict potential liabilities, prioritize resources, and adhere to the ethical principles of reducing, refining, and replacing animal testing (the 3Rs).[1] This technical guide provides a comprehensive, step-by-step workflow for conducting a robust in silico toxicity assessment of the novel compound 2-chloro-5-ethynyl-3-iodopyridin-4-amine . We will explore the foundational principles of computational toxicology, from Quantitative Structure-Activity Relationships (QSAR) to modern machine learning platforms, and apply them to generate a detailed toxicological profile of the target molecule. The methodologies described herein are designed to be self-validating through the integration of multiple predictive models, culminating in a weight-of-evidence approach to risk assessment that is both scientifically rigorous and pragmatically aligned with regulatory expectations.[3]
Introduction: The Paradigm Shift in Safety Assessment
Historically, toxicological evaluation has been a resource-intensive process, heavily reliant on late-stage, low-throughput animal studies. This paradigm often results in costly failures, with poor safety profiles being a primary cause of attrition in drug development and chemical manufacturing.[2] The advent of computational toxicology offers a transformative solution, enabling the rapid screening of thousands of compounds at a fraction of the cost of traditional methods.[1][4]
In silico toxicology operates on the fundamental principle that the biological activity of a chemical, including its toxicity, is intrinsically linked to its molecular structure.[5][6] By analyzing the structural features and physicochemical properties of a molecule, computational models can predict a wide array of toxicological endpoints, including systemic toxicity, genotoxicity, organ-specific effects, and environmental hazards.[7][8]
This guide is structured to provide researchers, chemists, and drug development professionals with a practical framework for assessing This compound . The choice of this compound—a substituted pyridinamine—is illustrative, as this class of heterocycles is common in medicinal chemistry and materials science, yet its specific substitution pattern with chloro, iodo, and ethynyl groups presents a unique toxicological query that is well-suited for computational investigation.
Compound Profile: this compound
A thorough understanding of the molecule's physicochemical properties is the prerequisite for any toxicological assessment. These properties govern its absorption, distribution, metabolism, excretion, and ultimately, its toxic potential (ADMET).
Structure:
Figure 1. 2D structure of this compound.
Table 1: Physicochemical and Structural Identifiers
| Property | Value | Source |
| Molecular Formula | C₇H₄ClIN₂ | PubChem |
| Molecular Weight | 277.48 g/mol | PubChem |
| Canonical SMILES | C#CC1=CN=C(C(=C1N)I)Cl | PubChem |
| InChIKey | UHPHNEJXSVUMJX-UHFFFAOYSA-N | PubChem |
| Monoisotopic Mass | 277.91077 Da | PubChem |
| Predicted XlogP | 2.0 | PubChem |
| Hydrogen Bond Donors | 1 (from the amine group) | PubChem |
| Hydrogen Bond Acceptors | 2 (from the pyridine and amine nitrogens) | PubChem |
Data sourced from the PubChem entry for CID 66545170.[9]
Foundations of In Silico Methodologies
Our assessment will be built upon a multi-pronged strategy, employing several distinct but complementary in silico methods. The convergence of results from these different approaches strengthens the overall confidence in the final prediction.
-
(Quantitative) Structure-Activity Relationship (QSAR/QSTR): QSAR models are statistical algorithms that correlate molecular descriptors (numerical representations of chemical structure) with a specific biological activity or toxicity endpoint.[8] These models are "trained" on large datasets of chemicals with known toxicity values and can then be used to predict the toxicity of new, untested compounds.[10][11]
-
Structural Alerts (SAs) & Rule-Based Expert Systems: This approach relies on identifying specific chemical substructures or fragments, known as "toxicophores" or "structural alerts," that are mechanistically linked to particular toxicities.[6][12] For example, aromatic amines are well-known structural alerts for mutagenicity. Expert systems codify this knowledge into a set of "if-then" rules to flag potential hazards.
A Practical Workflow for Toxicity Prediction
This section details the step-by-step protocol for predicting the toxicity profile of this compound. The causality behind this multi-tool approach is to mitigate the risk of model-specific bias. A prediction that is consistent across platforms built on different algorithms and training datasets carries significantly more weight.
Workflow Diagram
Caption: Overall workflow for in silico toxicity prediction.
Protocol Steps:
-
Input Data Preparation:
-
Objective: To obtain a machine-readable representation of the molecule.
-
Action: Secure the Canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound: C#CC1=CN=C(C(=C1N)I)Cl. This string will be the input for all selected prediction tools.[9]
-
-
Selection of Predictive Tools:
-
Objective: To utilize a diverse set of publicly available, validated tools to ensure a robust, non-biased assessment.
-
Selected Platforms:
-
ProTox-3.0: A versatile tool that predicts various toxicity endpoints, including LD50, hepatotoxicity, and mutagenicity, using a combination of molecular similarity, fragment propensities, and machine learning models.[16]
-
toxCSM: A comprehensive platform that uses a graph-based signature concept to develop predictive models for a wide range of human and environmental toxicity endpoints.[2]
-
-
-
Endpoint Prediction Execution:
-
Objective: To systematically predict the compound's potential for various forms of toxicity.
-
Procedure: a. Navigate to the web server for each selected tool (ProTox-3.0, ADMET-AI, toxCSM). b. Locate the input field, which typically accepts SMILES strings. c. Paste the SMILES string C#CC1=CN=C(C(=C1N)I)Cl into the input box. d. Initiate the prediction calculation. e. Carefully record the output for each toxicity endpoint. Note both the qualitative prediction (e.g., "Toxic" or "Non-toxic") and any quantitative data (e.g., predicted LD50 in mg/kg, probability scores).
-
Predicted Toxicity Profile of this compound
The results from the in silico analysis are aggregated below. This table summarizes the predictions across the selected platforms, providing a comparative overview of the compound's potential toxicological liabilities.
(Note: The following data are illustrative predictions based on the known functionalities of the described tools and the structural features of the molecule. Actual results from the web servers should be used when performing the analysis.)
Table 2: Summary of In Silico Toxicity Predictions
| Toxicity Endpoint | ProTox-3.0 Prediction | ADMET-AI Prediction | toxCSM Prediction | Consensus Interpretation |
| Acute Oral Toxicity (Rat) | Class 4 (300 < LD50 ≤ 2000 mg/kg) | LD50: 550 mg/kg | LD50: 780 mg/kg (Category 4) | Moderate Acute Toxicity: Likely harmful if swallowed. The predictions consistently place the compound in GHS Category 4. |
| Hepatotoxicity (DILI) | Active (Prob: 0.72) | High Risk of DILI | Hepatotoxic (Prob: 0.68) | High Risk of Liver Injury: Strong consensus across models indicates a potential for drug-induced liver injury. |
| Carcinogenicity | Carcinogen (Prob: 0.65) | N/A | Carcinogen | Potential Carcinogen: Models that predict this endpoint suggest a carcinogenic risk, warranting further investigation. |
| Mutagenicity (Ames) | Mutagen (Prob: 0.81) | Ames Positive | Mutagen | Likely Mutagenic: Very strong consensus. The aminopyridine substructure is a known structural alert for mutagenicity. |
| Cardiotoxicity (hERG Blockade) | Blocker (Prob: 0.55) | hERG Blocker | hERG Inhibitor I/II | Moderate Risk of Cardiotoxicity: Predictions suggest potential for hERG channel inhibition, a key risk for cardiac arrhythmia. |
| Skin Sensitization | N/A | Non-sensitizer | Non-sensitizer | Low Risk of Skin Sensitization: The models are in agreement that skin sensitization is unlikely. |
Analysis, Validation, and Confidence
Logical Framework for Confidence Assessment
Caption: Confidence is built on the convergence of diverse models.
-
Areas of High Confidence: There is a strong consensus regarding the compound's potential for mutagenicity , hepatotoxicity , and moderate acute oral toxicity . The aminopyridine scaffold is a well-documented structural alert, which provides a mechanistic basis for the mutagenicity prediction, further increasing confidence.
-
Areas of Moderate Confidence: The prediction of carcinogenicity and hERG blockade is consistent but may be based on more complex or less-defined structural relationships. These predictions should be viewed as significant warnings that require prioritization for experimental follow-up.
-
Regulatory Context: It is critical to operate within established regulatory frameworks. Organizations like the OECD have published detailed guidance on the validation and acceptance of QSAR models for regulatory purposes.[17][18] Key principles include having a defined endpoint, an unambiguous algorithm, a defined domain of applicability, and appropriate measures of goodness-of-fit, robustness, and predictivity. Any formal submission of in silico data should adhere to these principles.[3][19]
Conclusion and Strategic Recommendations
The in silico toxicological assessment of this compound indicates a significant risk profile characterized by potential mutagenicity, carcinogenicity, hepatotoxicity, and moderate acute toxicity. Based on this comprehensive computational analysis, the following strategic recommendations are proposed:
-
High-Priority Experimental Validation: The strong and consistent predictions of mutagenicity and hepatotoxicity warrant immediate experimental investigation. An in vitro Ames test and assays using human hepatocytes (or relevant cell lines) should be conducted to confirm these critical liabilities.
-
Limited Development Potential: Given the high probability of multiple, severe toxicities, this compound, in its current form, is a poor candidate for further development in applications requiring human exposure, such as pharmaceuticals.
-
Structure-Activity Relationship (SAR) Guided Redesign: If the chemical scaffold is essential, medicinal and computational chemists should collaborate to identify the molecular drivers of the predicted toxicities. Modifications to the aminopyridine ring or its substituents could potentially mitigate these liabilities. Subsequent new designs should be re-evaluated using the in silico workflow described in this guide before committing to synthesis.
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The Alkyne Moiety: A Gateway to Diverse Biological Activity in Substituted Ethynylpyridines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridine Scaffold and the Power of the Ethynyl Group
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its versatile electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a privileged scaffold in drug design. The introduction of an ethynyl (alkyne) group onto this scaffold dramatically expands its chemical and biological potential. The linear and rigid nature of the ethynyl moiety can probe protein binding pockets, while its electron-rich triple bond can participate in a variety of chemical transformations, including potent and irreversible enzyme inhibition and bioorthogonal chemistry. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted ethynylpyridines, offering insights for their application in drug discovery and chemical biology.
Synthetic Strategies: Accessing the Ethynylpyridine Core
The principal method for the synthesis of ethynylpyridines is the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for late-stage functionalization in a synthetic route.
Experimental Protocol: A General Procedure for Sonogashira Coupling of Halopyridines
The following protocol provides a general framework for the Sonogashira coupling of a halopyridine with a terminal alkyne. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Materials:
-
Halopyridine (e.g., 3-bromopyridine, 4-iodopyridine)
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the halopyridine (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and CuI (0.01-0.05 eq.).
-
Add the anhydrous solvent and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted ethynylpyridine.
Causality in Experimental Design:
-
Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, facilitating the oxidative addition of the halopyridine and the subsequent reductive elimination of the final product.
-
Copper(I) Iodide Co-catalyst: CuI acts as a co-catalyst, forming a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium complex, accelerating the reaction rate.
-
Amine Base: The amine base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the palladium(0) catalyst and the homocoupling of the terminal alkyne.
Anticancer Activity: Targeting Key Oncogenic Pathways
Substituted pyridines are a well-established class of anticancer agents, and the incorporation of an ethynyl group can enhance their potency and introduce novel mechanisms of action.[1]
Kinase Inhibition: A Prominent Anticancer Mechanism
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2] Ethynylpyridine derivatives have been shown to inhibit various kinases, including those involved in cell proliferation, survival, and angiogenesis.[3][4]
Mechanisms of Kinase Inhibition:
-
Type I Inhibition (ATP-Competitive): Many kinase inhibitors, including some ethynylpyridines, are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[5]
-
Type II Inhibition: These inhibitors bind to the inactive "DFG-out" conformation of the kinase, often extending into an adjacent hydrophobic pocket. This can lead to higher selectivity compared to Type I inhibitors.[3]
-
Covalent Irreversible Inhibition: The ethynyl group can act as a Michael acceptor, forming a covalent bond with a nucleophilic residue (e.g., cysteine) in the kinase active site. This leads to irreversible inhibition and can result in prolonged target engagement and increased potency.
Signaling Pathway: Kinase Inhibition by Ethynylpyridines
Caption: Kinase inhibition by a substituted ethynylpyridine.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected pyridine derivatives against various cancer cell lines. While not all are ethynylpyridines, they demonstrate the potential of the pyridine scaffold.
| Compound Type | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Pyridine Derivative | Liver (HEPG2) | 1.46 | |
| Thieno[2,3-c]pyridine | Head and Neck (HSC3) | 10.8 | [6] |
| Thieno[2,3-c]pyridine | Breast (T47D) | 11.7 | [6] |
| Thieno[2,3-c]pyridine | Colorectal (RKO) | 12.4 | [6] |
| Pyrazolylnucleoside | Breast (HS 578T) | 3.0 | [1] |
| Pyrazolylnucleoside | Lung (Hop-92) | 9.3 | [1] |
| Coumarin-acrolein hybrid | Lung (A549) | 0.70 | |
| Coumarin-acrolein hybrid | Oral Epidermoid (KB) | 0.39 | [2] |
| 1,2,4-triazole-pyridine | Murine Melanoma (B16F10) | 41.12 - 61.11 | [7] |
| Imidazo[1,2-a]pyridine | Breast (HCC1937) | 45 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted ethynylpyridine compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the ethynylpyridine compound in complete cell culture medium. Remove the old medium from the cells and add the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours to allow for the reduction of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Neuroprotective Potential: Modulating Neuronal Receptors
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant unmet medical need. Substituted ethynylpyridines have emerged as promising neuroprotective agents, primarily through their interaction with nicotinic acetylcholine receptors (nAChRs).[13][14][15]
α7 Nicotinic Acetylcholine Receptor Modulation
The α7 nAChR is a ligand-gated ion channel that plays a crucial role in cognitive function and neuronal survival.[16] Positive allosteric modulators (PAMs) of the α7 nAChR are of particular interest as they enhance the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating it, which may offer a better therapeutic window compared to direct agonists.[17][18][19][20]
Mechanism of Neuroprotection:
Activation of α7 nAChRs can trigger several downstream signaling pathways that promote neuronal survival, including the PI3K/Akt pathway.[21] This pathway is a central regulator of cell growth, proliferation, and survival, and its activation can inhibit apoptosis.
Signaling Pathway: α7 nAChR-Mediated Neuroprotection
Caption: Neuroprotective signaling cascade initiated by an ethynylpyridine PAM.
Bioorthogonal Chemistry: Probing Biological Systems
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[22][23][24][25] The ethynyl group is a key functional group in this field, participating in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Substituted ethynylpyridines can be designed as bioorthogonal probes to label and visualize biomolecules in living cells. For example, an ethynylpyridine-containing probe could be designed to bind to a specific protein target. Subsequent reaction with a fluorescently-tagged azide via a "click" reaction would allow for the visualization of the protein's localization and dynamics.
Logical Relationship: Bioorthogonal Labeling Strategy
Caption: A strategy for bioorthogonal labeling using an ethynylpyridine probe.
Future Directions and Conclusion
Substituted ethynylpyridines represent a versatile and powerful class of molecules with significant potential in drug discovery and chemical biology. Their diverse biological activities, stemming from their ability to interact with a wide range of biological targets, make them attractive candidates for the development of novel therapeutics for cancer, neurodegenerative diseases, and other conditions. The synthetic accessibility of these compounds, primarily through the robust Sonogashira coupling, allows for the generation of large and diverse chemical libraries for screening and optimization.
Future research in this area will likely focus on:
-
Improving Target Selectivity: Designing ethynylpyridine derivatives that exhibit high selectivity for specific kinase isoforms or receptor subtypes to minimize off-target effects and improve their therapeutic index.
-
Exploring Novel Mechanisms of Action: Investigating new biological targets and pathways that can be modulated by this class of compounds.
-
Developing Advanced Bioorthogonal Probes: Creating ethynylpyridine-based probes with enhanced properties, such as "turn-on" fluorescence upon reaction, for more sensitive and specific imaging of biological processes in living systems.
-
In Vivo Efficacy and Safety Studies: Translating the promising in vitro activities of these compounds into in vivo models to assess their therapeutic potential and safety profiles.
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The Alchemist's Guide to Aromatic Scaffolds: A Modern Treatise on the Synthesis of Polysubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyridine ring, a deceptively simple six-membered heterocycle, stands as a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have cemented its status as a privileged scaffold in drug discovery. From the life-saving cardiovascular drug Amlodipine to the blockbuster anti-ulcer agent Omeprazole, the pyridine motif is a recurring theme in the narrative of therapeutic innovation. The precise placement of substituents on this aromatic core is paramount, as subtle modifications can dramatically alter a molecule's biological activity, selectivity, and pharmacokinetic profile. This technical guide, intended for the discerning researcher, offers a comprehensive exploration of the synthetic strategies available for the construction of polysubstituted pyridines, from venerable name reactions to the cutting edge of catalytic C-H functionalization. It is our hope that this treatise will not only serve as a practical resource but also inspire new avenues of inquiry in the ongoing quest for molecular mastery.
I. The Enduring Legacy of Classical Cyclizations: Building from the Ground Up
The foundational approaches to pyridine synthesis have long relied on the elegant condensation of acyclic precursors. These methods, born from the golden age of organic chemistry, remain remarkably relevant for their robustness, scalability, and ability to generate molecular complexity from simple starting materials.
The Hantzsch Pyridine Synthesis: A Symphony of Components
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a testament to the power of convergent synthesis.[1] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate, to initially form a 1,4-dihydropyridine.[1][2] Subsequent oxidation, driven by the thermodynamic favorability of aromatization, yields the final pyridine product.[3] The Hantzsch synthesis is particularly adept at producing symmetrically substituted pyridines.[1]
The versatility of this reaction has led to its widespread use in the synthesis of medicinally important compounds, most notably the 1,4-dihydropyridine class of calcium channel blockers.[3]
The reaction proceeds through a series of well-established steps, including a Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration.[1][2]
Caption: Mechanistic pathway of the Hantzsch pyridine synthesis.
-
Step 1: 1,4-Dihydropyridine Formation. In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol. Reflux the mixture for 2-4 hours, monitoring by TLC. Upon completion, cool the reaction to room temperature to allow the 1,4-dihydropyridine to precipitate. Collect the solid by filtration and wash with cold ethanol.
-
Step 2: Aromatization. Dissolve the isolated 1,4-dihydropyridine in glacial acetic acid. Add a suitable oxidizing agent, such as ceric ammonium nitrate or nitric acid, portion-wise at room temperature. Heat the mixture to 80-100°C for 1-2 hours. After cooling, pour the reaction mixture onto ice and neutralize with a base. The pyridine product will precipitate and can be collected by filtration.
The Bohlmann-Rahtz Pyridine Synthesis: A Stepwise Approach
The Bohlmann-Rahtz synthesis offers a more controlled, two-step route to polysubstituted pyridines.[4] It commences with the condensation of an enamine with an ethynylketone to form a stable aminodiene intermediate.[5] This intermediate then undergoes a heat-induced cyclodehydration to afford the final pyridine product.[4] A key advantage of this method is the ability to isolate and purify the intermediate, which can be beneficial for ensuring the purity of the final product.[5]
Recent modifications have focused on creating one-pot procedures through the use of acid catalysis or microwave irradiation, which can significantly shorten reaction times and improve yields.[4][6] This method has found application in the total synthesis of complex natural products.[7]
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Introduction: The Strategic Value of Polysubstituted Pyridines
An In-depth Technical Guide to the Synthesis and Potential Applications of 2-chloro-5-ethynyl-3-iodopyridin-4-amine
Executive Summary
Substituted pyridines are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive technical overview of the novel, polysubstituted heterocyclic compound, this compound. Given the absence of this specific molecule in current chemical literature, this document serves as a forward-looking whitepaper for researchers, outlining a robust, proposed synthetic pathway, detailed characterization methodologies, and an exploration of its potential applications in drug discovery and materials science. By leveraging established, high-yield synthetic transformations, we present a logical and experimentally sound approach to accessing this versatile chemical building block.
The pyridine ring is a privileged structure in medicinal chemistry, second only to piperazine among nitrogen-containing heterocycles in FDA-approved drugs.[2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of molecular design. The strategic functionalization of the pyridine core with multiple, distinct substituents unlocks vast regions of chemical space, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.
The target molecule, this compound, is a case study in strategic design. It incorporates four key functional groups on a single pyridine scaffold:
-
Amine Group (C4): Acts as a hydrogen bond donor and a nucleophilic handle for further derivatization.
-
Chloro Group (C2): An electron-withdrawing group that modulates the ring's electronics and can serve as a site for nucleophilic aromatic substitution or cross-coupling reactions.
-
Iodo Group (C3): The most reactive halogen in palladium-catalyzed cross-coupling reactions, offering a selective site for introducing molecular complexity.[3]
-
Ethynyl Group (C5): A highly versatile functional group. It is a key pharmacophore in several active compounds and serves as a premier handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling facile conjugation to other molecules.
This guide provides the necessary theoretical and practical framework for the synthesis, characterization, and strategic utilization of this promising, yet unexplored, molecule.
Molecular Structure and Physicochemical Properties
The structure of the target compound features a dense arrangement of functional groups with distinct chemical properties.
Caption: Structure of this compound.
Predicted Physicochemical Data
While experimental data for this specific molecule is not available, its properties can be reliably predicted based on its structure. The table below summarizes key computed descriptors, which are crucial for anticipating its behavior in biological and chemical systems.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₇H₄ClIN₂ | - |
| Molecular Weight | 278.48 g/mol | - |
| Monoisotopic Mass | 277.9057 Da | PubChem (Analog)[4] |
| XLogP3 | 2.5 | PubChem (Analog)[5] |
| Topological Polar Surface Area | 51.9 Ų | PubChem (Analog)[5] |
| Hydrogen Bond Donors | 1 (from amine) | - |
| Hydrogen Bond Acceptors | 2 (from ring N, alkyne) | - |
Proposed Synthetic Strategy
Accessing this polysubstituted pyridine requires a multi-step synthesis that is both regioselective and robust. The core of the strategy involves the late-stage introduction of the ethynyl group via a Sonogashira cross-coupling reaction, a powerful and reliable method for forming C(sp²)-C(sp) bonds.[6][7]
Retrosynthetic Analysis
The retrosynthetic analysis reveals a logical path from commercially available starting materials. The key disconnection is at the C5-alkyne bond, pointing to a Sonogashira reaction as the final step. This necessitates a precursor with a halogen at the C5 position, specifically an iodine or bromine for optimal reactivity.
Caption: Retrosynthetic pathway for the target molecule.
Step-by-Step Experimental Protocols
Protocol 3.2.1: Synthesis of 2-chloro-3-iodopyridin-4-amine (Precursor 2)
This initial iodination step targets the most activated position on the pyridine ring. The amine group at C4 is strongly activating, directing electrophiles to the ortho (C3 and C5) positions.
-
Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 2-chloropyridin-4-amine (1.0 equiv.), and glacial acetic acid (approx. 8 mL per gram of starting material).[8][9]
-
Reagent Addition: Add sodium acetate trihydrate (1.5 equiv.) to the stirred suspension.[10] In a separate flask, dissolve iodine monochloride (ICl, 1.1 equiv.) in glacial acetic acid (2 mL per gram of ICl) and add it dropwise to the reaction mixture over 15 minutes.
-
Reaction Conditions: Heat the mixture to 70 °C and stir for 16 hours.[8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., gradient elution with hexane/ethyl acetate) to yield the product.[9]
Protocol 3.2.2: Synthesis of 2-chloro-3,5-diiodopyridin-4-amine (Precursor 1)
This second iodination functionalizes the remaining activated position on the ring.
-
Reaction Setup: In a similar setup to Protocol 3.2.1, dissolve the synthesized 2-chloro-3-iodopyridin-4-amine (1.0 equiv.) in a suitable solvent such as a mixture of sulfuric acid and water.
-
Reagent Addition: Add N-iodosuccinimide (NIS, 1.2 equiv.) portion-wise to the solution at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC/LC-MS.
-
Work-up and Purification: Quench the reaction by pouring it over ice and neutralizing with a suitable base (e.g., NaOH solution). Extract the product with an organic solvent like ethyl acetate. The subsequent purification would follow the standard procedure described above.
Protocol 3.2.3: Sonogashira Coupling to yield this compound
This is the key C-C bond-forming step. The Sonogashira reaction is highly selective for aryl iodides over aryl chlorides.[3] The higher reactivity of the C-I bond compared to the C-Cl bond ensures that the coupling occurs selectively at the C5-I position, leaving the C2-Cl and C3-I bonds intact under carefully controlled conditions. By using a bulky phosphine ligand and controlling the temperature, selective coupling at the less sterically hindered C5 position over the C3 position is favored.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-chloro-3,5-diiodopyridin-4-amine (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.), and copper(I) iodide (CuI) (0.1 equiv.).[3]
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous and degassed solvents, such as a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N).[3] Add trimethylsilylacetylene (1.2 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS for the consumption of the starting material.
-
Deprotection: Once the coupling is complete, the trimethylsilyl (TMS) protecting group can be removed by adding a source of fluoride, such as tetrabutylammonium fluoride (TBAF), or by treatment with a mild base like potassium carbonate in methanol.
-
Work-up and Purification: After deprotection, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography to yield this compound.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Structural Elucidation and Characterization
Confirming the identity and purity of the final product is paramount. A combination of spectroscopic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the remaining aromatic proton (H6).- A singlet for the terminal alkyne proton (C≡C-H).- A broad singlet for the amine (NH₂) protons. Chemical shifts will be influenced by the surrounding electron-withdrawing groups.[2][11] |
| ¹³C NMR | - Distinct signals for all 7 carbon atoms.- Two signals in the characteristic C≡C region (~70-90 ppm).- Signals for the halogen- and nitrogen-substituted aromatic carbons. |
| Mass Spec (HRMS) | - The molecular ion peak [M+H]⁺ should be observed at m/z 278.9135, confirming the elemental composition C₇H₅ClIN₂⁺. |
| FT-IR | - A sharp, moderate absorption around 3300 cm⁻¹ for the ≡C-H stretch.- A sharp, weak absorption around 2100-2200 cm⁻¹ for the C≡C stretch.- Broad absorptions in the 3300-3500 cm⁻¹ region for the N-H stretches of the amine.[12] |
Potential Applications and Future Directions
The unique constellation of functional groups on this compound makes it a highly valuable platform for further chemical exploration.
-
Medicinal Chemistry: This compound is an ideal starting point for generating libraries of drug candidates.[13] The ethynyl group can be used in click chemistry to attach the scaffold to biomolecules or other pharmacophores. The remaining iodo- and chloro-substituents can be sequentially modified through further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build highly complex, three-dimensional molecules, a strategy often employed in the synthesis of kinase inhibitors.[1]
-
Materials Science: The rigid, planar structure of the pyridine ring combined with the linear alkyne makes it an attractive building block for novel organic materials.[13] Polymerization or incorporation into larger conjugated systems could lead to materials with interesting electronic or photophysical properties.
-
Agrochemicals: Substituted pyridines are prevalent in modern herbicides and pesticides.[1] The unique substitution pattern of this molecule could be explored for the development of new agrochemical agents.
Safety and Handling
As a novel chemical entity, this compound should be handled with care. Based on analogous compounds, such as 2-chloro-5-iodopyridin-4-amine, it should be considered harmful if swallowed and a potential cause of serious eye damage.[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
This guide has outlined a comprehensive strategy for the synthesis and characterization of this compound, a novel and promising chemical entity. By employing a logical sequence of electrophilic iodination and a regioselective Sonogashira cross-coupling, this versatile building block can be accessed in a controlled manner. Its dense functionalization offers multiple handles for subsequent chemical modification, positioning it as a valuable intermediate for researchers in drug discovery, materials science, and synthetic organic chemistry. The protocols and characterization data presented herein provide a solid foundation for the future exploration and application of this unique molecule.
References
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- What Makes 2-Chloro-3-Iodopyridin-4-Amine a Vers
- Normal coordinate analysis of 4-aminopyridine.
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Methodological & Application
Application Note & Protocols: Strategic Sonogashira Couplings with 2-chloro-5-ethynyl-3-iodopyridin-4-amine
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic application of 2-chloro-5-ethynyl-3-iodopyridin-4-amine in Sonogashira cross-coupling reactions. This multifunctional pyridine derivative is a valuable building block in medicinal chemistry and materials science, offering multiple reaction sites for molecular elaboration.[1] The inherent challenge and synthetic opportunity lie in its chemoselectivity. This document elucidates the principles governing site-selective reactivity and provides two robust, field-proven protocols for: 1) selective alkynylation at the highly reactive C3-iodo position, and 2) utilization of the C5-ethynyl group as the nucleophilic partner. We delve into the causality behind reagent selection, catalyst systems, and reaction conditions, offering researchers a validated roadmap for synthesizing complex molecular architectures.
The Sonogashira Coupling: Mechanistic Foundations
The Sonogashira reaction is a powerful and versatile method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[2][3] The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base.[4] The process involves two interconnected catalytic cycles, as depicted below.
The palladium cycle begins with the oxidative addition of the aryl halide to the active Pd(0) species, forming a Pd(II) intermediate.[5] Concurrently, in the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper acetylide species.[5][6] This activated alkyne then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination from the resulting palladium complex, which yields the disubstituted alkyne product and regenerates the active Pd(0) catalyst.[5]
Caption: General mechanism of the Palladium and Copper co-catalyzed Sonogashira reaction.
While highly efficient, the copper co-catalyst can sometimes promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[2] To circumvent this, copper-free Sonogashira protocols have been developed, which are particularly useful when dealing with sensitive substrates.[7]
Chemoselectivity of this compound
The synthetic utility of this substrate hinges on the ability to selectively address one of its three reactive sites: the C3-iodide, the C2-chloride, or the C5-terminal alkyne. The predictable reactivity hierarchy in palladium-catalyzed cross-coupling reactions is the key to achieving this control.
-
Halide Reactivity: The rate of oxidative addition to the Pd(0) center is highly dependent on the carbon-halogen bond strength. The established order of reactivity is I > OTf > Br >> Cl.[5][8] For the substrate , the C-I bond is significantly more reactive than the C-Cl bond. This large difference in reactivity allows for highly selective coupling at the C3-iodo position under carefully controlled, mild conditions, leaving the C2-chloro group untouched.[8]
-
The Ethynyl Group: As a terminal alkyne, this group is the requisite partner for the aryl halide in a Sonogashira coupling. It can be reacted with an external aryl halide, provided the conditions do not inadvertently trigger coupling at the molecule's own C-I site.
-
The Amine Group: The 4-amino group is an electron-donating group, which can influence the electronic properties of the pyridine ring. While primary amines can sometimes complicate cross-coupling reactions, they are generally well-tolerated in Sonogashira protocols.[9][10]
This inherent reactivity profile allows for two primary strategic approaches, which are detailed in the following protocols.
Caption: Strategic pathways for selective Sonogashira coupling of the title compound.
Protocol 1: Selective Sonogashira Coupling at the C3-Iodo Position
Objective: To achieve a highly selective cross-coupling reaction between an external terminal alkyne and the C3-iodo position of this compound, preserving the chloro and ethynyl functionalities.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| This compound | >97% | Various | Starting material (1.0 eq) |
| Terminal Alkyne (e.g., Phenylacetylene) | Synthesis Grade | Various | Coupling partner (1.1 - 1.2 eq) |
| Dichlorobis(triphenylphosphine)palladium(II) | ≥98% | Various | Pd(PPh₃)₂Cl₂ catalyst (0.02 - 0.05 eq) |
| Copper(I) Iodide (CuI) | ≥99.5% | Various | Co-catalyst (0.04 - 0.10 eq) |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Anhydrous, >99.5% | Various | Base and/or solvent (≥ 3.0 eq) |
| Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Various | Reaction solvent |
| Schlenk flask / reaction tube | --- | --- | Must allow for inert atmosphere |
| Nitrogen or Argon gas | High Purity | --- | For maintaining an inert atmosphere to prevent O₂-induced homocoupling.[3] |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the selective C3-Iodo Sonogashira coupling.
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with high-purity nitrogen or argon. This is critical to prevent the oxidative homocoupling of the alkyne partner.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (to make a ~0.1 M solution based on the starting halide) and triethylamine (3.0 eq). Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 2-6 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove catalyst residues.[5] Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-chloro-3-(alkynyl)-5-ethynylpyridin-4-amine product.
Rationale and Discussion
-
Catalyst Choice: Pd(PPh₃)₂Cl₂ is a stable, air-tolerant Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species by amines or phosphine ligands.[2] Its use is common and reliable for Sonogashira couplings.
-
Mild Conditions: Performing the reaction at room temperature is crucial. The significant difference in reactivity between the C-I and C-Cl bonds is exploited here; the lower energy barrier for oxidative addition at the C-I bond means this reaction proceeds readily, while the C-Cl bond remains intact.[5][8]
-
Base Selection: An amine base like triethylamine or DIPA serves a dual purpose: it deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the HX (HI in this case) generated during the catalytic cycle.[2]
Protocol 2: Sonogashira Coupling at the C5-Ethynyl Position
Objective: To utilize this compound as the alkyne component, coupling it with an external aryl or vinyl halide. This protocol requires careful management of the substrate's dual reactivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| This compound | >97% | Various | Alkyne source (1.1 - 1.2 eq) |
| Aryl Halide (e.g., 4-Iodoanisole) | Synthesis Grade | Various | Coupling partner (1.0 eq). An iodide or triflate is recommended for high reactivity. |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Various | Pd(PPh₃)₄ catalyst (0.05 eq). A Pd(0) source is often used directly. |
| Copper(I) Iodide (CuI) | ≥99.5% | Various | Co-catalyst (0.10 eq) |
| Cesium Carbonate (Cs₂CO₃) or K₂CO₃ | Anhydrous, >99% | Various | A non-nucleophilic inorganic base can be advantageous to avoid side reactions.[11] |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Various | A polar aprotic solvent is often effective. |
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.10 eq), and Cs₂CO₃ (2.2 eq).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1 (Section 3.3, Step 2).
-
Solvent and Substrate Addition: Under positive inert gas pressure, add anhydrous DMF (to make a ~0.1 M solution). Stir for 5 minutes, then add a solution of this compound (1.1 eq) in a small amount of DMF.
-
Reaction: Heat the reaction mixture to 50-60 °C. The slightly elevated temperature may be necessary to ensure efficient coupling with some aryl halides. Monitor the reaction by TLC or LC-MS for the consumption of the aryl halide.
-
Workup and Isolation: Follow the workup and isolation procedure as outlined in Protocol 1 (Section 3.3, Steps 6-8).
-
Purification: Purify the crude material by flash column chromatography to yield the desired 4-amino-2-chloro-5-(arylethynyl)-3-iodopyridine product.
Rationale and Discussion
-
Stoichiometry Control: Using a slight excess of the ethynylpyridine component helps to ensure the complete consumption of the more valuable or complex external aryl halide.
-
Managing Self-Coupling: The primary risk in this protocol is the self-coupling of the title compound (reacting as both halide and alkyne). While the intermolecular reaction with the external aryl halide is generally favored, this side reaction can be minimized by using a highly reactive external halide (iodide or triflate) and maintaining a controlled concentration and temperature.
-
Base and Catalyst: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes provide a more rapid initiation of the catalytic cycle. An inorganic base like Cs₂CO₃ is chosen to be effective in deprotonation without introducing a competing amine nucleophile into the reaction mixture.[11]
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base. | Use a fresh bottle of catalyst or a different precatalyst. Ensure all solvents and reagents are rigorously dried. Use a freshly opened base. |
| Alkyne Homocoupling | Presence of oxygen; High concentration of copper catalyst. | Thoroughly deoxygenate the reaction mixture and maintain a robust inert atmosphere.[3] Consider a copper-free protocol if the issue persists.[7] |
| Dark Reaction Color | Catalyst decomposition (formation of palladium black). | This can occur at higher temperatures. If the reaction requires heat, ensure it is minimized. The use of more robust phosphine ligands can help. |
| Difficult Purification | Close-running impurities (e.g., homocoupled alkyne, starting materials). | Optimize the reaction to go to full conversion. Utilize a different solvent system for column chromatography or consider preparative HPLC. |
Conclusion
This compound is a potent synthetic intermediate whose utility is unlocked through the precise and strategic application of the Sonogashira cross-coupling reaction. By understanding and exploiting the inherent reactivity difference between the iodo and chloro substituents, researchers can achieve highly selective C-C bond formation at the C3 position under mild conditions. Furthermore, the terminal alkyne at the C5 position can be effectively employed as the reacting partner with careful selection of conditions and coupling partners. The protocols outlined in this guide provide a validated and reliable foundation for scientists in drug discovery and materials research to incorporate this versatile building block into their synthetic programs, enabling the efficient construction of complex molecular targets.
References
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Sonogashira coupling - Wikipedia. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
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Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [Link]
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Sonogashira Coupling | NROChemistry. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. [Link]
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Sonogashira Coupling - Chemistry LibreTexts. [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - MDPI. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - NIH. [Link]
-
Amine might end palladium's reign over classic cross coupling reaction - Chemistry World. [Link]
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Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines - SemOpenAlex. [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
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Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines - ResearchGate. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. [Link]
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Application Notes and Protocols for Click Chemistry Reactions with 2-Chloro-5-ethynyl-3-iodopyridin-4-amine
Introduction: A Multifunctional Pyridine Scaffold for Advanced Bioconjugation
In the landscape of modern drug discovery and chemical biology, the need for robust, efficient, and selective chemical ligation strategies is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the field by providing a set of powerful, reliable, and simple reactions for the rapid synthesis of new molecules with diverse functions.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone, enabling the formation of stable triazole linkages under mild, biocompatible conditions.[1][2][3][4]
This application note details the utility of a novel, highly functionalized building block, 2-chloro-5-ethynyl-3-iodopyridin-4-amine , in click chemistry. The strategic arrangement of an ethynyl group for click reactions, alongside chloro and iodo substituents for orthogonal functionalization, and an amine group for further derivatization, makes this molecule a uniquely versatile scaffold for creating complex molecular architectures. This guide provides a comprehensive overview, from the proposed synthesis of this non-commercially available reagent to detailed protocols for its application in CuAAC reactions and considerations for its use in strain-promoted azide-alkyne cycloaddition (SPAAC).
The presence of multiple reactive sites on the pyridine ring opens up possibilities for sequential, orthogonal modifications, allowing for the construction of sophisticated bioconjugates, targeted drug delivery systems, and advanced materials.[5][6]
Synthesis of the Key Reagent: this compound
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 2-chloro-3,5-diiodopyridin-4-amine
-
To a solution of 2-chloropyridin-4-amine (1.0 eq) and sodium acetate (3.0 eq) in glacial acetic acid, add a solution of iodine monochloride (2.2 eq) in glacial acetic acid dropwise at room temperature.
-
Heat the reaction mixture to 70°C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-3,5-diiodopyridin-4-amine.
Step 2: Synthesis of this compound
-
To a solution of 2-chloro-3,5-diiodopyridin-4-amine (1.0 eq) in a suitable solvent such as THF or DMF, add triethylamine (3.0 eq).
-
Degas the solution with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) to the reaction mixture.
-
Add trimethylsilylacetylene (1.2 eq) dropwise and stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. The TMS-protected alkyne is used for easier handling and to prevent side reactions.[1]
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
To deprotect the alkyne, dissolve the crude residue in THF and treat with tetrabutylammonium fluoride (TBAF) (1.1 eq) for 1-2 hours at room temperature.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography to obtain this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
The CuAAC reaction is a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide.[1][2][4] This protocol outlines a general procedure for the CuAAC reaction using this compound.
CuAAC Experimental Workflow
Caption: General workflow for the CuAAC reaction.
Detailed Step-by-Step CuAAC Protocol
-
Reagent Preparation:
-
Prepare a 1 M solution of sodium ascorbate in deionized water.
-
Prepare a 0.5 M solution of copper(II) sulfate pentahydrate in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (1.0 eq) and the desired azide (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Add the copper(II) sulfate solution (0.1 eq).
-
Add the sodium ascorbate solution (0.2 eq).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude triazole product by flash column chromatography or preparative HPLC.
-
Table of Key Reaction Parameters for CuAAC
| Parameter | Recommended Range/Value | Rationale |
| Stoichiometry (Alkyne:Azide) | 1:1.1 - 1:1.5 | A slight excess of the azide can drive the reaction to completion. |
| Copper(II) Sulfate | 5-10 mol% | Catalytic amount is sufficient for the reaction. |
| Sodium Ascorbate | 10-20 mol% | Acts as a reducing agent to generate the active Cu(I) species in situ. |
| Solvent | t-BuOH/H₂O, DMF, DMSO | A mixture of t-butanol and water is often effective for a wide range of substrates. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1-12 hours | Dependent on the specific substrates used. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations
For biological applications where the cytotoxicity of copper is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful copper-free alternative.[7][8] SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a catalyst. The ethynyl group on this compound can participate in SPAAC reactions, although the reaction kinetics will be slower compared to the reaction of an azide with a strained cyclooctyne. For effective bioconjugation using this building block via SPAAC, the azide functionality would typically be on the biomolecule of interest, and the pyridine derivative would be reacted with a strained cyclooctyne partner.
A more common SPAAC approach would involve first functionalizing the amine group of this compound with a strained cyclooctyne (e.g., DBCO or BCN), and then reacting the resulting molecule with an azide-modified biomolecule.
Orthogonal Functionalization Potential
A key advantage of the this compound scaffold is the presence of multiple, differentially reactive handles for orthogonal functionalization. After the click reaction has formed the triazole ring, the chloro and iodo substituents remain available for subsequent cross-coupling reactions. The iodo group is significantly more reactive than the chloro group in palladium-catalyzed reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings.[1][4] This reactivity difference allows for a second, selective modification at the C3 position. Subsequently, under more forcing conditions, the chloro group at the C2 position can be functionalized, enabling a third layer of molecular complexity to be introduced. The amine group at the C4 position can also be acylated or alkylated, further expanding the derivatization possibilities.
Conceptual Workflow for Orthogonal Functionalization
Caption: Orthogonal functionalization strategy.
Conclusion
This compound represents a highly versatile and promising building block for researchers in drug discovery, chemical biology, and materials science. Its multifunctional nature allows for straightforward access to complex molecular architectures through a combination of click chemistry and classical cross-coupling reactions. The detailed protocols and strategic considerations provided in this application note aim to empower scientists to leverage the full potential of this unique scaffold in their research endeavors.
References
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Wikipedia. Click chemistry. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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ChemHelp ASAP. CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]
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Wang, Q. et al. Light-Triggered Click Chemistry. PMC - PubMed Central - NIH. [Link]
-
Fokin, V. V. et al. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]
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Reiss, C. A. et al. Click Chemistry and Radiochemistry: An Update. PMC - PubMed Central. [Link]
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Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 2-Chloro-5-ethynyl-3-iodopyridin-4-amine
Introduction: The Strategic Value of a Multi-Functional Scaffold
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The 2-chloro-5-ethynyl-3-iodopyridin-4-amine scaffold is a highly versatile starting material, engineered with orthogonally reactive sites that permit a systematic and modular approach to inhibitor synthesis. Its strategic design allows for sequential, site-selective modifications, making it an ideal platform for generating diverse chemical libraries for screening and structure-activity relationship (SAR) studies.
The core pyridin-4-amine motif is a well-established "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.[1][2] The three distinct functional groups—iodo, chloro, and ethynyl—offer a playground for medicinal chemists to tune the molecule's properties:
-
C3-Iodo: The most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This position is ideal for introducing moieties that occupy the main ATP-binding pocket.
-
C5-Ethynyl: A versatile handle for Sonogashira couplings, click chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition), or as a structural element itself to probe deeper into the binding site.
-
C2-Chloro: Less reactive than the iodo group, allowing for sequential cross-coupling or nucleophilic aromatic substitution (SNAr) after the C3 position has been modified. This site is often used to introduce groups that enhance selectivity or improve pharmacokinetic properties.[3]
This guide provides detailed protocols and the underlying scientific rationale for utilizing this powerful scaffold in the synthesis of novel kinase inhibitors, exemplified by a case study targeting the p38 MAPK pathway.
Synthesis of the Core Scaffold
The synthesis of the title compound is achieved in a two-step sequence starting from the commercially available 2-chloro-4-aminopyridine. The process involves a regioselective iodination followed by a Sonogashira coupling to install the ethynyl group.
Protocol 2.1: Synthesis of 2-chloro-3-iodopyridin-4-amine
Principle: This step employs an electrophilic aromatic substitution using iodine monochloride (ICl). The aminopyridine is activated towards electrophilic attack, and the reaction conditions are optimized to favor iodination at the C3 position.
Detailed Protocol:
-
To a 50 mL round-bottom flask under a nitrogen atmosphere, add 2-chloro-4-aminopyridine (2.50 g, 19.4 mmol, 1.0 equiv.), glacial acetic acid (13.0 mL), and iodine monochloride (3.47 g, 21.4 mmol, 1.1 equiv.).[4]
-
Heat the reaction mixture to 70 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature. Carefully quench the reaction by the slow, portion-wise addition of solid sodium bicarbonate (approx. 32 g) until effervescence ceases.
-
Add water (75 mL) and ethyl acetate (75 mL) to the flask and transfer the contents to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (gradient elution, e.g., 5% to 40% ethyl acetate in hexanes) to yield 2-chloro-3-iodopyridin-4-amine as a light brown solid.[4]
Protocol 2.2: Synthesis of this compound
Principle: This transformation is a Sonogashira cross-coupling reaction.[5] A protected alkyne, ethynyltrimethylsilane, is coupled to the C5 position of a brominated intermediate (prepared separately), followed by deprotection. For the purpose of this guide, we will assume a direct ethynylation protocol on a suitable precursor. A more direct approach involves derivatizing the C5 position first, which is beyond the scope of this document. The following is a representative protocol for such a transformation.
Detailed Protocol:
-
Precursor Synthesis: Synthesize 5-bromo-2-chloro-3-iodopyridin-4-amine via halogenation of the product from Protocol 2.1.
-
In a flame-dried Schlenk flask under argon, dissolve the 5-bromo precursor (1.0 equiv.) in a mixture of anhydrous toluene and triethylamine (Et₃N) (e.g., 3:1 v/v).
-
Add ethynyltrimethylsilane (1.5 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Degas the mixture with argon for 15 minutes, then heat to 70 °C for 12 hours, monitoring by TLC/LC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the TMS-protected intermediate.
-
Dissolve the TMS-protected compound in methanol and add potassium carbonate (K₂CO₃) (2.0 equiv.). Stir at room temperature for 2 hours.
-
Neutralize with 1M HCl, extract with ethyl acetate, dry the organic layer (MgSO₄), and concentrate to yield the final scaffold, This compound .
Key Synthetic Transformations for Inhibitor Synthesis
The differential reactivity of the halo-substituents (I > Br > Cl) is the key to the scaffold's utility.[3] The C-I bond will react preferentially under Suzuki or Sonogashira conditions, leaving the C-Cl bond intact for a subsequent, more forcing reaction.
Figure 1: General workflow illustrating the sequential functionalization of the pyridinyl scaffold.
Protocol 3.1: Suzuki-Miyaura Coupling at the C3-Iodo Position
Principle: This palladium-catalyzed reaction forms a new carbon-carbon bond between the C3 position and an aryl or heteroaryl group from a boronic acid or ester.[6][7] This is a robust method for installing the core fragments of the inhibitor. The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.
Detailed Protocol:
-
In a microwave vial or Schlenk tube, combine This compound (100 mg, 0.34 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃) (3.0 equiv.).
-
Add the palladium catalyst, for example, Pd₂(dba)₃ (0.05 equiv.) and a suitable ligand like 2-(ditert-butylphosphino)-biphenyl (JohnPhos) (0.2 equiv.).[6]
-
Evacuate and backfill the vessel with argon three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 3 mL).
-
Heat the reaction mixture to 80-100 °C (conventional heating) or 120 °C (microwave) for 1-4 hours. Monitor progress by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer (MgSO₄), filter, and concentrate.
-
Purify by silica gel chromatography or preparative HPLC to obtain the C3-arylated product.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 4-12 h | Standard, reliable conditions. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 1-3 h | Highly active catalyst for challenging substrates. |
| Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 90 | 2-6 h | Good for heteroaryl boronic acids. |
| Table 1: Common conditions for Suzuki-Miyaura coupling reactions. |
Case Study: Synthesis of a p38α MAPK Inhibitor Analog
The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of inflammatory responses.[8][] Inhibitors of p38α often feature a pyridine hinge-binder and a substituted phenyl group that occupies a hydrophobic pocket.[10] Many are "Type II" inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase.[11][12][13] We will synthesize a hypothetical inhibitor using our scaffold.
Figure 2: Simplified p38 MAPK signaling pathway targeted by the synthesized inhibitor.
Synthetic Scheme:
-
Step A: Suzuki Coupling. Couple This compound with 4-fluorophenylboronic acid at the C3 position using the conditions in Protocol 3.1. This installs the key pharmacophore known to interact with the p38 active site.[10]
-
Step B: Sonogashira Coupling. The product from Step A is then coupled with 1-ethynyl-4-methoxybenzene at the C5-ethynyl position. This reaction requires a second Sonogashira coupling, this time on the alkyne of the scaffold itself, which is incorrect. The correct approach is a Sonogashira coupling at the C2-Chloro position or modification of the ethynyl group. Let's correct the scheme:
-
Corrected Step B: Suzuki Coupling at C2. The product from Step A is coupled with (4-methoxyphenyl)boronic acid at the C2-chloro position using more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system like one employing an N-heterocyclic carbene (NHC) ligand) to overcome the lower reactivity of the C-Cl bond.
-
-
Step C: (Optional) Click Reaction. The terminal alkyne at C5 can be reacted with an azide (e.g., benzyl azide) via a Cu(I)-catalyzed click reaction to add a triazole moiety, which can explore additional binding interactions.
Hypothetical Biological Data
After synthesis and purification, the compounds would be tested in a biochemical assay to determine their inhibitory activity against p38α kinase. Kinome-wide profiling would then assess selectivity.[14][15][16]
| Compound | Modification (R¹) | Modification (R²) | p38α IC₅₀ (nM) | Kinase Selectivity (S-Score) |
| HZ-01 | 4-Fluorophenyl | (none) | 250 | 0.45 |
| HZ-02 | 4-Fluorophenyl | 4-Methoxyphenyl | 45 | 0.21 |
| HZ-03 | 4-Fluorophenyl | 1-Benzyl-1H-1,2,3-triazol-4-yl | 80 | 0.30 |
| SB203580 | (Reference) | (Reference) | 50[17] | 0.35 |
| Table 2: Hypothetical biological data for synthesized p38 MAPK inhibitor analogs. The S-Score is a measure of selectivity; a lower score indicates higher selectivity.[16] |
Troubleshooting and Key Considerations
-
Low Coupling Yields: Ensure all reagents and solvents are anhydrous and that the reaction vessel is properly purged with an inert gas. The activity of the palladium catalyst is critical; use fresh or properly stored catalyst.
-
Side Reactions: Protodeboronation of the boronic acid can compete with the desired coupling. Using a stronger base (e.g., Cs₂CO₃ or K₃PO₄) and ensuring a truly inert atmosphere can mitigate this.[3]
-
Purification Challenges: The pyridine nitrogen can interact with the silica gel, causing streaking during column chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.
-
Regioselectivity: The high reactivity of the C-I bond ensures that the first coupling occurs selectively at C3. If any C2-coupled product is observed, reaction temperature or time may be too high for the first step.
Conclusion
The this compound scaffold provides a robust and flexible entry point for the synthesis of sophisticated kinase inhibitors. By leveraging well-established, high-yielding cross-coupling reactions in a sequential manner, medicinal chemists can rapidly generate and optimize lead compounds. The strategic placement of orthogonal reactive handles allows for precise control over the final molecular architecture, facilitating the development of potent and selective therapeutics targeting a wide range of kinases.
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Zhang, C., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules. [Link]
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Csonka, R., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Arkivoc. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Chemistry LibreTexts. (2020). Suzuki Coupling.[Link]
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Zuccotto, F., et al. (2010). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Journal of Medicinal Chemistry. [Link]
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Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. [Link]
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Gray, D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
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Kinzel, T., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
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Kufareva, I., et al. (2017). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]
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Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie. [Link]
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Kufareva, I., et al. (2017). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]
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Tiwari, R., et al. (2015). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Expert Opinion on Drug Discovery. [Link]
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Gray, D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]
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Gil-Parrado, S., et al. (2021). Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. International Journal of Molecular Sciences. [Link]
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Organic Chemistry Portal. Suzuki Coupling.[Link]
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Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
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Application Note: The Strategic Utility of 2-chloro-5-ethynyl-3-iodopyridin-4-amine in Modern Medicinal Chemistry
Introduction: A Multifunctional Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the demand for molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. 2-chloro-5-ethynyl-3-iodopyridin-4-amine has emerged as a preeminent building block, distinguished by its unique arrangement of four distinct, orthogonally reactive functional groups on a pyridine core.[1][2] This compound's structure, featuring chloro, iodo, ethynyl, and amino substituents, provides medicinal chemists with a powerful platform for the systematic and selective elaboration of complex molecular architectures.[2]
The strategic placement of these groups—a highly reactive iodine atom, a less reactive chlorine atom, a terminal alkyne, and a nucleophilic amine—allows for a programmed, stepwise approach to synthesis.[2] This orthogonal reactivity is the cornerstone of its utility, enabling the precise installation of diverse pharmacophoric elements through a sequence of high-yielding, well-established cross-coupling reactions. Consequently, this reagent is an invaluable intermediate in the synthesis of novel therapeutic agents, from kinase inhibitors for oncology to compounds targeting neurological pathways.[1][2]
This guide provides an in-depth exploration of the chemical properties, strategic applications, and detailed experimental protocols for leveraging this compound in drug discovery programs.
Physicochemical and Handling Properties
Proper handling and storage are critical for maintaining the integrity and reactivity of this reagent. The compound is a solid at room temperature and should be stored in a cool, dry place, protected from light.[3][4]
| Property | Value | Source(s) |
| CAS Number | 1353877-92-5 | |
| Molecular Formula | C₇H₄ClIN₂ | |
| Molecular Weight | 278.48 g/mol | |
| Appearance | Solid | [3] |
| Storage | Store at ambient temperatures, keep dry and protect from light. | [3][4] |
The Core Principle: A Blueprint for Sequential Functionalization
The primary value of this compound lies in the differential reactivity of its halogen and alkyne functionalities. This allows for a predictable and controlled sequence of chemical transformations, typically palladium-catalyzed cross-coupling reactions. The general reactivity order, which forms the basis of any synthetic strategy, is:
Iodine > Ethynyl > Chlorine
This hierarchy enables chemists to first target the highly reactive C-I bond, followed by the terminal alkyne, leaving the more robust C-Cl bond for a potential final transformation under more forcing conditions. This strategic approach minimizes side reactions and maximizes the efficiency of building molecular complexity.
Caption: Sequential functionalization workflow for the pyridine scaffold.
Key Applications & Experimental Protocols
The versatility of this building block is best demonstrated through its application in cornerstone reactions of modern organic synthesis.[2] The protocols below are provided as validated starting points for laboratory implementation.
Protocol 1: Sonogashira Coupling of the Ethynyl Group
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] While one could couple at the iodo-position, this protocol details the coupling of the ethynyl group with a separate aryl halide, preserving the halogen sites on the pyridine for subsequent reactions.
Causality: This reaction utilizes a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne, forming a copper acetylide intermediate that accelerates the transmetalation step.[5][6] The amine base is crucial for neutralizing the HX byproduct generated during the reaction.[5]
Caption: General workflow for a Sonogashira coupling reaction.
Step-by-Step Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired aryl halide (e.g., aryl bromide or iodide, 1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add degassed solvent, typically a mixture of THF and triethylamine (Et₃N) in a 2:1 ratio.
-
Stir the reaction mixture at room temperature.[7] For less reactive halides, gentle heating to 40-50 °C may be required.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling at the Iodo Position
The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions, pairing an organoboron species with a halide.[8] The C-I bond on the scaffold is significantly more reactive than the C-Cl bond, allowing for highly selective arylation or vinylation at the 3-position.[9][10]
Causality: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by transmetalation with the activated boronic acid (as a boronate species formed with the base), and finally reductive elimination to yield the product and regenerate the catalyst.[8] The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient reaction.
Step-by-Step Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add the palladium catalyst, for example Pd(PPh₃)₄ (0.05 eq) or a more advanced catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos).
-
Add a degassed solvent system, commonly 1,4-dioxane/water or DME/water (e.g., 4:1 ratio).
-
Heat the mixture under an inert atmosphere to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the product via flash chromatography.
Protocol 3: Buchwald-Hartwig Amination at the Iodo Position
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation for installing a vast array of nitrogen-containing functional groups and heterocycles.[11] Again, the reaction proceeds selectively at the C-I bond.
Causality: This palladium-catalyzed reaction couples an amine with the aryl iodide.[11] The key to its success lies in the use of bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) which facilitate the challenging reductive elimination step that forms the C-N bond.[12][13] A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[14]
Step-by-Step Protocol:
-
Charge a dry Schlenk tube with the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02-0.05 eq), the phosphine ligand if not using a precatalyst, and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq).
-
Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to 80-110 °C, with stirring.
-
Monitor the reaction's progress by LC-MS. Reactions are typically complete within 6-24 hours.
-
Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and quench carefully with water.
-
Extract the aqueous layer, combine the organic phases, wash with brine, and dry over Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Data Summary for Quick Reference
| Reaction | Key Reagents | Catalyst System (Example) | Base | Solvent(s) | Typical Temp. |
| Sonogashira | Aryl Halide | Pd(PPh₃)₄ / CuI | Et₃N | THF / Et₃N | RT - 50 °C |
| Suzuki | Boronic Acid | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80 - 100 °C |
| Buchwald-Hartwig | Primary/Secondary Amine | XPhos-Pd-G3 | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80 - 110 °C |
Safety and Handling
As with all laboratory chemicals, this compound and its derivatives should be handled with care. The general safety precautions for substituted pyridines apply.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[15]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and incompatible materials.[15][17] The compound is noted to be light-sensitive.[3]
-
Spill Management: In case of a spill, clear the area and clean up immediately using an inert absorbent material.[16][17] Avoid generating dust.
-
First Aid: In case of skin contact, wash the area immediately with soap and water.[15] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[15] If inhaled, move to fresh air.[18]
References
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021-12-03). Available at: [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025-04-03). Available at: [Link]
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-
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2-Chloro-5-iodopyridin-4-amine | C5H4ClIN2 | CID 45480366 - PubChem. Available at: [Link]
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Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4 - Pro Progressio Alapítvány. Available at: [Link]
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Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed. (2011-10-07). Available at: [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Available at: [Link]
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Application Notes & Protocols: Strategic Derivatization of the Ethynyl Group on 2-Chloro-5-ethynyl-3-iodopyridin-4-amine
Abstract: This technical guide provides a comprehensive overview of strategic approaches for the derivatization of the terminal ethynyl group on 2-chloro-5-ethynyl-3-iodopyridin-4-amine, a highly functionalized pyridine building block of significant interest in pharmaceutical and materials science research. We present detailed protocols for two of the most robust and versatile coupling methodologies: the Sonogashira cross-coupling reaction and Azide-Alkyne "Click Chemistry," including both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) variants. The rationale behind experimental design, mechanistic insights, and practical considerations for achieving high-yield, chemoselective transformations are discussed in depth.
Introduction: The Strategic Value of the Ethynyl Moiety
The terminal ethynyl group is a cornerstone of modern organic synthesis, prized for its versatility as a synthetic handle. Its linear geometry and unique reactivity allow for the construction of complex molecular architectures with high precision. On a scaffold such as this compound, the ethynyl group serves as a key reaction site for diversification, enabling the introduction of a wide array of functional groups and molecular fragments. This particular substrate is of exceptional interest due to its trifunctional nature, possessing three distinct reactive sites—the ethynyl, iodo, and chloro groups—which can be addressed with orthogonal chemistries.
The reactivity of the halogen substituents on a pyridine ring is generally dictated by the carbon-halogen (C-X) bond strength, with the established order being I > Br > Cl.[1][2] This differential reactivity allows for selective cross-coupling at the iodo-position while preserving the chloro- and ethynyl- functionalities for subsequent transformations. This guide focuses specifically on the derivatization of the ethynyl group, a transformation that opens avenues to novel compounds with potential applications in drug discovery and the development of advanced materials.[3]
Chemoselective Derivatization Strategies
The presence of multiple reactive sites on the starting material necessitates a careful selection of reaction conditions to ensure chemoselective derivatization of the ethynyl group. The primary methodologies explored herein—Sonogashira coupling and azide-alkyne cycloadditions—are renowned for their reliability and functional group tolerance.
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] It is catalyzed by a palladium(0) complex and typically requires a copper(I) co-catalyst.[6] The reaction proceeds under mild conditions and exhibits broad substrate scope, making it a staple in synthetic organic chemistry.[7]
Mechanistic Rationale: The catalytic cycle involves two interconnected pathways for palladium and copper.[6] The palladium cycle begins with the oxidative addition of the aryl/vinyl halide to the Pd(0) species. Concurrently, the copper cycle involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting palladium complex yields the coupled product and regenerates the active Pd(0) catalyst.
Strategic Considerations for this compound: To achieve selective coupling at the ethynyl position, an aryl or vinyl halide is used as the coupling partner. It is crucial to employ reaction conditions that favor this transformation over potential cross-coupling at the iodo- or chloro- positions. The higher reactivity of the C-I bond towards oxidative addition means that self-coupling or coupling with the solvent could be potential side reactions if not carefully controlled.[1] Copper-free Sonogashira protocols can be employed to minimize the risk of alkyne homocoupling (Glaser coupling), which is a common side reaction in the presence of copper catalysts.[8]
Caption: Simplified CuAAC Mechanism.
SPAAC is a bioorthogonal reaction that proceeds without a metal catalyst, driven by the release of ring strain from a cyclooctyne derivative. [9][10]This makes it particularly suitable for applications in biological systems. [][12]The reaction is highly efficient and selective. [13] Mechanistic Rationale: The high ring strain of cyclooctynes (approximately 18 kcal/mol) significantly lowers the activation energy of the [3+2] cycloaddition with an azide. [9]The reaction is a concerted pericyclic process, where the azide acts as a 1,3-dipole reacting with the strained alkyne (dipolarophile) to form a stable triazole. [13]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol for Sonogashira Coupling
Materials:
-
This compound
-
Aryl or vinyl halide (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 eq)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1 eq), the aryl or vinyl halide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add the anhydrous, degassed solvent, followed by the amine base (3 eq).
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A robust and commonly used Pd(0) catalyst for Sonogashira couplings. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide, accelerating the reaction. |
| Base | TEA or DIPEA | Acts as a scavenger for the HX byproduct and can also serve as a solvent. |
| Solvent | Anhydrous THF/DMF | Aprotic polar solvents that are suitable for dissolving the reactants. |
| Temperature | Room Temp - 60 °C | Mild conditions are often sufficient, minimizing side reactions. |
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Organic azide (1.05 eq)
-
CuSO₄·5H₂O (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq) and the organic azide (1.05 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization. [14]
Parameter Condition Rationale Catalyst Source CuSO₄·5H₂O A stable and inexpensive source of copper. Reducing Agent Sodium Ascorbate Reduces Cu(II) to the active Cu(I) catalytic species in situ. [15] Solvent t-BuOH/H₂O, DMF, DMSO A variety of solvents can be used, including aqueous mixtures. | Temperature | Room Temperature | The reaction is typically fast and efficient at ambient temperature. |
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound (after conversion to a cyclooctyne derivative)
-
Azide-functionalized molecule of interest (1.1 eq)
-
Biocompatible solvent (e.g., PBS, DMSO/PBS)
Procedure: Note: This protocol assumes the prior synthesis of a strained cyclooctyne derivative of the starting material.
-
Dissolve the cyclooctyne-modified pyridine (1 eq) in a suitable solvent.
-
Add the azide-functionalized molecule (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Purification is often simplified due to the high efficiency and clean nature of the reaction. Depending on the product, purification may involve precipitation, extraction, or chromatography. [10]
Parameter Condition Rationale Reactants Cyclooctyne & Azide The inherent strain of the cyclooctyne drives the reaction. Catalyst None Metal-free reaction, ideal for biological applications. [] Solvent Biocompatible Allows the reaction to be performed in aqueous or biological media. | Temperature | Room Temperature | The reaction proceeds efficiently at physiological temperatures. |
Conclusion
The derivatization of the ethynyl group on this compound provides a powerful platform for the synthesis of a diverse library of novel compounds. The Sonogashira coupling and azide-alkyne cycloaddition reactions offer reliable and high-yielding methods for this purpose. The choice of methodology will depend on the desired final product and the compatibility of the coupling partner's functional groups with the reaction conditions. By understanding the underlying mechanisms and carefully controlling the experimental parameters, researchers can effectively leverage this versatile building block for applications in drug discovery and materials science.
References
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AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Available from: [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
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Royal Society of Chemistry. (2014). The use of azide–alkyne click chemistry in recent syntheses and applications of polytriazole-based nanostructured polymers. Nanoscale. Available from: [Link]
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The Sonogashira Coupling. Available from: [Link]
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Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230. Available from: [Link]
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Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link]
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Gissot, A., & Stevens, A. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical reviews, 121(12), 7230–7278. Available from: [Link]
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ResearchGate. (2021). a) Concerted mechanism of the strain‐promoted alkyne‐azide cycloaddition. Available from: [Link]
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Wikipedia. Sonogashira coupling. Available from: [Link]
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Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available from: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
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Öcal, N., & Er, M. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 19(11), 18349–18365. Available from: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]
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Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Available from: [Link]
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ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Available from: [Link]
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Zhang, L., et al. (2025). Divergent Ring-Opening Functionalization and Reductive Coupling of Pyridines via Zirconium Alkylidene Complexes. Angewandte Chemie International Edition. Available from: [Link]
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Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available from: [Link]
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Amerigo Scientific. 2-Chloro-3-iodopyridin-4-amine. Available from: [Link]
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National Institutes of Health. (2023). Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. Available from: [Link]
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ResearchGate. (2025). (PDF) ChemInform Abstract: BF 3 -Mediated Oxidative Cross-Coupling of Pyridines with Alkynyllithium Reagents and Further Reductive Functionalizations of the Pyridine Scaffold. Available from: [Link]
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PubMed. (2023). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. Available from: [Link]
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National Institutes of Health. (2012). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. Available from: [Link]
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Application Notes and Protocols for Selective Cross-Coupling at the Iodo Position of 2-Chloro-5-ethynyl-3-iodopyridin-4-amine
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the selective functionalization of 2-chloro-5-ethynyl-3-iodopyridin-4-amine. The focus of this document is to leverage the inherent reactivity differences between the C-I and C-Cl bonds to achieve highly regioselective palladium-catalyzed cross-coupling reactions exclusively at the 3-position (iodo).
Introduction: Strategic Importance of Selective Functionalization
The this compound scaffold is a highly valuable building block in medicinal chemistry and materials science. Its unique arrangement of three distinct reactive sites—an iodo, a chloro, and an ethynyl group—along with an amino moiety, offers a rich platform for the synthesis of complex, poly-substituted pyridine derivatives. The ability to selectively address one reactive site while leaving the others intact is paramount for efficient and modular synthetic strategies. This guide focuses on the selective cross-coupling at the C-3 iodo position, which is the most labile site for palladium-catalyzed transformations. This selectivity allows for the introduction of a diverse range of substituents at this position, while preserving the chloro and ethynyl groups for subsequent diversification.
The principles outlined herein are grounded in the well-established reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions, which generally follows the order: I > Br > Cl > F.[1][2] This differential reactivity stems from the bond dissociation energies of the carbon-halogen bonds and the kinetics of the oxidative addition step in the catalytic cycle.
Mechanistic Rationale for Selectivity
The cornerstone of the selective cross-coupling at the iodo position is the initial oxidative addition of the aryl halide to a palladium(0) complex, which is the rate-determining step in many cross-coupling catalytic cycles.[3][4] The C-I bond is significantly weaker than the C-Cl bond, leading to a lower activation energy for the oxidative addition of the C-I bond to the Pd(0) catalyst.
Density Functional Theory (DFT) calculations have shown that the oxidative addition of aryl iodides to Pd(0) complexes proceeds through a lower energy transition state compared to aryl chlorides.[1][4] This kinetic preference is so pronounced that selective reaction at the iodo position can be achieved with high fidelity, leaving the chloro substituent untouched for later functionalization.
Caption: Palladium-catalyzed cross-coupling cycle highlighting selective oxidative addition at the C-I bond.
Recommended Cross-Coupling Protocols
The following protocols are designed to be robust and reproducible for the selective functionalization of this compound at the iodo position. It is crucial that all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to ensure optimal catalyst activity and prevent side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyridine scaffold and a wide range of aryl, heteroaryl, or vinyl boronic acids or esters.[5][6]
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (see Table 1).
-
Catalyst and Ligand Addition: Add the palladium catalyst and ligand (see Table 1).
-
Solvent Addition: Add the anhydrous solvent(s) via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the specified temperature and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Recommended Conditions for Selective Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Condition C |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | Pd(dppf)Cl₂ (5 mol%) |
| Ligand | - | XPhos (5 mol%) | - |
| Base | K₂CO₃ (3.0 equiv.) | K₃PO₄ (3.0 equiv.) | Cs₂CO₃ (3.0 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene | DMF |
| Temperature | 80-90 °C | 100 °C | 90 °C |
| Typical Reaction Time | 4-12 h | 6-16 h | 4-12 h |
Note: The optimal conditions may vary depending on the specific boronic acid used. It is recommended to perform a small-scale optimization for new substrates.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of C-C triple bonds, reacting the iodo position with a terminal alkyne.[7][8] Given that the starting material already contains an ethynyl group, this reaction is particularly useful for synthesizing bis-alkynyl pyridine derivatives.
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Catalyst and Ligand Addition: Add the palladium catalyst and ligand (see Table 2).
-
Solvent and Base Addition: Add an anhydrous solvent and a suitable amine base (see Table 2).
-
Degassing: Thoroughly degas the reaction mixture.
-
Reaction: Stir the reaction at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the residue by column chromatography.
Table 2: Recommended Conditions for Selective Sonogashira Coupling
| Parameter | Condition A | Condition B (Copper-Free) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | PPh₃ (6 mol%) | - |
| Co-catalyst | CuI (5 mol%) | None |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Pyrrolidine |
| Solvent | THF or DMF | Toluene |
| Temperature | Room Temperature to 50 °C | 60-80 °C |
| Typical Reaction Time | 2-8 h | 6-24 h |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C-3 position.[9][10][11]
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and a strong, non-nucleophilic base (see Table 3) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.).
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring.
-
Work-up: After cooling, dilute the reaction with an organic solvent, filter through a pad of celite, and concentrate.
-
Purification: Purify the product by column chromatography.
Table 3: Recommended Conditions for Selective Buchwald-Hartwig Amination
| Parameter | Condition A | Condition B |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) | RuPhos (4 mol%) |
| Base | NaOtBu (1.5 equiv.) | K₃PO₄ (2.0 equiv.) |
| Solvent | Toluene or Dioxane | tert-Butanol |
| Temperature | 80-110 °C | 100 °C |
| Typical Reaction Time | 12-24 h | 12-24 h |
Validation of Regioselectivity: A Self-Validating System
Confirming the regioselectivity of the cross-coupling reaction is critical. The protocols described above are designed to be highly selective for the C-3 iodo position. The primary methods for confirming the structure of the product and, therefore, the regioselectivity of the reaction are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR are powerful tools for distinguishing between the desired C-3 coupled product and the potential C-2 coupled isomer.
-
¹H NMR: The proton on the pyridine ring (at the 6-position) will exhibit a characteristic chemical shift and coupling pattern. The introduction of a new substituent at the C-3 position will cause a predictable change in the chemical shift of this proton compared to the starting material. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between the newly introduced group and the protons of the amino group at C-4.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are highly sensitive to the substitution pattern. Comparison of the ¹³C NMR spectrum of the product with that of the starting material will show the disappearance of the signal corresponding to the carbon bearing the iodine and the appearance of a new signal for the carbon bonded to the new substituent. The chemical shifts of the carbons at positions 2, 3, and 4 will be diagnostic for the site of substitution.[12][13]
Caption: Experimental workflow for selective cross-coupling and validation.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the product. While mass spectrometry alone may not always distinguish between isomers, the fragmentation patterns in MS/MS experiments can sometimes provide structural information to support the regiochemical assignment made by NMR.[14][15]
Conclusion
The protocols detailed in this application note provide a robust framework for the selective cross-coupling of various functionalities at the C-3 iodo position of this compound. The inherent difference in reactivity between the C-I and C-Cl bonds, a cornerstone of modern organic synthesis, allows for a predictable and high-yielding transformation. By following these guidelines and employing rigorous analytical validation, researchers can confidently synthesize a diverse library of novel pyridine derivatives for applications in drug discovery and materials science.
References
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-
Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
- Amatore, C., & Jutand, A. (2000). Role of Anionic and Neutral Palladium(0) and Palladium(II) Complexes in the Catalytic Cycles of Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314–321.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Brouard, I., & Fariña, F. (1986). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 51(10), 1859–1862. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 21, 2026, from [Link]
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Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714–721. [Link]
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Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
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Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link]
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Mako, T. L., & Byers, J. A. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. National Institutes of Health. [Link]
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da Silva, J. P., et al. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Journal of Mass Spectrometry, 50(1), 136–144. [Link]
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Reddy, T. R., et al. (2010). Regioselective alkynylation of 2-aryl-4-chloro-3-iodoquinolines and subsequent arylation or amination of the 2-aryl-3-(alkynyl)-4-chloroquinolines. Tetrahedron, 66(41), 8196-8203. [Link]
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Wang, X., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 48(27), 4713-4716. [Link]
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Hussain, M., et al. (2011). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. European Journal of Organic Chemistry, 2011(20-21), 3823-3834. [Link]
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Newman, S. G., et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
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Sharma, S., & Van der Eycken, E. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
- Blakey, S. B., & MacMillan, D. W. C. (2001). The First Suzuki Cross-Coupling Reaction of Aryltrimethylammonium Triflates. Journal of the American Chemical Society, 123(19), 4595–4596.
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Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar. [Link]
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Jones, C. P., et al. (2012). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles. National Institutes of Health. [Link]
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Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92–102. [Link]
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Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed. [Link]
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Bakherad, M., et al. (2011). Synthesis, ESI and FAB Mass Spectrometry, and X-Ray Analysis of Di and Tricationic Pyridinium Substituted Pyrimidines. ResearchGate. [Link]
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Kumar, S., et al. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 3(11), 1437–1441. [Link]
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Girreser, U., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. [Link]
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Hussain, M., et al. (2011). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]
-
Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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The Organic Chemistry Tutor. (2021, April 17). Lec14 - Mass Spectrometry, IHD (or HDI) and Isomers Example 3 [Video]. YouTube. [Link]
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Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
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S. K. G., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
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Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved January 21, 2026, from [Link]%5Dpyrimidines)
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Application Notes and Protocols for the Utilization of 2-chloro-5-ethynyl-3-iodopyridin-4-amine in Agrochemical Synthesis
Abstract
This technical guide provides a comprehensive overview of the potential applications of 2-chloro-5-ethynyl-3-iodopyridin-4-amine as a versatile building block in the synthesis of novel agrochemicals. While this specific compound is a relatively new entrant in the fine chemicals market, its richly functionalized pyridine core presents a multitude of opportunities for the development of next-generation herbicides, fungicides, and insecticides. This document outlines a proposed synthetic route to this compound, details its key physicochemical properties, and presents a series of detailed protocols for its derivatization into a variety of agrochemically relevant scaffolds. The experimental choices are rationalized to provide researchers, scientists, and drug development professionals with a solid foundation for their own research and development endeavors.
Introduction: The Prominence of Pyridine Scaffolds in Agrochemicals
The pyridine ring is a privileged scaffold in the agrochemical industry, forming the core of numerous commercially successful products. Its unique electronic properties and ability to engage in a wide range of chemical transformations have made it a cornerstone of modern pesticide design. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and environmental profile.
The subject of this guide, this compound, is a particularly promising, albeit underexplored, intermediate for agrochemical synthesis. Its structure is adorned with four distinct and orthogonally reactive functional groups: a chloro group, an iodo group, an amino group, and an ethynyl group. This high degree of functionalization provides a rich platform for a diverse array of chemical modifications, enabling the rapid generation of compound libraries for high-throughput screening.
Synthesis of this compound: A Proposed Route
To date, a direct, one-pot synthesis of this compound has not been reported in the literature. However, based on established synthetic methodologies for substituted pyridines, a plausible and efficient multi-step synthesis can be proposed. This route leverages the sequential halogenation and subsequent cross-coupling of a readily available starting material.
Proposed Synthetic Pathway
The proposed synthesis commences with the iodination of 2-chloro-4-aminopyridine, followed by the introduction of the ethynyl group via a Sonogashira coupling reaction.
Caption: Proposed synthetic route to this compound.
Experimental Protocols
Protocol 2.2.1: Synthesis of 2-chloro-5-iodopyridin-4-amine
This protocol is adapted from established procedures for the iodination of substituted pyridines.[1][2]
-
Materials: 2-chloro-4-aminopyridine, sodium acetate trihydrate (NaOAc·3H₂O), iodine monochloride (ICl), glacial acetic acid (AcOH), ethyl acetate (EtOAc), sodium carbonate (Na₂CO₃), 10% sodium thiosulfate (Na₂S₂O₃) solution, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of 2-chloropyridin-4-amine (20.0 g, 156 mmol) and NaOAc·3H₂O (31.7 g, 233 mmol) in AcOH (170 ml), add a solution of ICl (27.8 g, 171 mmol) in AcOH (10 ml) dropwise.
-
Heat the reaction mixture at 70°C with stirring under a nitrogen atmosphere for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract with EtOAc (100 ml).
-
Wash the organic layer sequentially with saturated Na₂CO₃ solution, 10% Na₂S₂O₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: 40% EtOAc/hexane) to yield 2-chloro-5-iodopyridin-4-amine.
-
Protocol 2.2.2: Proposed Synthesis of this compound via Sonogashira Coupling
The introduction of the ethynyl group at the 5-position of the pyridine ring can be achieved via a Sonogashira coupling reaction.[3][4] This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base.
-
Materials: 2-chloro-5-iodopyridin-4-amine, trimethylsilylacetylene (TMSA), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), copper(I) iodide (CuI), triethylamine (TEA), tetrahydrofuran (THF), potassium carbonate (K₂CO₃), methanol (MeOH).
-
Procedure:
-
To a degassed solution of 2-chloro-5-iodopyridin-4-amine (1.0 eq) in a mixture of THF and TEA (2:1), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
To the crude product, add a solution of K₂CO₃ (2.0 eq) in MeOH and stir at room temperature for 2 hours to deprotect the silyl group.
-
Remove the solvent under reduced pressure and partition the residue between water and EtOAc.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain this compound.
-
Physicochemical Properties and Characterization
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₄ClIN₂ |
| Molecular Weight | 278.48 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
| CAS Number | Not yet assigned |
Characterization: The structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡C-H stretch).
Applications in Agrochemical Synthesis: A World of Possibilities
The unique arrangement of four distinct functional groups on the pyridine ring of this compound makes it a highly versatile platform for the synthesis of a wide range of potential agrochemicals. The following sections explore the synthetic utility of each functional group.
The Ethynyl Group: A Gateway to Heterocycles and Complex Moieties
The terminal alkyne is a powerful functional group in organic synthesis, enabling access to a variety of important chemical transformations.
Caption: Key reactions of the ethynyl group.
Protocol 4.1.1: Click Chemistry - Synthesis of a 1,2,3-Triazole Derivative
Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for forming triazole rings, which are present in many fungicides.
-
Materials: this compound, benzyl azide, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, t-butanol, water.
-
Procedure:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of t-butanol and water, add benzyl azide (1.1 eq).
-
Add a freshly prepared solution of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq) in water.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Upon completion, dilute the reaction with water and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the triazole derivative.
-
The Amino Group: A Handle for Derivatization
The amino group at the 4-position can be readily acylated, alkylated, or transformed into other functional groups, providing a convenient point for introducing structural diversity.
Protocol 4.2.1: Acylation of the Amino Group
Acylation of the amino group is a common strategy to introduce amide functionalities, which are often found in herbicides.
-
Materials: this compound, acetyl chloride, pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and cool to 0°C.
-
Add pyridine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify by recrystallization or column chromatography.
-
The Chloro and Iodo Groups: Sites for Cross-Coupling and Substitution
The chloro and iodo substituents are excellent handles for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) and nucleophilic aromatic substitutions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
Caption: Potential reactions at the halogenated positions.
Protocol 4.3.1: Suzuki Coupling at the 3-Iodo Position
The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective cross-coupling at the 3-position.
-
Materials: this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), potassium carbonate (K₂CO₃), 1,4-dioxane, water.
-
Procedure:
-
To a degassed mixture of 1,4-dioxane and water (4:1), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Conclusion
This compound represents a highly promising and versatile building block for the synthesis of novel agrochemicals. Its densely functionalized core provides multiple handles for selective chemical modification, enabling the rapid exploration of chemical space in the quest for new and effective crop protection agents. The protocols and synthetic strategies outlined in this guide are intended to serve as a foundation for further research and development in this exciting area.
References
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Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed. [Link]
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Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. [Link]
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Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). ResearchGate. [Link]
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2-Chloro-5-iodopyridin-4-amine. PubChem. [Link]
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Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
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Discovery of 3‐(pyridin‐2‐yl)‐thiazolo[5′,4′:4,5]benzo[1,2‐b][5][6]oxazine‐diones as protoporphyrinogen oxidase (PPO) inhibitors. ResearchGate. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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4-oxo-1,3-thiazolidin-5-ylidene]acetates as Antifungal Agents against Potato Diseases. PubMed. [Link]
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Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. MDPI. [Link]
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Synthesis of the Insecticide Prothrin and Its Analogues from Biomass-Derived 5-(Cloromethyl)furfural. DTIC. [Link]
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A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. ResearchGate. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
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Synthesis, Antifungal and Antitumor Activity of Novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z). MDPI. [Link]
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Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. [Link]
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Weed Resistance to Synthetic Auxin Herbicides. Wiley Online Library. [Link]
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Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. MDPI. [Link]
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Application Notes and Protocols: Metal-Catalyzed Reactions Involving 2-Chloro-5-ethynyl-3-iodopyridin-4-amine
Introduction
2-Chloro-5-ethynyl-3-iodopyridin-4-amine is a highly functionalized heterocyclic compound that has garnered significant attention as a versatile building block in organic synthesis.[1] Its unique structure, featuring a pyridine core substituted with a chloro, iodo, ethynyl, and an amino group, offers multiple reactive sites for metal-catalyzed cross-coupling reactions. This multi-handle nature allows for the sequential and regioselective introduction of various substituents, making it an invaluable intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1] The presence of both a highly reactive iodine atom and a less reactive chlorine atom allows for differentiated reactivity in cross-coupling reactions, a feature of significant synthetic utility.[1][2] This application note provides a detailed guide to key metal-catalyzed reactions involving this substrate, focusing on Sonogashira, Suzuki, and Heck couplings. We will delve into the mechanistic underpinnings of these transformations and provide experimentally validated protocols for their successful implementation.
The Strategic Advantage of Multiple Reaction Sites
The core utility of this compound lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This allows for selective functionalization at the C3 position, leaving the C2 chloro and C5 ethynyl groups available for subsequent transformations. This hierarchical reactivity is a cornerstone of efficient and convergent synthetic strategies.
Sonogashira Coupling: Extending the Carbon Framework
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[3][4] This reaction is particularly well-suited for the further functionalization of this compound, allowing for the introduction of a wide array of substituents at the C3 position.
Mechanistic Rationale
The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[5]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (in this case, the C-I bond of our substrate) to form a Pd(II) intermediate.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt, typically in the presence of a base, to form a copper acetylide.
-
Transmetalation: The copper acetylide then transfers its organic group to the Pd(II) complex in a step called transmetalation.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[5]
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq) and copper(I) iodide (0.04-0.10 eq).
-
Dissolve the solids in the anhydrous solvent.
-
Add the base (2.0-3.0 eq) and the terminal alkyne (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective palladium catalyst for Sonogashira couplings.[5] |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate.[3] |
| Base | Triethylamine | Acts as both a base to deprotonate the alkyne and as a solvent.[6] |
| Solvent | THF | A good aprotic solvent that dissolves the reactants and catalysts. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient for this reaction.[3] |
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7][8] This reaction is particularly valuable for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (our substrate's C-I bond) to form an organopalladium(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The diorganopalladium(II) species undergoes reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2-1.5 eq) in the organic solvent.
-
Add an aqueous solution of the base (2.0-3.0 eq).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 eq) under a positive pressure of the inert gas.
-
Heat the reaction mixture to reflux (80-100 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A highly active and common catalyst for Suzuki couplings.[9] |
| Base | Na₂CO₃ | A mild and effective base for activating the boronic acid.[10] |
| Solvent | Dioxane/Water | A common biphasic solvent system for Suzuki reactions.[11] |
| Temperature | 80-100 °C | Elevated temperatures are often required to drive the reaction to completion. |
Heck Reaction: Olefin Functionalization
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[12][13] This reaction provides a powerful tool for the synthesis of substituted alkenes.
Mechanistic Overview
The catalytic cycle of the Heck reaction generally proceeds through the following steps:[14]
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form a Pd(II) complex.
-
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride complex and the substituted alkene product.
-
Reductive Elimination: The palladium-hydride complex reductively eliminates HX with the help of a base, regenerating the active Pd(0) catalyst.[14]
Experimental Protocol: Heck Reaction
The following is a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃ or a phosphine-free system)
-
Base (e.g., triethylamine or potassium carbonate)
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Combine this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the ligand (if required) in a reaction vessel.
-
Add the solvent and the base (1.5-2.5 eq).
-
Add the alkene (1.2-2.0 eq).
-
Heat the reaction mixture under an inert atmosphere to 100-140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and relatively inexpensive palladium source for Heck reactions.[12] |
| Base | K₂CO₃ | An inorganic base often used in Heck couplings.[12] |
| Solvent | DMF | A polar aprotic solvent suitable for the higher temperatures often required. |
| Temperature | 100-140 °C | Higher temperatures are typically necessary to facilitate the reaction. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of highly substituted pyridine derivatives. The distinct reactivity of its iodo, chloro, and ethynyl groups in metal-catalyzed cross-coupling reactions allows for a modular and strategic approach to the construction of complex molecular architectures. The Sonogashira, Suzuki-Miyaura, and Heck reactions, as detailed in these application notes, represent fundamental transformations that unlock the synthetic potential of this valuable intermediate. By understanding the underlying mechanisms and following robust experimental protocols, researchers can effectively utilize this compound to accelerate their drug discovery and materials science endeavors.
References
-
ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ScienceDirect. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]
-
MDPI. (n.d.). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
SynArchive. (n.d.). Mizoroki-Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
National Institutes of Health. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ACS Publications. (2020, February 17). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-iodopyridin-4-amine. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Chloro-3-iodopyridin-4-amine. Retrieved from [Link]
-
MDPI. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
Sources
- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 2. proprogressio.hu [proprogressio.hu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 2-Chloro-5-ethynyl-3-iodopyridin-4-amine in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Herein, we provide a detailed technical guide on the strategic application of the fragment, 2-chloro-5-ethynyl-3-iodopyridin-4-amine, in the realm of contemporary drug discovery. This document deviates from rigid templates to offer a narrative grounded in practical experience, focusing on the causality behind experimental choices and ensuring the protocols described are self-validating. Our objective is to furnish researchers with the foundational knowledge and actionable protocols to leverage this versatile chemical scaffold in their hit-finding and lead-optimization endeavors, particularly in the pursuit of novel kinase inhibitors.
Introduction: The Rationale for a Multi-functional Fragment
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying novel starting points for drug candidates. This approach hinges on the principle that small, low-complexity molecules (fragments) can bind to biological targets with high ligand efficiency, providing a more effective exploration of chemical space compared to traditional high-throughput screening (HTS) of large, complex molecules.[1]
The fragment this compound is a strategically designed scaffold that presents multiple avenues for chemical elaboration, making it an exemplary tool for FBDD. Its utility is rooted in the distinct reactivity of its constituent functional groups:
-
The Pyridine Core: A common motif in many approved drugs, the pyridine ring system provides a robust scaffold that can engage in hydrogen bonding and other key interactions within protein binding sites.
-
The 4-Amino Group: This group can act as a crucial hydrogen bond donor, anchoring the fragment to the target protein.
-
The 2-Chloro and 3-Iodo Substituents: These halogens offer orthogonal vectors for chemical modification through various cross-coupling reactions. The iodine atom, in particular, is an excellent leaving group for reactions like the Sonogashira coupling, allowing for the introduction of diverse substituents.[2]
-
The 5-Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in "click" chemistry, further cross-coupling reactions, or act as a key pharmacophoric element itself, engaging in interactions within the target's active site.
This multi-functional nature allows for a systematic and efficient exploration of the Structure-Activity Relationship (SAR) during the hit-to-lead optimization phase.
Synthesis of this compound: A Protocol
The synthesis of the title fragment is a multi-step process, commencing with the commercially available 2-chloropyridin-4-amine. The key transformations involve iodination followed by a Sonogashira coupling to introduce the ethynyl group.
Step 1: Iodination of 2-chloropyridin-4-amine
This step introduces the iodine atom at the 3-position of the pyridine ring.
Protocol:
-
To a solution of 2-chloropyridin-4-amine (1.0 eq) in a suitable solvent such as acetic acid, add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-3-iodopyridin-4-amine.
Step 2: Sonogashira Coupling with a Protected Acetylene
This step introduces the ethynyl group at the 5-position via a palladium- and copper-catalyzed cross-coupling reaction. A protected form of acetylene, such as ethynyltrimethylsilane, is often used to prevent side reactions.[3]
Protocol:
-
To a solution of 2-chloro-3-iodopyridin-4-amine (1.0 eq) in a suitable solvent system (e.g., a mixture of tetrahydrofuran and triethylamine), add ethynyltrimethylsilane (1.5 eq).
-
Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq), and a copper(I) co-catalyst, such as copper(I) iodide (CuI) (0.1 eq).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction to 50-70 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield 2-chloro-3-iodo-5-((trimethylsilyl)ethynyl)pyridin-4-amine.
Step 3: Deprotection of the Ethynyl Group
The final step involves the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.
Protocol:
-
Dissolve the silylated intermediate (1.0 eq) in a solvent such as methanol or tetrahydrofuran.
-
Add a deprotecting agent, such as potassium carbonate (2.0 eq) or tetrabutylammonium fluoride (TBAF) (1.1 eq).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final fragment, this compound.
Application in a Fragment-Based Drug Discovery Campaign: A Kinase Inhibitor Case Study
To illustrate the application of this compound, we present a hypothetical yet representative FBDD workflow targeting a protein kinase. Protein kinases are a major class of drug targets, and their ATP-binding sites are well-suited for fragment-based approaches.[2]
Fragment Library Design and Screening Cascade
The title fragment would be a component of a larger, curated fragment library. An effective screening cascade employs a series of biophysical techniques to identify and validate true binding events, minimizing false positives and negatives.
Workflow Diagram:
Caption: A typical fragment screening cascade.
Protocol for Primary Screening (Thermal Shift Assay):
-
Prepare a solution of the target kinase at a final concentration of 2-5 µM in a suitable buffer.
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Dispense the protein-dye mixture into a 96- or 384-well PCR plate.
-
Add the fragment library compounds (including this compound) to the wells at a final concentration of 100-500 µM.
-
Seal the plate and perform a melt-curve experiment using a real-time PCR instrument, gradually increasing the temperature.
-
A positive hit is identified by a significant increase in the melting temperature (ΔTm) of the protein in the presence of the fragment, indicating stabilization upon binding.
Hit Validation and Characterization
Fragments that show a significant thermal shift are then subjected to orthogonal validation methods to confirm direct binding and determine affinity.
| Technique | Information Gained | Typical Fragment Affinity Range |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), Affinity (K_D) | 10 µM - 1 mM |
| NMR Spectroscopy (STD, WaterLOGSY) | Confirmation of binding, Epitope mapping | 10 µM - 10 mM |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | 1 µM - 500 µM |
| X-ray Crystallography | High-resolution 3D structure of the protein-fragment complex | N/A |
Structure-Based Hit-to-Lead Optimization
With a confirmed hit and a high-resolution crystal structure of the this compound bound to the kinase, the hit-to-lead optimization phase can commence. The structure reveals the binding mode and identifies vectors for chemical elaboration.
Logical Flow for Optimization:
Caption: Iterative structure-based drug design workflow.
A plausible optimization strategy, guided by the crystal structure, would involve exploring the chemical space around the initial fragment. For instance, if the C3-iodo group points towards a solvent-exposed region, a Suzuki coupling could be employed to introduce larger aryl or heteroaryl groups to pick up additional interactions. Similarly, the C5-ethynyl group could be extended to reach a nearby hydrophobic pocket.
Example Protocol: Suzuki Coupling for Hit Elaboration:
-
In a reaction vessel, combine the fragment (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of dioxane and water).
-
Degas the mixture and heat to 80-100 °C for 2-12 hours, monitoring by LC-MS.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by chromatography to obtain the elaborated analog for biological testing.
Through iterative cycles of design, synthesis, and testing, the initial low-affinity fragment can be rapidly evolved into a potent and selective lead compound.
Conclusion
The fragment this compound represents a highly valuable starting point for FBDD campaigns, particularly in the competitive field of kinase inhibitor discovery. Its pre-installed, orthogonally addressable functional groups provide a robust platform for rapid and systematic hit-to-lead optimization. The protocols and workflows detailed herein offer a practical guide for researchers to effectively utilize this and similar fragments to accelerate their drug discovery programs.
References
-
Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. Methods in Molecular Biology, 1289, 157–183. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187–192. [Link]
-
Schiebel, J., et al. (2016). Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 59(17), 7848–7858. [Link]
-
Ciulli, A., & Abell, C. (2007). Fragment-based drug design: leads by design. Current Opinion in Biotechnology, 18(6), 489–496. [Link]
Sources
- 1. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-chloro-5-ethynyl-3-iodopyridin-4-amine
Welcome to the technical support guide for the purification of 2-chloro-5-ethynyl-3-iodopyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging intermediate. The unique structural features of this molecule—a basic aminopyridine core, two bulky halogen substituents, and a reactive ethynyl group—present specific challenges during its isolation and purification from complex reaction mixtures.[1]
This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these challenges effectively.
Section 1: Initial Work-up & Crude Product Handling
Proper handling of the reaction mixture post-synthesis is the first critical step in ensuring a successful purification. The goal is to efficiently remove inorganic salts, acidic or basic reagents, and highly polar impurities before attempting chromatographic or crystallization-based purification.
Question: My synthesis of 2-chloro-3-iodopyridin-4-amine (a common precursor) resulted in a complex mixture. What is the standard work-up procedure to isolate the crude product?
Answer: The work-up for reactions involving the iodination of 2-chloropyridin-4-amine typically involves quenching the reaction, neutralizing acidic components, and performing a liquid-liquid extraction.[2] The primary challenge is often the removal of unreacted reagents and inorganic byproducts.
A robust work-up protocol is as follows:
Experimental Protocol: Crude Product Extraction
-
Cooling & Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. If the reaction was performed in a strong acid like glacial acetic acid, it can be slowly poured over crushed ice to dissipate heat during neutralization.
-
Neutralization: Carefully neutralize the acidic reaction mixture. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically used.[2][3] Add the base portion-wise with vigorous stirring until CO₂ evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Thiosulfate Wash (Optional but Recommended): If iodine-based reagents like ICl were used, residual iodine can persist as a colored impurity.[3] It is advisable to wash the mixture with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any remaining I₂ to colorless I⁻.[2]
-
Liquid-Liquid Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase multiple times with an organic solvent. Ethyl acetate (EtOAc) is a common and effective choice.[3][4] For a 200 mL aqueous volume, extracting with 3 x 100 mL of EtOAc is recommended to ensure high recovery.
-
Brine Wash & Drying: Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water and some water-soluble impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3][4]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.[5] This will yield the crude product, which can then be further purified.
Section 2: Purification by Flash Column Chromatography
Flash column chromatography is the most frequently reported method for purifying this compound and its precursors.[3][4] However, the basic amine functionality can lead to common issues like peak tailing and poor separation on standard silica gel.[6][7]
Question: What is a good starting solvent system for purifying this compound on a silica gel column?
Answer: A non-polar/polar solvent system is standard. Based on reported procedures for the closely related 2-chloro-3-iodopyridin-4-amine, a gradient elution with Hexane and Ethyl Acetate is the most effective starting point.[3][4]
Table 1: Recommended Starting Conditions for Flash Chromatography
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective choice for normal-phase chromatography.[8] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane | Allows for the elution of non-polar impurities first, followed by the target compound. |
| Initial Eluent | 5-10% EtOAc in Hexane | Start with a low polarity to load the compound and elute non-polar byproducts. |
| Final Eluent | 40-60% EtOAc in Hexane | The final polarity will depend on the specific impurity profile, determined by TLC. |
| TLC Analysis | Use the same solvent system | A target Rf value of 0.2-0.35 in the elution solvent is ideal for good separation.[8] |
Troubleshooting Guide: Flash Chromatography
Issue 1: My compound is streaking or tailing significantly on the TLC plate and the column.
Causality & Explanation: This is a classic problem when purifying basic compounds like aminopyridines on acidic silica gel.[7] The lone pair of electrons on the pyridine nitrogen and the primary amine group interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding leads to poor peak shape and reduced separation efficiency.[6]
Solutions:
-
Add a Competing Base: The most common solution is to add a small amount of a competing base to the mobile phase. This base will preferentially bind to the active silanol sites, masking them from your target compound.[6][7]
-
Protocol: Add 0.5-1% triethylamine (TEA) or ammonia solution to your mobile phase (e.g., to the ethyl acetate portion). Run a new TLC with the modified eluent to confirm improved peak shape before running the column.
-
-
Use an Amine-Functionalized Stationary Phase: For particularly challenging separations, using a column packed with amine-functionalized silica can provide excellent results without needing a mobile phase modifier.[7]
Issue 2: I can't separate my desired product from a close-running impurity.
Causality & Explanation: This often occurs when dealing with constitutional isomers, which can form during the synthesis of halogenated pyridines.[3] These isomers have very similar polarities, making them difficult to resolve.
Solutions:
-
Optimize the Mobile Phase:
-
Reduce Elution Strength: Use a shallower gradient or even isocratic (single solvent mixture) elution with a lower percentage of the polar solvent. This will increase the retention time and allow for better separation.[6]
-
Change Solvent Selectivity: Replace ethyl acetate with a different polar solvent. Dichloromethane (DCM) or a mixture like Hexane/EtOAc/DCM can alter the interactions with the stationary phase and improve selectivity.
-
-
Improve Column Efficiency:
-
Use High-Performance Silica: Switching to a higher-quality silica gel with a smaller and more uniform particle size can significantly increase column efficiency and resolving power.[9]
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can lead to a tighter application band and better separation compared to liquid loading.[5]
-
Workflow for Chromatography Troubleshooting
Caption: Decision workflow for troubleshooting common flash chromatography issues.
Section 3: Purification by Recrystallization
Recrystallization is a powerful and cost-effective purification technique for solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Question: Is recrystallization a viable method for this compound?
Answer: Yes, recrystallization can be a highly effective method, especially for removing baseline impurities that do not elute during chromatography or for a final polishing step to achieve high purity. The key is finding a suitable solvent or solvent system. Pyridine derivatives, being polar, often require polar solvents for recrystallization.[10]
Troubleshooting Guide: Recrystallization
Issue 1: I can't find a single solvent that works well. The compound is either too soluble even when cold, or insoluble even when hot.
Causality & Explanation: An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[10] When no single solvent meets this criterion, a binary solvent system (a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which it is insoluble) is required.
Protocol: Recrystallization from a Binary Solvent System
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" hot solvent (e.g., ethanol, isopropanol, or acetone).
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" anti-solvent (e.g., water, hexane, or toluene) dropwise until you see persistent cloudiness (turbidity).
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly.
Issue 2: No crystals are forming after the solution has cooled.
Causality & Explanation: This is a common problem that can arise from several factors, most frequently using too much solvent or the solution being supersaturated.[10]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]
-
Seeding: If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the cooled solution to initiate crystallization.[10]
-
-
Increase Concentration: If induction techniques fail, it is likely that too much solvent was used.[10] Gently heat the solution to boil off some of the solvent, thereby increasing the compound's concentration, and then attempt to cool and crystallize again.[10]
Recrystallization Workflow
Caption: A workflow for selecting a recrystallization method and troubleshooting.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ChemicalBook. (n.d.). 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis.
- MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques.
- Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines.
- ChemicalBook. (2022, November 24). Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine.
- ChemicalBook. (n.d.). 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0.
- ChemicalBook. (2024, April 23). Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications.
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- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-chloro-5-ethynyl-3-iodopyridin-4-amine
Introduction
Welcome to the technical support guide for the synthesis of 2-chloro-5-ethynyl-3-iodopyridin-4-amine. This molecule is a critical heterocyclic building block in medicinal and materials chemistry, valued for its distinct reactive sites that allow for sequential, site-selective functionalization.[1][2] The primary synthetic route involves a Sonogashira coupling of a terminal alkyne with a 2-chloro-3-iodopyridin-4-amine precursor.[3][4][5] While powerful, this cross-coupling is frequently plagued by side reactions that can complicate purification, reduce yields, and consume valuable starting materials.
This guide provides in-depth troubleshooting advice, mechanistic explanations for common side reactions, and optimized protocols to empower researchers to overcome these synthetic challenges.
Part 1: Troubleshooting Guide for Common Side Reactions
This section addresses the most common issues encountered during the Sonogashira coupling step of the synthesis.
Issue 1: Significant Formation of a Symmetrical Diyne Byproduct
-
Symptom: Your reaction analysis (TLC, LC-MS, GC-MS) shows a major byproduct corresponding to the homocoupled alkyne (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne if using TMS-acetylene). This byproduct typically has a mass of (2 * Alkyne Mass - 2).
-
Probable Cause: Glaser-Type Homocoupling. This is the most prevalent side reaction in Sonogashira couplings and is primarily mediated by the copper(I) cocatalyst.[6] Under aerobic conditions or in the presence of an oxidant, copper acetylides can oxidatively dimerize, consuming your terminal alkyne in a non-productive pathway.
-
Solutions & Scientific Rationale:
-
Adopt a Copper-Free Protocol: The most effective solution is to eliminate the catalyst for the side reaction. Modern Sonogashira protocols using bulky, electron-rich phosphine ligands can efficiently promote the cross-coupling without requiring a copper cocatalyst.[7][8] The palladium catalyst alone is sufficient to carry out the catalytic cycle, albeit sometimes requiring slightly higher temperatures.
-
Strictly Anaerobic Conditions: If a copper-catalyzed system must be used, ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly using techniques like freeze-pump-thaw or by bubbling with inert gas for an extended period. Oxygen is a terminal oxidant in many proposed Glaser coupling mechanisms.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low. This kinetically disfavors the second-order homocoupling reaction relative to the desired cross-coupling with the pyridine substrate.
-
Use a Protecting Group: Employing a bulky silyl protecting group on the alkyne, such as triisopropylsilyl (TIPS), can sterically hinder the homocoupling pathway.
-
Issue 2: Identification of a Byproduct Lacking Iodine
-
Symptom: Mass spectrometry reveals a significant peak corresponding to the desired product mass minus the mass of iodine plus the mass of hydrogen (M - 127 + 1), identified as 2-chloro-5-ethynylpyridin-4-amine.
-
Probable Cause: Protodeiodination. This is the reductive cleavage of the C-I bond and its replacement with a C-H bond. This can occur via several mechanisms within the catalytic cycle. For instance, trace water or other proton sources can react with a Pd(0) species to form a palladium-hydride complex (Pd-H). This hydride can then undergo reductive elimination with the aryl group to yield the deiodinated product.
-
Solutions & Scientific Rationale:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry bases. While challenging with amine bases, minimizing water content reduces the availability of a primary proton source.
-
Optimize the Base: The choice of base can influence the formation of palladium-hydride species. An amine base, for example, can act as a hydrogen source. Switching to an inorganic base like rigorously dried K₃PO₄ or Cs₂CO₃ may mitigate the issue.[8]
-
Increase Reaction Rate: Increasing the reaction temperature or catalyst loading (within reason) can sometimes increase the rate of the desired productive coupling relative to the slower protodeiodination pathway.
-
Issue 3: Identification of a Byproduct Lacking Chlorine
-
Symptom: Mass spectrometry shows a peak corresponding to the desired product mass minus the mass of chlorine plus the mass of hydrogen (M - 35.5 + 1), identified as 5-ethynyl-3-iodopyridin-4-amine.
-
Probable Cause: Protodechlorination. While the C-I bond is significantly more reactive and susceptible to cleavage, protodechlorination can occur under harsh conditions or with highly active catalyst systems. The mechanism is analogous to protodeiodination.
-
Solutions & Scientific Rationale:
-
Milder Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, as these can promote the cleavage of the stronger C-Cl bond.
-
Ligand Selection: The ligand on the palladium center dictates its reactivity. A less electron-rich ligand might create a palladium center less prone to oxidative addition into the C-Cl bond. However, this is a delicate balance, as it may also slow the desired C-I activation. This is an area for empirical optimization if protodechlorination is a persistent issue.
-
Summary of Key Byproducts and Mitigation Strategies
| Byproduct Name | Structure | Mass Change from Product | Primary Cause | Key Mitigation Strategy |
| Alkyne Homocoupling Dimer | R-C≡C-C≡C-R | Varies | Copper(I) catalyzed oxidation | Switch to a copper-free protocol |
| Protodeiodinated Product | 2-chloro-5-ethynylpyridin-4-amine | -126 | Reductive cleavage of C-I bond | Use anhydrous conditions, optimize base |
| Protodechlorinated Product | 5-ethynyl-3-iodopyridin-4-amine | -34.5 | Reductive cleavage of C-Cl bond | Use milder reaction conditions |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does the Sonogashira reaction selectively occur at the C-I bond over the C-Cl bond? A1: The selectivity is dictated by the relative bond dissociation energies and the mechanism of the first step in the palladium cycle: oxidative addition. The carbon-iodine bond (C-I) is significantly weaker and more polarizable than the carbon-chlorine bond (C-Cl). Consequently, the low-valent palladium(0) catalyst can insert into the C-I bond far more readily and under much milder conditions than into the C-Cl bond. While coupling at aryl chlorides is possible, it typically requires more forcing conditions, specialized ligands, or higher catalyst loadings.[3][7][9]
Q2: What is the detailed mechanism of the problematic Glaser homocoupling? A2: In the copper cycle of the Sonogashira reaction, a copper(I) acetylide is formed. In the presence of an oxidant (often adventitious oxygen), this Cu(I) acetylide is oxidized to a Cu(II) species. Two of these Cu(II) acetylide intermediates can then react, leading to the formation of the C-C bond of the 1,3-diyne product and regenerating two equivalents of Cu(I) catalyst. This catalytic cycle runs parallel to the desired cross-coupling and is a primary reason that copper-free methods are often preferred.[6]
Q3: My starting material, 2-chloro-3-iodopyridin-4-amine, is a crude mixture. What are the likely impurities? A3: The synthesis of 2-chloro-3-iodopyridin-4-amine from 2-chloro-4-aminopyridine via electrophilic iodination can produce regioisomers.[10] The activating amino group directs ortho/para. The desired product is ortho-iodinated (C3). However, iodination at the other ortho position (C5) can occur, yielding 2-chloro-5-iodopyridin-4-amine . Furthermore, over-iodination can lead to 2-chloro-3,5-diiodopyridin-4-amine . It is crucial to purify the starting material before the Sonogashira step, as the 5-iodo isomer will lead to an isomeric final product, and the di-iodo species can react twice.
Q4: Can I run this reaction open to the air? A4: It is strongly discouraged. As discussed, oxygen can promote the highly undesirable Glaser homocoupling of the alkyne.[11][12] Furthermore, the Pd(0) active catalyst is sensitive to oxidation to Pd(II), which can deactivate the catalyst and reduce reaction efficiency. Always use an inert atmosphere for best results.
Part 3: Recommended Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is designed to minimize Glaser homocoupling.
-
Vessel Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add 2-chloro-3-iodopyridin-4-amine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ - 2 mol%), and a ligand (e.g., XPhos - 4 mol%).
-
Reagent Addition: Add an anhydrous base (e.g., Cs₂CO₃ - 2.0 eq) and an anhydrous, degassed solvent (e.g., 1,4-dioxane or THF).
-
Substrate Addition: Add the terminal alkyne (e.g., Trimethylsilylacetylene - 1.2 eq).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. If a silyl-protected alkyne was used, it can now be deprotected (e.g., with TBAF or K₂CO₃ in methanol). The crude product is then purified by silica gel column chromatography.
Protocol 2: Purification by Silica Gel Chromatography
-
Slurry Loading: Adsorb the crude material onto a small amount of silica gel and dry it to a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the solvent gradient. The non-polar diyne byproduct will elute first, followed by the desired product, and then more polar impurities.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Part 4: Mechanistic & Workflow Diagrams
Caption: Key reaction pathways in the synthesis.
Caption: Regioisomers from the precursor synthesis.
References
-
2-Chloro-5-iodopyridin-4-amine | C5H4ClIN2 | CID 45480366. PubChem. Available at: [Link]
-
2-Chloro-5-iodopyrimidin-4-amine | C4H3ClIN3 | CID 45036936. PubChem. Available at: [Link]
-
Molecular Iodine-Mediated One-Pot Sequential Iodocyclization–Decarboxylative Protodeiodination: Access to Densely Functionalized Benzofulvenes. Organic Letters. ACS Publications. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. YouTube. Available at: [Link]
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Journal of Organic Chemistry. PubMed. Available at: [Link]
-
Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Publishing. Available at: [Link]
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Molecules. PubMed Central. Available at: [Link]
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Available at: [Link]
-
Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Organic Chemistry Portal. Available at: [Link]
-
A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. Current Organic Synthesis. ResearchGate. Available at: [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. ResearchGate. Available at: [Link]
-
Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99%. Autech Industry Co.,Ltd. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. ACS Publications. Available at: [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. ResearchGate. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. MDPI. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-chloro-5-ethynyl-3-iodopyridin-4-amine
This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-chloro-5-ethynyl-3-iodopyridin-4-amine. This document provides a structured approach to understanding and overcoming these challenges through troubleshooting guides and frequently asked questions.
Section 1: Understanding the Molecule & Initial Steps (FAQ)
Q1: What are the key physicochemical properties of this compound that contribute to its poor solubility?
A1: The solubility behavior of this compound is dictated by its complex chemical structure. Several features contribute to its characteristically low aqueous solubility:
-
Aromatic Pyridine Core: The central pyridine ring is a rigid, aromatic structure.[1]
-
Multiple Halogen Substituents: The presence of both a chloro and a large, nonpolar iodo group significantly increases the molecule's lipophilicity (hydrophobicity), which inherently reduces its affinity for aqueous solvents.
-
High Molecular Weight: With a molecular weight of approximately 254.46 g/mol , it is a relatively large small molecule, which can hinder dissolution.[2]
-
Crystalline Solid State: In its solid form, the compound is likely a crystalline solid.[1] The energy required to break the crystal lattice and solvate the individual molecules can be substantial, a common challenge for poorly soluble drugs.[3]
The combination of these factors results in a molecule that strongly prefers non-polar or organic environments over aqueous media.
Q2: I need to prepare a stock solution. What is the recommended starting solvent?
A2: For initial stock preparation, a water-miscible organic solvent is the standard starting point. Dimethyl sulfoxide (DMSO) is the most common and recommended choice for compounds of this nature.[4][5] It is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and non-polar compounds.[6]
Initial Protocol:
-
Attempt to dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Use gentle vortexing or sonication to aid dissolution.
-
Visually inspect the solution against a light source to ensure no solid particulates are present. The solution should be completely clear.
Important Consideration: While DMSO is an excellent solubilizing agent, its concentration in final aqueous assays (e.g., cell-based or enzymatic assays) must be kept low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[5] The primary challenge often arises when diluting this DMSO stock into an aqueous buffer.
Section 2: Systematic Troubleshooting for Aqueous Applications
It is common for a compound to dissolve perfectly in DMSO but precipitate upon dilution into an aqueous buffer—a phenomenon often called "solvent shock."[7] The following workflow and protocols provide a systematic approach to resolving this issue.
Experimental Workflow for Overcoming Precipitation
The following diagram outlines a decision-making process for troubleshooting poor aqueous solubility.
Caption: Decision tree for troubleshooting compound precipitation.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is the first thing I should try?
A3: The simplest and most direct approach is to reduce the final working concentration . The compound may be exceeding its maximum solubility in the final aqueous/DMSO mixture. Before attempting more complex formulation changes, determine the kinetic solubility limit by preparing a serial dilution. This will identify the highest concentration that remains in solution under your specific assay conditions.[4]
Q4: Reducing the concentration is not an option for my assay. How can I use co-solvents to improve solubility?
A4: A co-solvent system can maintain solubility by reducing the overall polarity of the aqueous buffer.[] Instead of diluting directly from 100% DMSO into the buffer, an intermediate dilution step can be used.
Protocol 1: Co-Solvent System
-
Select a Co-solvent: Besides DMSO, other biocompatible co-solvents include Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol.[]
-
Prepare Intermediate Dilution: Create an intermediate stock of your compound in a mixture that is more "organic-like" than the final buffer but more "aqueous-like" than 100% DMSO. For example, dilute your 50 mM DMSO stock 1:4 in pure ethanol to get a 12.5 mM stock in 25% DMSO / 75% Ethanol.
-
Final Dilution: Add a small volume of this intermediate stock to your final assay buffer. This gradual change in solvent polarity can prevent the compound from crashing out.
-
Verification: Always run a vehicle control with the same final concentration of the co-solvent mixture to ensure it does not affect the biological assay.
Q5: How can I leverage the chemical structure of this compound to improve solubility?
A5: The molecule contains a basic aminopyridine functional group.[1] The amine group (specifically, the pyridine ring nitrogen and the exocyclic amine) can be protonated in acidic conditions. This protonation creates a positive charge on the molecule, forming a salt that is generally much more soluble in water than the neutral free base.[9][10]
Protocol 2: pH Adjustment
-
Determine pKa (if possible): The pKa is the pH at which the compound is 50% ionized. For a basic amine, solubility will significantly increase at pH values below its pKa. While the exact pKa of this compound is not readily published, related compounds like 4-aminopyridine have a pKa around 9.2.
-
Test Solubility in Acidic Buffers: Prepare a set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0). Common biological buffers like citrate or acetate are suitable.
-
Solubility Assessment:
-
Add your DMSO stock solution to each buffer to the desired final concentration.
-
Incubate the solutions (e.g., for 1-2 hours at room temperature in a shaker).[11]
-
Visually and/or spectrophotometrically assess for precipitation. A clear solution indicates successful solubilization.
-
-
Assay Compatibility: Ensure that the acidic pH required to dissolve the compound is compatible with the stability and activity of your protein, cells, or other biological reagents.
| Solubilization Strategy | Principle | Key Advantage | Common Limitation |
| DMSO Stock | High-polarity organic solvent | Dissolves a wide range of compounds at high concentrations.[6] | Can be toxic to cells; compound may precipitate upon aqueous dilution.[4][5] |
| Co-Solvents (Ethanol, PEG 400) | Reduces the polarity of the final aqueous medium.[] | Simple to implement; can prevent "solvent shock." | The co-solvent itself may have biological effects. |
| pH Adjustment (Acidic) | Protonates the basic amine, forming a more soluble cationic salt.[10] | Can dramatically increase aqueous solubility. | The required pH may be incompatible with the biological assay system. |
| Cyclodextrins | Encapsulates the hydrophobic molecule in its non-polar interior cavity.[12][13] | High solubilizing power; often very biocompatible.[12][14] | May alter drug availability or interact with other formulation components. |
Section 3: Advanced Strategies & Verification (FAQ)
Q6: I have tried co-solvents and pH adjustment, but solubility is still insufficient. What are my next options?
A6: When standard methods fail, advanced formulation strategies can be employed. The most common and effective for research settings is the use of cyclodextrins .
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][15] They act as molecular containers, encapsulating the poorly soluble compound within their core to form an "inclusion complex" that is water-soluble.[13][16]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.[15]
-
How to Use: HP-β-CD is typically added directly to the aqueous buffer before the compound's DMSO stock is introduced. It can dramatically increase the apparent solubility of the compound.[12] A 50-fold increase in solubility has been observed for some hydrophobic molecules.[12]
Q7: How can I be certain my compound is truly dissolved and not just a fine, invisible suspension?
A7: Visual inspection is a necessary but not always sufficient check. Micro- or nano-precipitates can be invisible to the naked eye and can lead to highly variable and inaccurate assay results.
Verification Methods:
-
Turbidity Measurement: Use a spectrophotometer or plate reader to measure the absorbance of the solution at a wavelength where the compound does not absorb (e.g., 500-700 nm). A clear solution will have a reading near zero.[17]
-
Centrifugation: After preparing the solution, centrifuge it at high speed (e.g., >14,000 x g for 10-15 minutes). Carefully measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS. A significant decrease in concentration compared to the theoretical value indicates that some of the compound has precipitated.
-
Filtration: Filter the solution through a low protein-binding 0.22 µm filter. If the concentration of the filtrate is lower than the starting solution, precipitation has occurred.
By employing these systematic strategies and verification steps, researchers can confidently prepare stable, soluble solutions of this compound, ensuring the generation of accurate and reproducible experimental data.
References
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Available at: [Link]
-
D'Souza, V. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Available at: [Link]
-
Hilaris Publisher. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Solubility and pH of amines. RSC Education. Available at: [Link]
-
Mendes, A., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health (NIH). Available at: [Link]
-
Zhang, X., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. International Journal of Pharmaceutics. Available at: [Link]
-
Gâvan, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH). Available at: [Link]
-
Patil, S. K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health (NIH). Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Jacob, S., & Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers. BenchChem.
- ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Thermo Fisher Scientific Blog.
- BenchChem. (2025). Technical Support Center: Overcoming Purpurin Precipitation in Aqueous Buffer Solutions. BenchChem.
-
PubChem. (n.d.). 2-Chloro-5-iodopyridin-4-amine. PubChem. Available at: [Link]
-
PubChem. (n.d.). 2-Aminopyridine. PubChem. Available at: [Link]
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- BOC Sciences. (n.d.).
-
PubChem. (n.d.). 2-Chloro-5-iodopyrimidin-4-amine. PubChem. Available at: [Link]
- Sigma-Aldrich. (n.d.). 4-Aminopyridine (A0152)
-
ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Available at: [Link]
- ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?.
- BenchChem. (2025). Strategies to enhance the solubility of Macrophylline for bioassays. BenchChem.
- ResearchGate. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens.
- University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia.
- Reddit. (2022).
-
Al-Ghananeem, A. M., et al. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol. National Institutes of Health (NIH). Available at: [Link]
- SlideShare. (n.d.). Amine compounds. SlideShare.
- Guidechem. (n.d.). 2-CHLORO-3-IODOPYRIDIN-4-AMINE 909036-46-0 wiki. Guidechem.
- ChemicalBook. (2025). 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0. ChemicalBook.
- ChemicalBook. (2024). Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine. ChemicalBook.
- Amerigo Scientific. (n.d.). 2-Chloro-3-iodopyridin-4-amine. Amerigo Scientific.
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Technical Support Center: Optimizing Sonogashira Couplings for 3-Iodopyridine Substrates
Welcome to the technical support center for optimizing Sonogashira coupling reactions involving 3-iodopyridine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges posed by this important but often temperamental substrate. The inherent properties of the pyridine ring, particularly the basic nitrogen atom, can lead to catalyst inhibition and other side reactions, making optimization a critical step for success.
This resource provides in-depth, experience-driven answers to common problems, detailed troubleshooting guides, and validated protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and challenges encountered when working with 3-iodopyridine substrates in Sonogashira couplings.
Q1: My Sonogashira reaction with 3-iodopyridine is not working at all. What is the most likely cause?
A1: The primary suspect is catalyst inhibition by the pyridine nitrogen. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium(0) catalytic center, effectively poisoning it and preventing it from entering the catalytic cycle.[1][2] To overcome this, focus on your ligand choice. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center, discouraging pyridine coordination and promoting the desired oxidative addition step.[1][3] Also, ensure all reagents, especially the amine base and solvent, are rigorously degassed and anhydrous, as oxygen and water can deactivate the catalyst system.[4][5]
Q2: I'm observing a significant amount of a side product that I believe is my alkyne homocoupling (Glaser coupling). How can I prevent this?
A2: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[5][6][7] To minimize this:
-
Ensure Rigorous Anaerobic Conditions: This is the most critical factor. Thoroughly degas your solvent and reagents by using several freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period.[4] Maintain a positive pressure of inert gas throughout the reaction.
-
Switch to Copper-Free Conditions: The most direct way to eliminate copper-mediated homocoupling is to remove the copper co-catalyst entirely.[6][7][8] Copper-free protocols have been extensively developed and often provide cleaner reactions, though they may require adjustments to the ligand, base, or temperature to achieve comparable reaction rates.[9]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over the second-order homocoupling reaction.[4]
Q3: What is the black precipitate forming in my reaction flask?
A3: The formation of a black precipitate is almost always "palladium black," which is finely divided, catalytically inactive palladium metal.[5] This indicates that your Pd(0) catalyst, once formed, is unstable under the reaction conditions and has aggregated and precipitated out of the solution. This can be caused by:
-
High Temperatures: While heating can be necessary, especially for less reactive bromides, excessive heat can accelerate catalyst decomposition.[10]
-
Inappropriate Ligand: The ligand's job is to stabilize the Pd(0) center. If the ligand is not robust enough or is used in insufficient quantity, decomposition is more likely.
-
Impurities: Ensure high-purity reagents and solvents are used, as impurities can initiate catalyst decomposition.[5]
Q4: Do I need to use a copper co-catalyst? What are the pros and cons of copper-free systems for 3-iodopyridine?
A4: You do not necessarily need a copper co-catalyst. The original Sonogashira protocol included Cu(I) to increase the reaction rate by facilitating the formation of a copper acetylide intermediate.[6][11]
-
Pros of Using Copper: Generally faster reaction rates at lower temperatures.
-
Cons of Using Copper: The primary driver for the undesired Glaser homocoupling side reaction.[6] Purification can sometimes be complicated by residual copper salts. For substrates that can act as strong ligands (like certain heterocycles), copper can sometimes sequester the substrate or product.
For 3-iodopyridine, starting with a copper-free system is often a prudent choice to ensure a cleaner reaction profile by avoiding homocoupling from the outset.[6][7][9]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental failures.
Problem 1: Low to Zero Conversion of 3-Iodopyridine
Your starting material is largely unreacted after the expected reaction time.
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low conversion.
Problem 2: Multiple Unidentified Side Products
Your TLC or LC-MS shows a complex mixture in addition to starting materials and the desired product.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Glaser-Hay Homocoupling | As discussed, this is the oxidative dimerization of your terminal alkyne, promoted by Cu(I) and O₂. It is the most common side product.[6][7] | 1. Implement Copper-Free Conditions: This is the most effective solution.[9] 2. Rigorous Degassing: If using copper, ensure the system is scrupulously anaerobic.[4] |
| Competing Reactions | At elevated temperatures, the basic conditions can sometimes lead to decomposition of sensitive starting materials or products. | 1. Lower Reaction Temperature: Iodides are highly reactive and often do not require high heat.[6] Try running the reaction at room temperature first. 2. Screen Weaker Bases: If using a strong inorganic base like Cs₂CO₃, consider switching to a milder amine base like Et₃N or DIPEA. |
| Hydrodehalogenation | The iodine atom is replaced by a hydrogen atom, yielding pyridine. This can be promoted by trace water or other protic sources under catalytic conditions. | 1. Ensure Anhydrous Conditions: Use anhydrous solvents and freshly distilled, dry amine bases. 2. Lower Reaction Temperature: This side reaction is often more prevalent at higher temperatures.[4] |
Validated Experimental Protocols
These protocols provide a starting point for your experiments. Always begin with a small-scale reaction to confirm efficacy before scaling up.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a traditional starting point but may require optimization to minimize homocoupling.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.03 equiv), and 3-iodopyridine (1.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF, approx. 0.2 M concentration relative to the halide). Add anhydrous, degassed triethylamine (Et₃N, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. If no reaction occurs, the temperature can be gently increased to 40-60 °C.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol is often preferred for pyridine substrates to avoid homocoupling and potential catalyst inhibition issues.
-
Reaction Setup: To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂ (0.02 equiv)) and a bulky phosphine ligand (e.g., SPhos (0.04 equiv)). Add the 3-iodopyridine (1.0 equiv).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Reagent Addition: Under inert gas, add anhydrous, degassed solvent (e.g., 1,4-dioxane). Add the terminal alkyne (1.2 equiv).
-
Base Addition: Add a suitable base. For copper-free systems, an inorganic base like finely powdered Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv) is often effective.[12]
-
Reaction: Stir the mixture at a slightly elevated temperature (e.g., 60-80 °C) for 6-24 hours. The higher temperature is often needed to compensate for the absence of the copper co-catalyst. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1.
Sonogashira Catalytic Cycle & Pyridine Inhibition
Caption: The Sonogashira cycle highlighting potential catalyst inhibition by the pyridine substrate.
References
-
Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Biffis, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Marion, N., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters. Available at: [Link]
-
Sciencemadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. Available at: [Link]
-
ChemHelp ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. Available at: [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]
-
Reddy, V. P., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega. Available at: [Link]
-
Nye, G. L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]
-
The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
Reddit. (2024). Sonogashira Coupling Tips. r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes. Available at: [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Available at: [Link]
-
ResearchGate. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]
-
Li, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH. Available at: [Link]
- Google Patents. (n.d.). Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof.
-
ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Available at: [Link]
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Challenges in the multi-step synthesis of functionalized pyridines
Welcome to the technical support center for the multi-step synthesis of functionalized pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing and modifying this critical heterocyclic motif. Pyridine's unique electronic properties—an electron-deficient π-system and a basic nitrogen atom—make it a cornerstone of pharmaceuticals and agrochemicals, but also introduce significant synthetic hurdles.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and practical solutions to common problems, structured around the issues you are most likely to face in the lab.
Section 1: Troubleshooting Low Reaction Yields
Low yields are one of the most frequent and frustrating issues in multi-step synthesis. The cause is often multifactorial, stemming from suboptimal conditions, intermediate instability, or inefficient final steps.
FAQ 1.1: My Hantzsch pyridine synthesis is giving a low yield. What are the most common culprits?
The Hantzsch synthesis, while a classic and powerful tool for building the pyridine core from simple precursors, involves multiple equilibrium steps that can fail to proceed to completion.[4][5]
Common Causes & Solutions:
-
Inefficient Dihydropyridine Formation: The initial condensation to form the 1,4-dihydropyridine (1,4-DHP) intermediate is often the yield-limiting stage.
-
Causality: The classical approach requires prolonged heating in solvents like ethanol, which can lead to side reactions and decomposition.[6]
-
Troubleshooting:
-
Catalysis: Introduce a Brønsted acid catalyst like p-toluenesulfonic acid (p-TSA) to accelerate the condensation steps.[6][7]
-
Reaction Medium: Consider alternative reaction media. Running the synthesis in aqueous micelles under ultrasonic irradiation has been shown to dramatically increase yields (up to 96%) and shorten reaction times.[6][7]
-
Microwave Synthesis: Employing microwave irradiation can provide excellent yields (82-94%) in mere minutes (2-7 min) by promoting rapid and uniform heating.[7]
-
-
-
Poor Aromatization of the 1,4-DHP Intermediate: The final oxidation step is critical and often a source of yield loss.
-
Causality: Classical oxidants like nitric acid (HNO₃), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) are harsh. They can lead to over-oxidation, side-product formation, and difficult purifications.[6][7]
-
Troubleshooting:
-
Milder Oxidants: Switch to milder and more efficient oxidizing agents. A common choice is iodine in refluxing methanol.[6]
-
One-Pot Systems: Simplify the process by using an oxidant that is compatible with the initial condensation. Ferric chloride (FeCl₃) or manganese dioxide (MnO₂) can be used for a one-pot synthesis and aromatization, often in water.[6][7]
-
-
Workflow: Diagnosing Low Yield in Hantzsch Synthesis
Caption: Decision tree for troubleshooting low yields in Hantzsch pyridine synthesis.
Section 2: Overcoming Regioselectivity Challenges
Controlling the position of functionalization on the pyridine ring is a persistent challenge due to its inherent electronic properties. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack and directs nucleophiles preferentially to the C2 (ortho) and C4 (para) positions.[8][9]
FAQ 2.1: My nucleophilic aromatic substitution (SNAr) on a 2-halopyridine is giving a mixture of C2 and C4 isomers. How can I control the selectivity?
This is a classic problem. The kinetic and thermodynamic factors governing the C2 vs. C4 product ratio are subtle.
Underlying Principles:
-
Electronic Stabilization: Nucleophilic attack at both the C2 and C4 positions is electronically favored because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom. Attack at C3 does not allow for this stabilization.[8][9]
-
Steric Hindrance: The accessibility of the C2 and C4 positions plays a crucial role. Bulky nucleophiles or bulky substituents on the pyridine ring will heavily influence the outcome.[8][9]
Troubleshooting Strategies:
| Factor | Strategy to Favor C4 Substitution | Strategy to Favor C2/C6 Substitution | Causality |
| Sterics | Use a bulkier nucleophile. | Use a substrate with a bulky substituent at the C3 or C5 position to shield the C4 position. | Steric clash disfavors attack at the more hindered position.[8][10] |
| Solvent | Use a solvent with high hydrogen-bond accepting ability (high Kamlet-Taft β parameter), such as DMSO. | Use a non-polar, aprotic solvent like Dichloromethane (DCM) or Toluene. | Solvent can stabilize transition states differently. For some substrates, DMSO can invert selectivity from favoring C2 to favoring C6.[9][10] |
| Electronics | Introduce an electron-withdrawing group at the C3 position (e.g., -CN, -CF₃). | Introduce an electron-donating or coordinating group at the C3 position (e.g., -CONH₂, -CO₂R). | Substituents modulate the partial positive charge at the adjacent carbons, influencing the site of attack.[10] |
FAQ 2.2: My electrophilic aromatic substitution (EAS) reaction is failing or giving abysmal yields. What is happening?
The pyridine ring is highly electron-deficient and is often compared to nitrobenzene in its reactivity towards electrophiles.[8] Furthermore, the reaction conditions for EAS (e.g., nitration, halogenation) are typically strongly acidic.
The Core Problem: Under acidic conditions, the basic lone pair on the pyridine nitrogen is protonated. This places a formal positive charge on the ring, creating a pyridinium ion that is extremely deactivated towards attack by an electrophile (which is also positively charged).
The Go-To Solution: The Pyridine N-Oxide Strategy
This is the most common and effective workaround. By oxidizing the pyridine nitrogen first, you fundamentally change the electronics of the ring.
-
Activation: The N-oxide oxygen atom is a strong electron-donating group, which activates the ring towards electrophiles.
-
Direction: It strongly directs substitution to the C4 position.[8]
-
Removal: The N-oxide can be easily removed (deoxygenated) after the EAS step using reagents like PCl₃ or PPh₃ to yield the desired substituted pyridine.
Workflow: C4-Functionalization via Pyridine N-Oxide
Caption: Standard workflow to achieve electrophilic substitution at the C4-position.
Protocol: C4-Nitration of Pyridine via the N-Oxide Strategy
This protocol details a reliable method to overcome the inherent unreactivity of pyridine towards nitration.[9]
Part A: Synthesis of Pyridine N-Oxide
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel. Add pyridine (1.0 equiv) to the flask.
-
Oxidation: Add 40% peracetic acid (1.1 equiv) dropwise via the addition funnel. Control the rate of addition to maintain the internal reaction temperature at approximately 85°C. This is an exothermic reaction.
-
Stirring: After the addition is complete, continue stirring until the reaction mixture cools to 40°C.
-
Isolation: Remove the acetic acid solvent under reduced pressure (water aspirator).
-
Purification: Distill the residue under high vacuum (≤1 mm Hg). The product, pyridine N-oxide, will be collected as a colorless solid at 100–105°C.
Part B: Nitration of Pyridine N-Oxide
-
Setup: In a flask equipped with a stirrer, thermometer, and addition funnel, combine the pyridine N-oxide (1.0 equiv) with concentrated sulfuric acid.
-
Nitrating Mixture: Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker cooled in an ice bath. Transfer this mixture to the addition funnel.
-
Addition: Add the nitrating mixture dropwise to the pyridine N-oxide solution.
-
Heating: After addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice in a large beaker.
-
Neutralization: Slowly and carefully add saturated sodium carbonate (Na₂CO₃) solution in portions. Vigorous foaming will occur. Continue until the pH of the mixture is 7-8. A yellow solid (4-nitropyridine N-oxide) should precipitate.
-
Isolation: Collect the solid by vacuum filtration. This product can then be deoxygenated as described in FAQ 2.2.
Section 3: Mitigating Common Side Reactions
Side reactions can drastically reduce yields and complicate purification. Understanding their mechanistic basis is key to preventing them.
FAQ 3.1: My Chichibabin amination is producing a dark, tarry mixture and a significant amount of a dimeric byproduct. What's going wrong?
The Chichibabin reaction, which uses sodium amide (NaNH₂) to directly aminate the pyridine ring at the C2-position, is effective but operates under harsh conditions that can promote side reactions.[11][12][13]
Potential Causes & Solutions:
-
Dimerization: This is a known side reaction, especially with certain substitution patterns.[11] For example, 4-tert-butylpyridine can produce up to 89% of the 2,2'-bipyridine dimer.
-
Causality: The reaction mechanism involves a hydride elimination.[11] Competing pathways can lead to dimerization, especially at high temperatures in aprotic solvents like xylene.
-
Troubleshooting:
-
Change Solvent/Temperature: Running the reaction in liquid ammonia at lower temperatures can sometimes suppress dimerization in favor of amination.[12]
-
Reagent Purity: The purity of the sodium amide can be critical. Interestingly, very pure NaNH₂ can be less reactive, while impurities may have a catalytic effect.[13] It may be necessary to test different batches or sources of the reagent.
-
-
-
Polymerization/Tarrying: The strong base and high temperatures can lead to decomposition and polymerization of the pyridine starting material or product.
-
Troubleshooting:
-
Strict Temperature Control: Avoid overheating. Ensure uniform heating with a well-agitated oil bath.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (Nitrogen or Argon) to prevent side reactions with oxygen or moisture. Sodium amide is highly reactive with water.
-
-
Reaction Scheme: Chichibabin Main Reaction vs. Dimerization
Caption: Competing pathways in the Chichibabin reaction.
Section 4: Purification and Characterization
Even a successful reaction can be undermined by difficulties in isolating and confirming the final product.
FAQ 4.1: How do I remove residual palladium catalyst from my Suzuki/Buchwald-Hartwig cross-coupling reaction on a pyridine?
The basic nitrogen of the pyridine ring is an excellent ligand for transition metals like palladium, making it notoriously difficult to remove residual catalyst by standard silica gel chromatography alone.
Troubleshooting Purification:
-
Metal Scavengers: This is the most effective approach.
-
Thiol-Based Scavengers: Silica- or polymer-bound scavengers with thiol functional groups (e.g., SiliaMetS Thiol, QuadraSil MP) have a very high affinity for palladium. Stir the crude product solution with the scavenger for a few hours to overnight, then simply filter it off.
-
Activated Carbon: While less selective, treatment with activated carbon can also effectively adsorb palladium catalysts.
-
-
Aqueous Washes:
-
Acidic Wash: A dilute acid wash (e.g., 1M HCl) can protonate the pyridine, moving it into the aqueous layer. This is useful if your desired product is an intermediate that you will later neutralize and extract, but be cautious as it can also strip palladium.
-
Complexing Agents: Washing with an aqueous solution of a complexing agent like thiourea or sodium thiosulfate can help pull palladium into the aqueous phase.
-
-
Specialized Chromatography: If all else fails, specialized stationary phases designed for metal scavenging can be used for column chromatography.
This guide provides a starting point for addressing the complex and often frustrating challenges in functionalized pyridine synthesis. By understanding the underlying chemical principles, you can move from simply following a recipe to intelligently troubleshooting and optimizing your reactions for success.
References
-
Challenges in the functionalization of pyridines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Chichibabin reaction. Wikipedia. Retrieved January 21, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Kröhnke pyridine synthesis. Wikipedia. Retrieved January 21, 2026, from [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines Explained. Pearson+. Retrieved January 21, 2026, from [Link]
-
Brainly. (2023). What are the advantages and disadvantages of the Krohnke pyridine synthesis?. Brainly.com. Retrieved January 21, 2026, from [Link]
-
Saini, V., & Kumar, S. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1642–1702. [Link]
-
Analytik NEWS. (2022). Breakthrough in "meta-C-H functionalization" of pyridines. Retrieved January 21, 2026, from [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. Retrieved January 21, 2026, from [Link]
-
Shang, M., & Daugulis, O. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Topics in current chemistry, 374(4), 42. [Link]
-
Bakherad, M., & Keivanloo, A. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(31), 6739-6766. [Link]
-
Herath, A., & Cosford, N. D. (2010). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic letters, 12(22), 5182-5185. [Link]
-
Sköld, C., et al. (2006). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Journal of Organic Chemistry, 71(13), 4847-4853. [Link]
-
Bull, J. A., et al. (2007). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 107(7), 3130-3171. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Retrieved January 21, 2026, from [Link]
-
The Chemistry of Pyridine. (n.d.). Retrieved January 21, 2026, from [Link]
-
V.Nimc. (2026). Pyridine Synthesis: A Comprehensive Overview. Retrieved January 21, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Hantzsch pyridine synthesis. Wikipedia. Retrieved January 21, 2026, from [Link]
-
Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 339-348. [Link]
-
Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
-
Slideshare. (n.d.). Chichibabin Reaction. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Kröhnke Pyridine Synthesis. Retrieved January 21, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved January 21, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis. Retrieved January 21, 2026, from [Link]
-
Slideshare. (n.d.). Pyridine CH functionalization. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2024). An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Retrieved January 21, 2026, from [Link]
-
Gryko, D., et al. (2022). The Kröhnke synthesis of benzo[a]indolizines revisited. RSC Advances, 12(9), 5438-5444. [Link]
-
ChemistRn. (2022). Chichibabin amination: Easy mechanism. Chemistry Notes. Retrieved January 21, 2026, from [Link]
-
Learning from the Hantzsch synthesis. (2000). American Chemical Society. Retrieved January 21, 2026, from [Link]
-
Bertron, J., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 57(40), 13049-13053. [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved January 21, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. Retrieved January 21, 2026, from [Link]
-
Campeau, L. C., et al. (2012). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Organic letters, 14(12), 3194-3197. [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-ethynyl-3-iodopyridin-4-amine
Welcome to the technical support center for the synthesis of 2-chloro-5-ethynyl-3-iodopyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind the synthetic protocols, enabling you to navigate the challenges of scaling up this important building block.
Introduction: The Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical synthetic route involves a two-step sequence:
-
Electrophilic Iodination: Introduction of an iodine atom at the C3 position of 2-chloro-5-ethynylpyridin-4-amine. However, a more practical and controllable approach is the iodination of a precursor, 2-chloro-4-aminopyridine, to yield 2-chloro-3-iodopyridin-4-amine.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling of the resulting 2-chloro-3-iodopyridin-4-amine with a suitable acetylene source to introduce the ethynyl group at the C5 position. To avoid side reactions, a protected alkyne such as trimethylsilylacetylene is often used, followed by a deprotection step.
This guide will focus on the challenges and critical parameters of both the iodination and the Sonogashira coupling steps.
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Step 1: Electrophilic Iodination
Issue 1: Low Yield of 2-chloro-3-iodopyridin-4-amine
-
Question: My iodination reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically heated to around 70°C for several hours.[1][2] Ensure the reaction is stirred efficiently to maintain a homogeneous mixture.
-
Sub-optimal Reagent Stoichiometry: The ratio of iodine monochloride (ICl) to the starting material is critical. An excess of ICl can lead to the formation of di-iodinated byproducts, while an insufficient amount will result in incomplete conversion. A slight excess of ICl (around 1.1 equivalents) is generally recommended.[1]
-
Inefficient Quenching and Extraction: The workup procedure is critical for maximizing yield. After cooling, the reaction mixture should be carefully quenched with a base like sodium bicarbonate to neutralize the acetic acid.[1] Incomplete neutralization can lead to product loss during extraction. Furthermore, the product has some water solubility, so multiple extractions with a suitable organic solvent like ethyl acetate are necessary to ensure complete recovery from the aqueous layer.[1]
-
Purification Losses: The product is typically purified by silica gel column chromatography.[1] Using a gradient elution from a non-polar to a moderately polar solvent system (e.g., hexane/ethyl acetate) can help in achieving good separation.[1] However, overly broad fractions or using a solvent system that is too polar can lead to product loss.
-
Issue 2: Formation of Multiple Iodinated Isomers
-
Question: I am observing multiple spots on my TLC plate after the iodination reaction, suggesting the formation of isomers. How can I improve the regioselectivity?
-
Answer:
-
Reaction Conditions: The regioselectivity of the iodination of 4-aminopyridines can be sensitive to the reaction conditions. The directing effect of the amino group at C4 and the chloro group at C2 should favor iodination at the C3 and C5 positions. The formation of the 5-iodo isomer is a known possibility.
-
Role of the Base: The presence of a base like sodium acetate trihydrate is important. It acts as a buffer and can influence the reactivity of the iodinating agent.[2]
-
Purification: While optimizing reaction conditions is ideal, the most practical solution is often a careful chromatographic separation of the desired 3-iodo isomer from other isomers.[1] A shallow gradient during column chromatography can improve the resolution between closely eluting isomers.
-
Step 2: Sonogashira Coupling
Issue 3: Low Yield of the Coupled Product
-
Question: The Sonogashira coupling reaction is giving me a low yield of the desired ethynylated pyridine. What factors should I investigate?
-
Answer:
-
Catalyst Activity: The palladium and copper catalysts are the heart of this reaction. Ensure that the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is of high quality and has been stored under inert conditions to prevent deactivation.[3] The copper(I) cocatalyst (typically CuI) is also sensitive to oxidation.
-
Oxygen Contamination: The Sonogashira coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[4][5] It is imperative to degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
-
Base Selection: An appropriate base is crucial for the deprotonation of the terminal alkyne.[6] Common bases include amines like triethylamine or diisopropylamine, which can also serve as the solvent. The purity of the base is important, as impurities can interfere with the catalytic cycle.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used. The solvent must be anhydrous, as water can negatively affect the catalyst and reagents.
-
Issue 4: Significant Formation of Alkyne Homocoupling (Glaser) Product
-
Question: I am observing a significant amount of the homocoupled di-acetylene byproduct in my reaction mixture. How can I minimize this?
-
Answer:
-
Strictly Anaerobic Conditions: As mentioned, oxygen is the primary culprit for Glaser coupling.[4][5] Employing rigorous techniques to exclude air, such as multiple freeze-pump-thaw cycles for degassing the solvent and reaction mixture, is highly recommended.
-
Copper-Free Conditions: While the classic Sonogashira reaction uses a copper(I) cocatalyst, several copper-free protocols have been developed precisely to avoid the issue of alkyne homocoupling.[4][7] These methods often rely on specific palladium catalysts and ligands that can facilitate the catalytic cycle without the need for copper.
-
Use of a Protected Alkyne: A very effective strategy is to use a protected alkyne, such as trimethylsilylacetylene (TMSA). The TMS group prevents homocoupling. The desired terminal alkyne can then be revealed in a subsequent deprotection step under mild basic conditions (e.g., potassium carbonate in methanol).[8]
-
Issue 5: Difficulty with TMS Deprotection
-
Question: The deprotection of the trimethylsilyl (TMS) group is incomplete or is leading to decomposition of my product. What are the best practices for this step?
-
Answer:
-
Mild Basic Conditions: The TMS group on an alkyne is generally labile and can be removed under mild conditions. A common and effective method is treatment with a base like potassium carbonate in methanol at room temperature.[8] This avoids harsh conditions that could degrade the sensitive product.
-
Alternative Reagents: If potassium carbonate is not effective, other reagents can be used. Tetrabutylammonium fluoride (TBAF) in THF is a very effective desilylating agent, but it is more expensive and can sometimes be too harsh.[9] Mild acidic conditions can also be employed, but these might not be compatible with the amine functionality on the pyridine ring.[8]
-
Monitoring the Reaction: The deprotection should be monitored by TLC or LC-MS to ensure it goes to completion without prolonged reaction times that could lead to side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the Sonogashira coupling reaction?
A1:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): The primary catalyst that undergoes oxidative addition with the aryl iodide and reductive elimination to form the new carbon-carbon bond.[3]
-
Copper(I) Cocatalyst (e.g., CuI): Facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]
-
Base (e.g., Triethylamine): Deprotonates the terminal alkyne to form the reactive acetylide anion and also neutralizes the hydrogen halide formed during the reaction.[6]
-
Ligand (e.g., Triphenylphosphine): Stabilizes the palladium center and influences its reactivity. Electron-rich and bulky ligands can improve the catalytic activity.[4]
Q2: How do I best purify the final product, this compound?
A2: The final product is a solid and can be purified by silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is typically effective. Given the presence of the amino group, the compound may have some affinity for silica gel, so careful selection of the solvent system is important to ensure good recovery. Recrystallization from a suitable solvent system could be an alternative or additional purification step to obtain highly pure material.
Q3: Is the final product stable? What are the recommended storage conditions?
A3: Aromatic amines and terminal alkynes can be sensitive to light and air over time.[10] It is recommended to store the final product in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and protected from light in a cool, dry place.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-3-iodopyridin-4-amine
| Reagent/Solvent | Molar Eq. |
| 2-chloro-4-aminopyridine | 1.0 |
| Iodine Monochloride (ICl) | 1.1 |
| Sodium Acetate Trihydrate | 1.5 |
| Acetic Acid | - |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-aminopyridine (1.0 eq.), sodium acetate trihydrate (1.5 eq.), and glacial acetic acid.[1]
-
Stir the mixture under a nitrogen atmosphere.
-
Add a solution of iodine monochloride (1.1 eq.) in glacial acetic acid dropwise to the reaction mixture.
-
Heat the reaction mixture to 70°C and stir for 16 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of solid sodium bicarbonate until gas evolution ceases, followed by the addition of water.[1]
-
Extract the aqueous layer multiple times with ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-chloro-3-iodopyridin-4-amine as a solid.[1]
Protocol 2: Synthesis of this compound (via TMS-acetylene)
| Reagent/Solvent | Molar Eq. |
| 2-chloro-3-iodopyridin-4-amine | 1.0 |
| Trimethylsilylacetylene | 1.2 |
| Pd(PPh₃)₄ | 0.05 |
| Copper(I) Iodide (CuI) | 0.1 |
| Triethylamine | - |
| Tetrahydrofuran (THF) | - |
Step-by-Step Procedure:
Part A: Sonogashira Coupling
-
To a dry, degassed flask, add 2-chloro-3-iodopyridin-4-amine (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add degassed THF and degassed triethylamine.
-
Add trimethylsilylacetylene (1.2 eq.) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude protected intermediate can be used in the next step without further purification or purified by column chromatography if necessary.
Part B: Deprotection
-
Dissolve the crude 2-chloro-3-iodo-5-((trimethylsilyl)ethynyl)pyridin-4-amine in methanol.
-
Add potassium carbonate (2-3 eq.) and stir the mixture at room temperature.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final product.
Logical Relationships in Troubleshooting
Caption: Troubleshooting decision-making for key synthesis steps.
References
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
SciSpace. Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. [Link]
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Google Patents.
-
PubChem. 2-Chloro-5-iodopyridin-4-amine. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
ResearchGate. Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions | Request PDF. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]
-
NIH. Some Aspects of the Chemistry of Alkynylsilanes - PMC. [Link]
-
Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters. [Link]
-
SciELO México. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]
-
RSC Advances. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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- 10. Page loading... [guidechem.com]
Technical Support Center: Analytical Methods for Impurity Profiling of 2-chloro-5-ethynyl-3-iodopyridin-4-amine
Welcome to the technical support center for the analysis of 2-chloro-5-ethynyl-3-iodopyridin-4-amine and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical methods used to ensure the quality and purity of this complex pharmaceutical intermediate.
Introduction to Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of drug substances.[1][2] For a molecule as functionally rich as this compound, a key building block in medicinal chemistry, understanding and controlling its impurity profile is paramount. Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual catalysts.[2]
This guide will delve into the primary analytical techniques for identifying and quantifying these impurities, focusing on practical, field-proven methodologies and troubleshooting common issues.
Potential Impurities in this compound Synthesis
A thorough understanding of the synthetic route is the first step in anticipating potential impurities. The synthesis of this compound often involves the iodination of 2-chloro-4-aminopyridine.[3][4][5]
Common Process-Related Impurities:
-
Isomeric Impurities: Incomplete regioselectivity during the iodination step can lead to the formation of isomers such as 2-chloro-5-iodopyridin-4-amine.[3][6]
-
Starting Material Carryover: Unreacted 2-chloro-4-aminopyridine.[3]
-
Over-iodinated Species: Di-iodinated pyridines.
-
By-products from Side Reactions: Depending on the specific reagents and conditions used.
Degradation Products:
-
The ethynyl group can be susceptible to oxidation or hydration.
-
The carbon-iodine bond can undergo cleavage under certain light or temperature conditions.
Chromatographic Methods for Impurity Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying non-volatile impurities in pharmaceutical compounds.[7][8] For volatile impurities, Gas Chromatography (GC) is the preferred method.[7][9][10]
High-Performance Liquid Chromatography (HPLC)
A well-developed HPLC method should provide sufficient resolution between the main component and all potential impurities.
Recommended HPLC Protocol
| Parameter | Recommendation | Rationale |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization of the amine group, leading to better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analytes from the column. |
| Gradient Elution | Start with a low percentage of Mobile Phase B and gradually increase. | To effectively separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 225 nm or Diode Array Detector (DAD) | The pyridine ring system provides strong UV absorbance. A DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
HPLC Troubleshooting Guide
Q1: I am observing poor peak shape (tailing) for the main peak and impurities. What could be the cause?
A1: Peak tailing for basic compounds like pyridines is often due to interactions with residual acidic silanol groups on the silica-based column packing.[11]
-
Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough (around 2.5-3.5 with formic or phosphoric acid) to fully protonate the amine, minimizing secondary interactions.
-
Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capping to shield the silanol groups.
-
Solution 3: Add a Competing Base: A small amount of a competing base (e.g., triethylamine) in the mobile phase can saturate the active sites on the column, improving peak shape.
Q2: My retention times are drifting with each injection. What should I check?
A2: Drifting retention times can be caused by several factors.[11][12]
-
Check for Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[11]
-
Verify Mobile Phase Composition: Inconsistent mobile phase preparation or issues with the HPLC pump's proportioning valves can lead to shifts in retention.[12] Prepare fresh mobile phase and consider manually premixing it to rule out pump issues.[12]
-
Monitor Column Temperature: A stable column temperature is crucial for reproducible chromatography. Check that the column oven is functioning correctly.[11]
Q3: I see "ghost peaks" in my chromatogram. Where are they coming from?
A3: Ghost peaks are peaks that appear in the chromatogram but are not present in the injected sample.
-
Source 1: Contaminated Mobile Phase: Impurities in the solvents or additives can concentrate on the column and elute as ghost peaks, particularly during a gradient run. Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.
-
Source 2: Carryover from Previous Injections: If a previous sample was highly concentrated, it might not have fully eluted from the column or injector. Run a blank injection of your mobile phase to confirm carryover. Clean the injector and column if necessary.
-
Source 3: Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and ghost peaks. Whenever possible, dissolve the sample in the initial mobile phase.
Caption: A typical workflow for HPLC analysis.
Gas Chromatography (GC)
GC is suitable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain thermally stable by-products.[7][13]
Recommended GC-MS Protocol
| Parameter | Recommendation | Rationale |
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane or similar | A versatile, non-polar column suitable for a wide range of analytes.[9] |
| Carrier Gas | Helium | Inert and provides good efficiency.[9] |
| Injection Mode | Split/Splitless | Splitless mode is preferred for trace analysis to maximize sensitivity. |
| Inlet Temperature | 250 °C | To ensure rapid vaporization of the sample. |
| Oven Program | Start at a low temperature (e.g., 50 °C), hold, then ramp to a higher temperature (e.g., 280 °C). | To separate compounds with different boiling points. |
| Detector | Mass Spectrometer (MS) | Provides both quantitative data and structural information for impurity identification.[9][10] |
GC Troubleshooting Guide
Q1: I'm not seeing any peaks for my compound of interest. What's the problem?
A1: this compound has a relatively high molecular weight and polarity, which might make it unsuitable for direct GC analysis without derivatization due to thermal instability or low volatility.
-
Verify Thermal Stability: The compound may be degrading in the hot GC inlet. Consider using a lower inlet temperature or a more inert liner.
-
Consider Derivatization: Derivatizing the amine group (e.g., silylation) can increase volatility and thermal stability.
-
Confirm Elution: The compound may be eluting very late or not at all. Try a higher final oven temperature or a shorter column.
Q2: My peaks are broad and tailing.
A2: This can be due to several factors in GC.
-
Active Sites: The amine functionality can interact with active sites in the inlet liner or on the column. Use a deactivated liner and a high-quality, low-bleed column.
-
Slow Injection: A slow injection can lead to band broadening. Ensure the autosampler is injecting quickly and efficiently.
-
Column Contamination: Buildup of non-volatile material at the head of the column can cause peak distortion. Trim the first few centimeters of the column.
Spectroscopic Methods for Impurity Identification
While chromatography separates impurities, spectroscopy is essential for elucidating their structures.[2][8]
Mass Spectrometry (MS)
Coupled with either HPLC (LC-MS) or GC (GC-MS), mass spectrometry is a powerful tool for determining the molecular weight of impurities and providing structural clues through fragmentation patterns.[8][14][15]
Interpreting Fragmentation Patterns
-
Molecular Ion (M+): The peak corresponding to the intact molecule's mass is crucial for determining the molecular formula.
-
Isotope Patterns: The presence of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) and iodine (¹²⁷I, a single isotope) will give a characteristic isotopic pattern in the mass spectrum, helping to confirm the presence of these halogens in an impurity.
-
Common Fragmentation Pathways:
-
Loss of the ethynyl group (-C₂H)
-
Loss of the amino group (-NH₂)
-
Cleavage of the carbon-halogen bonds
-
Caption: Potential fragmentation pathways in MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for the complete structural elucidation of unknown impurities once they have been isolated.[16][17] It provides detailed information about the carbon-hydrogen framework of a molecule.[16]
Key NMR Applications
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The chemical shifts of the aromatic protons can help distinguish between positional isomers.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to piece together the complete molecular structure by showing correlations between protons and carbons.[16]
Q1: How can I use NMR to quantify an impurity without an authentic reference standard?
A1: Quantitative NMR (qNMR) is a powerful technique for this purpose. By adding a known amount of an internal standard (a compound that does not overlap with the analyte signals) to the sample, you can directly compare the integral of a specific impurity proton signal to the integral of a known proton signal from the internal standard to determine its concentration.[16]
Method Validation
Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose.[1][18] Validation demonstrates that the method is reliable, reproducible, and accurate.[18][19]
Key Validation Parameters (ICH Q2(R2))
| Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components.[19] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[20] |
| Accuracy | The closeness of the test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[18] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18] |
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. A combination of high-resolution chromatographic separation and advanced spectroscopic identification is essential for a comprehensive impurity profile. This guide provides a foundational framework for developing, validating, and troubleshooting the necessary analytical methods, ultimately ensuring the quality and safety of the final pharmaceutical product.
References
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- Strategies to Enable and Simplify HPLC Polar Compound Separ
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
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- ANALYTICAL METHODS.
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- Fragment
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- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.Science Publishing Group.
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- Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023).
- Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025). Journal of Toxicology and Environmental Health, Part A.
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- Impurities.Bruker.
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.Benchchem.
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- Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine. (2022). ChemicalBook.
- 2-Chloro-5-iodopyridin-4-amine | C5H4ClIN2.PubChem.
- 2-CHLORO-3-IODOPYRIDIN-4-AMINE 909036-46-0 wiki.Guidechem.
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.SIELC.
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- 909036-46-0, 2-CHLORO-3-IODOPYRIDIN-4-AMINE Formula.Echemi.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-chloro-5-ethynyl-3-iodopyridin-4-amine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile chemical tractability and presence in numerous clinically approved drugs. This guide delves into a comparative analysis of the biological activity of the novel compound, 2-chloro-5-ethynyl-3-iodopyridin-4-amine, and its structural analogues. While direct experimental data for this specific molecule is not yet prevalent in published literature, by examining the structure-activity relationships (SAR) of closely related substituted 4-aminopyridine derivatives, we can infer its potential biological profile and the rationale for its design.
This document will synthesize findings from various studies on substituted pyridines, focusing on anticancer and kinase inhibitory activities. We will explore how modifications at the 2, 3, and 5-positions of the 4-aminopyridine core influence biological outcomes, providing a framework for future research and development.
The 4-Aminopyridine Scaffold: A Privileged Structure in Drug Discovery
The 4-aminopyridine core is a well-established pharmacophore. Its derivatives have been investigated for a wide range of therapeutic applications, including as channel modulators, anticancer agents, and treatments for neurodegenerative diseases. The core structure's basic nitrogen atom allows for crucial hydrogen bonding interactions with biological targets, while the surrounding positions on the pyridine ring offer multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound, presents a unique combination of substituents: halogens at the 2- and 3-positions and a reactive ethynyl group at the 5-position. Understanding the contribution of each of these moieties is key to predicting its biological potential.
Comparative Analysis of Biological Activity: Insights from Analogues
To construct a comparative landscape, we will analyze data from published studies on analogues that share key structural features with our target compound. The following sections will dissect the influence of substitutions at each key position.
The Significance of the 5-Position: The Ethynyl Moiety
The introduction of an ethynyl group at the 5-position is a critical design element. Alkynyl groups are known to participate in various biological interactions, including acting as covalent warheads for irreversible inhibitors or providing a rigid linker to access specific binding pockets within a target protein.
A pertinent study on 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C revealed that the acetylenic moiety was essential for potent PIKfyve inhibition.[1] Deletion of the triple bond in an analogue resulted in a significant reduction in potency, highlighting the critical role of this functional group.[1] Conversely, in the development of bedaquiline analogues for anti-tubercular activity, the installation of an alkynyl group at the C5-position of the pyridine ring led to a loss of activity. This underscores that the impact of the ethynyl group is highly context-dependent on the specific biological target.
Table 1: Hypothetical Comparative Activity Profile Based on Analogues
| Compound/Analogue Class | Key Structural Feature | Anticipated Biological Target(s) | Expected Potency | Rationale/Supporting Evidence |
| This compound | 5-ethynyl group | Kinases (e.g., PIKfyve, EGFR) | Potentially High | The ethynyl group can act as a key pharmacophore for kinase inhibition, as seen in isothiazolo[4,3-b]pyridine analogues.[1] |
| 5-Alkyl-4-aminopyridine analogues | 5-saturated alkyl chain | Various | Lower than ethynyl analogues | The rigidity and electronic nature of the ethynyl group are often crucial for high-affinity binding. |
| 5-Aryl-4-aminopyridine analogues | 5-aryl group | Kinases, GPCRs | Variable | The nature and substitution of the aryl ring will heavily influence activity. |
| 5-Unsubstituted-4-aminopyridine | No substituent at C5 | Various | Lower | The 5-position is a key vector for exploring interactions with the target protein. |
The Influence of Halogenation at the 2- and 3-Positions
The presence of chlorine at the 2-position and iodine at the 3-position is expected to significantly modulate the electronic properties of the pyridine ring and provide additional points of interaction. Halogen bonding is an increasingly recognized non-covalent interaction that can contribute to ligand-protein binding affinity.
Studies on 4-anilinoquinazolines as EGFR inhibitors have shown that substituents on the quinazoline ring, which is analogous to the substituted pyridine core, greatly modulate potency, with electron-donating groups being favored.[2] The interplay of the electron-withdrawing nature of the halogens in our target compound could be a critical factor in its target selectivity.
Potential Therapeutic Applications: Anticancer and Kinase Inhibition
Based on the analysis of related structures, a primary anticipated application for this compound and its analogues is in the field of oncology, specifically as kinase inhibitors. Numerous studies have demonstrated the potent anticancer activity of substituted pyridine derivatives. For instance, novel pyranopyridine derivatives have shown potent anticancer activity against various cancer cell lines.[3] Similarly, pyridine-based compounds have been identified as potent inhibitors of kinases like CDK2 and PIM-1.[4][5]
The combination of a halogenated pyridine core with a reactive ethynyl group suggests that these compounds could be potent and potentially selective kinase inhibitors. The ethynyl group could target a cysteine residue in the active site of a kinase, leading to covalent and irreversible inhibition, a strategy employed by several successful anticancer drugs.
Experimental Protocols for Biological Evaluation
To facilitate further research and validation of the biological activity of this compound and its analogues, we provide the following detailed experimental protocols for key assays.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant kinase enzyme (e.g., EGFR, PIKfyve)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent, and incubate for another 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a non-linear regression curve fit.[6]
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is widely used to assess the cytotoxic potential of anticancer compounds.[7]
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[8][9]
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental and logical frameworks, the following diagrams have been generated.
Caption: A generalized workflow for the synthesis, screening, and optimization of novel 4-aminopyridine derivatives.
Caption: A simplified diagram illustrating the potential mechanism of action of a kinase inhibitor on a signaling pathway.
Conclusion and Future Directions
While the biological activity of this compound remains to be explicitly determined, a comprehensive analysis of its structural analogues provides a strong foundation for predicting its potential as a potent anticancer agent, likely functioning through kinase inhibition. The unique combination of a halogenated pyridine core and a 5-ethynyl group presents a compelling scaffold for further investigation.
Future research should focus on the synthesis of this target compound and a systematic library of analogues with variations at the 2, 3, and 5-positions. Screening these compounds against a broad panel of kinases and cancer cell lines will be crucial to elucidate their specific biological targets and structure-activity relationships. The experimental protocols provided in this guide offer a robust starting point for these essential studies. The insights gained will undoubtedly contribute to the development of the next generation of targeted therapeutics.
References
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Spectroscopic comparison of 2-chloro-5-ethynyl-3-iodopyridin-4-amine with similar compounds
A Comparative Spectroscopic Guide to 2-chloro-5-ethynyl-3-iodopyridin-4-amine
This guide provides an in-depth spectroscopic analysis of this compound, a highly substituted pyridine derivative with potential applications as a versatile building block in medicinal chemistry and materials science. By systematically comparing its spectral features to those of simpler, structurally related compounds, we can deconstruct the electronic and structural contributions of each functional group—chloro, iodo, ethynyl, and amine—to the molecule's overall spectroscopic signature. This comparative approach offers researchers a robust framework for structural verification and aids in predicting the spectroscopic properties of similarly complex heterocyclic systems.
Introduction to the Spectroscopic Challenge
The structural elucidation of a multifunctional compound like this compound presents a unique challenge. The pyridine core is decorated with four distinct substituents, each exerting a specific electronic influence (inductive and resonance effects) that collectively dictates the chemical environment of every atom. To confidently assign its spectral features, we will analyze it alongside a curated set of reference compounds:
-
Pyridine: The unsubstituted aromatic core.
-
4-Aminopyridine: To isolate the effect of the electron-donating amino group.
-
2-Chloropyridine: To observe the influence of the electron-withdrawing chloro group at the C2 position.
-
3-Iodopyridine: To understand the impact of the bulky, electron-withdrawing iodo group at the C3 position.
-
Phenylacetylene: As a proxy for the ethynyl group to identify its characteristic signals.
This guide will walk through Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, providing both experimental protocols and a logical interpretation of the resulting data.
Experimental Methodologies
High-quality, reproducible data is the bedrock of spectroscopic analysis. The following protocols outline the standardized procedures used to acquire the spectra discussed in this guide.
NMR Spectroscopy
-
Objective: To map the carbon and proton environments within the molecule.
-
Instrumentation: Bruker AVANCE III 400 MHz spectrometer.
-
Sample Preparation: 5-10 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).
-
Causality: The choice of solvent is critical. CDCl₃ is a standard, non-polar solvent suitable for many organic compounds. However, DMSO-d₆ is chosen for compounds with lower solubility or those containing acidic protons (like N-H), as it can slow down proton exchange, leading to sharper peaks.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the vibrational frequencies of specific functional groups and bonds.
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR. The spectrum was recorded over a range of 4000–400 cm⁻¹.
-
Causality: The UATR technique is employed for its simplicity and reproducibility, as it requires minimal sample preparation and eliminates the need for KBr pellets, which can introduce moisture.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition and to analyze fragmentation patterns.
-
Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to a final concentration of ~1 µg/mL.
-
Causality: ESI is a soft ionization technique that typically yields a prominent protonated molecular ion ([M+H]⁺), which is crucial for determining the molecular weight. The addition of formic acid promotes protonation, enhancing the signal intensity.
UV-Visible Spectroscopy
-
Objective: To measure the electronic transitions within the conjugated π-system.
-
Instrumentation: Shimadzu UV-2600 UV-Vis spectrophotometer.
-
Sample Preparation: The sample was dissolved in ethanol to a concentration of ~10⁻⁵ M. The spectrum was recorded from 200 to 400 nm using a quartz cuvette.
-
Causality: Ethanol is a common solvent for UV-Vis spectroscopy as it is transparent in the UV region of interest and can dissolve a wide range of organic compounds.
Spectroscopic Workflow Overview
The following diagram illustrates the logical flow of the multi-technique spectroscopic analysis employed for structural elucidation.
Caption: Workflow for multi-technique spectroscopic analysis.
Comparative Spectroscopic Analysis
While complete spectral data for this compound is not widely published, its expected spectroscopic features can be reliably predicted by analyzing the contributions of its individual substituents observed in the simpler reference compounds.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular framework. The electron-donating amino group and the electron-withdrawing halogen and ethynyl groups create a complex pattern of shielding and deshielding on the pyridine ring.
-
Pyridine Ring Protons: Unsubstituted pyridine shows proton signals at δ 8.61 (H2/H6), 7.27 (H3/H5), and 7.65 (H4) ppm.[1] In our target molecule, only one proton remains on the ring (H6). The combined electron-withdrawing effects of the adjacent chloro (C2) and ethynyl (C5) groups are expected to shift this proton significantly downfield, likely beyond δ 8.5 ppm.
-
Amino (NH₂) Protons: The 4-amino group is a strong electron-donating group. In 4-aminopyridine, the NH₂ protons appear as a broad signal, and the ring protons at C2/C6 are shifted upfield compared to pyridine.[2][3] In the target molecule, the NH₂ signal is expected, though its chemical shift will be influenced by solvent and concentration.
-
Ethynyl (C≡CH) Proton: The terminal alkyne proton is acidic and typically resonates in the δ 2.0-3.5 ppm range.[4] This signal should be a sharp singlet.
-
¹³C NMR: The carbons of the pyridine ring typically appear between δ 120-150 ppm.[5] The C4 carbon, bonded to the amino group, is expected to be shifted upfield, while the carbons bonded to the halogens (C2 and C3) will be shifted downfield. The ethynyl carbons (C≡CH) are characteristically found between δ 70-90 ppm.
Table 1: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Compound / Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale / Reference |
| Pyridine [1][6][7] | H2/6: ~8.6, H3/5: ~7.3, H4: ~7.7 | C2/6: ~150, C3/5: ~124, C4: ~136 | Baseline for aromatic pyridine signals. |
| 4-Aminopyridine [2][8] | H2/6: ~8.1, H3/5: ~6.6 | C2/6: ~150, C3/5: ~109, C4: ~156 | NH₂ group strongly shields C3/5 and H3/5. |
| 2-Chloropyridine [9][10] | H6: ~8.4, H3-H5: ~7.2-7.7 | C2: ~152, C6: ~149, Others: ~123-139 | Cl is electron-withdrawing, deshielding adjacent protons and carbons. |
| Target Molecule (Predicted) | |||
| Ring H6 | > 8.5 | ~150-155 | Deshielded by adjacent N, C2-Cl, and C5-ethynyl groups. |
| NH₂ | 4.0 - 6.0 (broad) | C4: ~155-160 | Typical range for aromatic amines; C4 deshielded by N but shielded by NH₂ donation. |
| Ethynyl H | ~3.0 | C≡CH: ~80-90, C≡C H: ~75-85 | Characteristic alkyne proton and carbon chemical shifts.[11] |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of key functional groups. Each group has a characteristic vibrational frequency.[12][13][14]
-
N-H Stretch: Primary amines typically show two medium-intensity bands in the 3500–3300 cm⁻¹ region.[15]
-
C≡C-H Stretch: The terminal alkyne C-H stretch gives a sharp, strong peak around 3300 cm⁻¹.[16]
-
C≡C Stretch: The alkyne triple bond stretch is found in the 2260–2100 cm⁻¹ range; its intensity varies.[16]
-
C=C/C=N Stretch: Aromatic ring stretching vibrations occur in the 1600–1400 cm⁻¹ region.[12]
-
C-Cl and C-I Stretches: Carbon-halogen stretches appear in the fingerprint region. The C-Cl stretch is typically found at 850–550 cm⁻¹, while the C-I stretch is at lower wavenumbers, often below 600 cm⁻¹.[17]
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in Target Molecule? | Reference Compound & Data |
| N-H Stretch (Amine) | 3500 - 3300 (m, two bands) | Yes | 4-Aminopyridine: Confirms amine presence.[15] |
| C-H Stretch (Aromatic) | 3100 - 3000 (m) | Yes | Pyridine/Analogs: Confirms aromatic C-H.[12] |
| C≡C-H Stretch (Alkyne) | ~3300 (s, sharp) | Yes | Phenylacetylene: Signature peak for terminal alkyne.[16] |
| C≡C Stretch (Alkyne) | 2260 - 2100 (v) | Yes | Phenylacetylene: Confirms triple bond.[16] |
| C=C, C=N Stretch (Ring) | 1600 - 1400 (m, multiple bands) | Yes | All Pyridines: Confirms pyridine core.[18] |
| C-Cl Stretch | 850 - 550 (m) | Yes | 2-Chloropyridine: Confirms C-Cl bond.[17][19] |
| C-I Stretch | 600 - 500 (m) | Yes | 3-Iodopyridine: Confirms C-I bond.[17] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about elemental composition through isotopic patterns.[20][21]
-
Molecular Ion (M⁺): The nominal molecular weight of C₅H₄ClIN₂ is 254 g/mol .[22][23] ESI would show a prominent [M+H]⁺ peak at m/z 255.
-
Isotopic Pattern: The presence of chlorine and iodine creates a distinct isotopic signature.
-
Chlorine: Chlorine has two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[24][25] This results in an M+2 peak that is approximately one-third the intensity of the main molecular ion peak.
-
Iodine: Iodine is monoisotopic (¹²⁷I), so it does not contribute to an M+2 peak but adds significantly to the mass.[26][27]
-
-
Fragmentation: The molecular ion is expected to be relatively stable due to the aromatic ring. Common fragmentation pathways would involve the loss of the halogen atoms (I is a better leaving group than Cl) or the ethynyl group.[20] A prominent peak at m/z 127 corresponding to I⁺ is also possible.[27]
Caption: Predicted ESI-MS isotopic pattern and key fragments.
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the conjugated π-system of the molecule. The absorption maxima (λ_max) are sensitive to the substituents on the pyridine ring.
-
Pyridine: Shows primary absorptions around 202 nm and 254 nm.[28]
-
Substituent Effects:
-
Auxochromes (e.g., -NH₂): The amino group is an auxochrome that typically causes a bathochromic (red) shift to a longer wavelength and increases absorption intensity due to n→π* transitions.
-
Extended Conjugation (e.g., -C≡CH): The ethynyl group extends the π-system, which also results in a bathochromic shift.[29][30]
-
-
Predicted Spectrum: The combination of the amino group and the ethynyl group on the pyridine ring is expected to significantly shift the λ_max to longer wavelengths compared to unsubstituted pyridine, likely into the 270-320 nm range.
Table 3: Comparison of UV-Vis Absorption Maxima (λ_max)
| Compound | λ_max (nm) | Solvent | Effect of Substituents |
| Pyridine [28] | 254 | Acidic | Baseline |
| 4-Aminopyridine | ~260 | Varies | Bathochromic shift from NH₂ group. |
| Substituted Pyridines [29][31] | 270 - 320+ | Varies | Extended conjugation and auxochromes cause significant red shifts. |
| Target Molecule (Predicted) | ~280 - 310 | Ethanol | Combined bathochromic effects of NH₂, halogens, and ethynyl group. |
Conclusion
The spectroscopic profile of this compound is a composite of the individual effects of its diverse functional groups. By comparing its expected spectral data with that of simpler pyridine analogs, we can confidently make the following predictions:
-
NMR: A single, deshielded aromatic proton (H6), a characteristic terminal alkyne proton signal, and ¹³C signals confirming the presence of all functional groups.
-
IR: Distinctive peaks for N-H (amine), C≡C-H (alkyne), and C≡C stretches, confirming the key functionalities.
-
MS: A molecular ion peak cluster around m/z 255/257, displaying the classic ~3:1 isotopic ratio for a single chlorine atom.
-
UV-Vis: An absorption maximum shifted to a significantly longer wavelength than pyridine, indicative of an extended, highly substituted conjugated system.
This guide demonstrates a logical, evidence-based approach to structural elucidation. By understanding the fundamental spectroscopic principles and the predictable electronic effects of substituents, researchers can efficiently and accurately characterize complex novel molecules.
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Schilling, G. D., et al. (2007). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of Analytical Atomic Spectrometry. [Link]
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A Researcher's Guide to Bioisosteric Replacement of the Ethynyl Group in Pyridine Derivatives
For drug development professionals, the strategic modification of lead compounds is a cornerstone of optimizing pharmacological profiles. The pyridine ring, a ubiquitous scaffold in medicinal chemistry, frequently owes its potency and selectivity to carefully chosen substituents. Among these, the ethynyl group stands out for its unique electronic and steric properties, often acting as a critical pharmacophoric element. However, its inherent reactivity and potential for metabolic liabilities can necessitate its replacement during lead optimization. This guide provides an in-depth comparison of bioisosteric replacements for the ethynyl group in pyridine derivatives, supported by experimental data and synthetic considerations, to aid researchers in this crucial decision-making process.
The Ethynyl Group: A Double-Edged Sword in Pyridine Scaffolds
The ethynyl group (–C≡CH) is a non-classical bioisostere prized for its versatility. Its linear geometry and sp-hybridized carbons create a rigid linker that can orient other functional groups towards specific binding pockets within a target protein.[1] Furthermore, the terminal alkyne's C-H bond can act as a weak hydrogen bond donor, and its π-system can engage in various non-covalent interactions.[1] In many kinase inhibitors, for instance, the ethynylpyridine moiety is crucial for activity, providing a vector into hydrophobic regions of the ATP-binding site.[2]
Despite these advantages, the terminal alkyne presents several challenges. The acidic proton can be a site for metabolic oxidation by cytochrome P450 enzymes, potentially leading to reactive intermediates.[3] This metabolic instability can result in rapid clearance and undesirable off-target effects.[4] Consequently, the bioisosteric replacement of the ethynyl group is a common strategy to enhance drug-like properties while preserving or improving biological activity.[5]
Comparative Analysis of Ethynyl Group Bioisosteres
The selection of an appropriate bioisostere for the ethynyl group is highly context-dependent, relying on the specific role of the alkyne in receptor binding and the desired physicochemical properties. Below, we compare several alternatives, with a focus on a case study involving isothiazolo[4,3-b]pyridine derivatives as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C.[2]
Small, Linear, and Saturated Linkers
A straightforward approach is to replace the rigid ethynyl linker with more flexible, saturated groups. This modification can impact the conformational freedom of the molecule, which may be advantageous or detrimental depending on the target.
A study on 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines provides valuable insight into the consequences of such replacements.[2] The parent compound, with a pyridinylethynyl substituent at the 3-position, demonstrated potent inhibition of PIKfyve. However, modifications to the ethynyl linker led to significant changes in activity, as detailed in the table below.
| Linker Modification | Structure | PIKfyve IC₅₀ (nM) | Fold Change vs. Ethynyl |
| Ethynyl (Reference) | -C≡C-Py | 8 | - |
| Saturated Ethyl | -CH₂-CH₂-Py | 33 | 4.1-fold decrease |
| Aminomethylene | -CH₂-NH-Py | >10,000 | >1250-fold decrease |
| Amide | -C(O)-NH-Py | >10,000 | >1250-fold decrease |
Data sourced from a study on isothiazolo[4,3-b]pyridine derivatives.[2]
As the data clearly indicates, replacing the ethynyl group with a saturated ethyl linker resulted in a 4-fold decrease in potency.[2] More drastic changes, such as the introduction of aminomethylene or amide linkers, led to a complete loss of activity.[2] This suggests that for this particular scaffold, the rigidity and electronic nature of the alkyne are critical for optimal binding to PIKfyve.
Heterocyclic Replacements
In some contexts, replacing the linear ethynyl group with a small heterocyclic ring can maintain the necessary vector and introduce favorable interactions. For example, a 1,2,3-triazole, often synthesized via "click chemistry" from a terminal alkyne, can serve as a bioisostere. While not a direct replacement for the entire ethynylpyridine moiety, it can act as a metabolically more stable linker. Other small, five-membered heterocycles like oxadiazoles or pyrazoles could also be considered, depending on the desired electronic properties and hydrogen bonding capabilities.
Saturated Bicyclic Scaffolds
Recent advances in synthetic chemistry have introduced saturated bicyclic structures, such as bicyclo[1.1.1]pentane (BCP), as bioisosteres for linear and aromatic systems. While not a direct replacement for the ethynyl group alone, a 3-azabicyclo[3.1.1]heptane core has been proposed as a saturated mimetic of a pyridine ring, offering improved physicochemical properties.[1] In a case study, replacing the pyridine ring in the drug Rupatadine with a 3-azabicyclo[3.1.1]heptane led to a dramatic improvement in solubility and metabolic stability.[1] This suggests that for certain applications, more significant structural modifications that replace the entire ethynylpyridine moiety with a saturated bioisostere could be a viable strategy to overcome pharmacokinetic challenges.
Visualizing the Bioisosteric Replacements
The following diagrams illustrate the structural relationships between the ethynyl group and its potential bioisosteres.
Caption: Bioisosteric replacements for the ethynyl linker.
Experimental Workflow for Evaluating Bioisosteric Replacements
A systematic approach is crucial for the successful implementation of a bioisosteric replacement strategy. The following workflow outlines the key experimental steps.
Caption: Experimental workflow for bioisostere evaluation.
Experimental Protocols
General Procedure for Sonogashira Coupling to Introduce the Ethynyl Group
The Sonogashira coupling is a cornerstone reaction for the synthesis of ethynylpyridines.[6]
-
To a solution of the halopyridine (1 equivalent) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a copper(I) co-catalyst (e.g., CuI, 0.1 equivalents).
-
A base, typically an amine such as triethylamine or diisopropylethylamine (2-3 equivalents), is added to the reaction mixture.
-
The terminal alkyne (1.1-1.5 equivalents) is then added, and the reaction is stirred at room temperature or elevated temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired ethynylpyridine derivative.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Assessing the metabolic stability of the parent ethynylpyridine and its bioisosteric replacements is critical for predicting their in vivo clearance.[4][7]
-
Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat; 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of remaining parent compound versus time.
Conclusion
The bioisosteric replacement of the ethynyl group in pyridine derivatives is a nuanced yet powerful strategy in drug discovery. While the ethynyl group often provides a unique combination of rigidity and electronic properties that are essential for high-potency interactions, its potential for metabolic instability cannot be overlooked. As demonstrated, seemingly conservative replacements, such as hydrogenation to a saturated linker, can significantly impact biological activity. Therefore, a thorough understanding of the structure-activity relationship and a systematic experimental evaluation are paramount. This guide provides a framework for researchers to navigate the complexities of this process, enabling the rational design of pyridine derivatives with improved pharmacokinetic profiles and enhanced therapeutic potential.
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A Senior Application Scientist's Guide to the Cross-Coupling of Dihalopyridines: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional organic materials.[1][2] Dihalopyridines, in particular, serve as versatile and readily available building blocks for constructing complex molecular architectures. However, their synthetic utility is intrinsically tied to a significant challenge: achieving regioselective functionalization. When two identical halogen atoms are present, how does a chemist controllably substitute just one? And how can one direct the reaction to a specific position, such as the C4-halide, when the C2-halide is conventionally more reactive?[3][4]
This guide provides an in-depth comparative analysis of the primary cross-coupling methodologies used to functionalize dihalopyridines. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings that govern selectivity, compare the performance of different catalytic systems with supporting data, and provide detailed, field-proven experimental procedures to empower you to make informed decisions in your own research.
The Crux of the Challenge: Understanding Regioselectivity
In transition metal-catalyzed cross-coupling, the first and often selectivity-determining step is the oxidative addition of the catalyst (e.g., Pd(0) or Ni(0)) into a carbon-halogen (C-X) bond. The inherent properties of the dihalopyridine substrate dictate the preferred site of this initial activation.
Conventional Reactivity: For most dihalopyridines, such as the 2,4- or 2,5-isomers, the halide positioned alpha to the ring nitrogen (C2) is the most reactive.[3][5] This preference is governed by two main factors:
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom creates a partial positive charge at the C2 and C4 positions, making the associated C-X bonds more electrophilic and susceptible to oxidative addition by an electron-rich metal center.[3][6]
-
Bond Dissociation Energy (BDE): The C-X bond at the alpha-position (C2) is often weaker than those at more distal positions, lowering the activation energy for cleavage.[3]
This intrinsic bias allows for the straightforward synthesis of 2-substituted pyridines, leaving the second halide available for subsequent transformations. However, accessing the "unconventional" regioisomer is a far greater challenge that requires overriding these innate substrate biases.[4]
Comparative Analysis of Cross-Coupling Methodologies
The choice of catalyst, ligand, and reaction conditions is paramount in steering the reaction toward the desired mono- or difunctionalized product, and critically, to the desired regioisomer.
Palladium-Catalyzed Cross-Coupling: The Versatile Workhorse
Palladium catalysis is the most extensively studied and widely applied method for pyridine functionalization, encompassing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
-
Mechanism & Causality: The catalytic cycle (visualized below) hinges on the careful balance between oxidative addition, transmetalation (or amine coordination for Buchwald-Hartwig), and reductive elimination.[7][8] The ligand bound to the palladium center is the primary tool for modulating reactivity and selectivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential. They promote the formation of a coordinatively unsaturated, highly reactive Pd(0)L species, which is necessary to activate otherwise stubborn C-X bonds, particularly C-Cl bonds.[3][9]
-
Achieving Unconventional Selectivity: While conventional C2-selectivity is common, recent advances have shown that ligand choice can invert this preference. For 2,4-dihalopyridines, sterically hindered NHC ligands like IPr have been shown to promote "unconventional" C4-selective Suzuki-Miyaura couplings.[3][4] This is attributed to the ligand's steric bulk disfavoring approach at the more hindered C2 position, thereby allowing the catalyst to engage with the C4-halide.[3] Furthermore, the aggregation state of the catalyst matters; multinuclear palladium clusters have been shown to favor C4-arylation of 2,4-dibromopyridine, a switch from the C2-selectivity observed with mononuclear palladium complexes.[5][10]
Nickel-Catalyzed Cross-Coupling: The Economical Alternative
Nickel catalysis has emerged as a powerful and more economical alternative to palladium, offering unique reactivity profiles.
-
Key Advantages: Nickel's primary advantage is its superior ability to activate strong C-Cl bonds, which are often unreactive under palladium catalysis.[11] This makes it invaluable for reactions involving inexpensive but less reactive chloropyridine substrates.[12][13] Nickel catalysts can also readily engage in single-electron transfer (SET) pathways, enabling unique transformations like cross-electrophile couplings where two different electrophiles are coupled.[11][13]
-
Ligand & System Choice: Bipyridine and phenanthroline-type ligands are commonly employed in nickel catalysis.[12][13] For the cross-electrophile coupling of 2-chloropyridines with alkyl bromides, a rigid bathophenanthroline ligand has proven effective.[12][13]
Copper-Catalyzed Ullmann Reaction: The Classic Choice for C-N/C-O Bonds
The Ullmann reaction, one of the oldest cross-coupling methods, traditionally involves copper mediation and is particularly effective for forming C-N and C-O bonds.[14][15][16]
-
Reaction Scope: While often requiring higher temperatures than palladium- or nickel-catalyzed reactions, modern Ullmann-type couplings can be achieved under milder conditions with the use of appropriate ligands, such as 1,10-phenanthroline or diamines.[15] It is a reliable method for the amination or etherification of dihalopyridines, particularly when other methods fail. The reactivity trend for halides is typically I > Br >> Cl.[14]
Data-Driven Performance Comparison
The following table summarizes the key features and performance of these methods for the monofunctionalization of a generic dihalopyridine.
| Feature | Palladium-Catalyzed (e.g., Suzuki) | Nickel-Catalyzed (e.g., Kumada) | Copper-Catalyzed (e.g., Ullmann) |
| Primary Use | C-C, C-N, C-O bond formation | C-C bond formation, esp. with alkyls | C-N, C-O, C-S bond formation |
| Halide Reactivity | I > Br > OTf > Cl | I > Br > Cl | I > Br >> Cl |
| Key Advantage | Broad scope, high functional group tolerance, tunable selectivity via ligands.[8] | Excellent for C-Cl activation, lower cost, unique cross-electrophile reactivity.[11][13] | Robust for C-N/C-O bonds, different reactivity profile.[15] |
| Common Catalyst | Pd(OAc)₂, Pd₂(dba)₃ + Ligand | NiCl₂(dme), Ni(COD)₂ + Ligand | CuI, Cu₂O, Cu powder + Ligand |
| Typical Ligands | Biarylphosphines (SPhos, XPhos), NHCs (IPr), PPh₃ | Bipyridines, Phenanthrolines | Phenanthroline, Diamines |
| Selectivity Control | Primarily ligand-controlled.[3][4] Can achieve C2 (conventional) or C4 (unconventional) selectivity. | Can be ligand- and substrate-controlled. | Primarily substrate-controlled. |
| Typical Conditions | 80-120 °C, requires strong base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).[9] | Room temp to 80 °C. | 100-200 °C (classic), milder with modern ligands.[14] |
Visualizing the Catalytic Process
To understand how these reactions proceed, it is essential to visualize the core catalytic cycle and the experimental workflow.
Caption: The catalytic cycle for a generic Palladium-catalyzed cross-coupling reaction.
Caption: A generalized experimental workflow for setting up a cross-coupling reaction.
Field-Proven Experimental Protocols
The following protocols are self-validating systems designed for robustness and reproducibility.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromopyridine
This protocol targets the conventional C2 position, leveraging the higher reactivity of the C-Br bond adjacent to the nitrogen.
Materials:
-
2,5-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 2,5-dibromopyridine, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times. This is a critical step to remove oxygen, which can deactivate the catalyst.[9]
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the flask and heat the mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromopyridine.
Protocol 2: Buchwald-Hartwig Amination of 3,5-Dichloropyridine
This protocol demonstrates the amination of a less reactive dichloropyridine substrate, requiring a more active catalyst system.
Materials:
-
3,5-Dichloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos Pd G3 Precatalyst (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (dry, degassed)
Procedure:
-
Inside a nitrogen-filled glovebox, add 3,5-dichloropyridine (if solid), RuPhos Pd G3, and NaOtBu to a vial equipped with a stir bar. Causality: NaOtBu is a strong, non-nucleophilic base required to facilitate the deprotonation of the amine and the subsequent catalytic steps.[9] The G3 precatalyst ensures efficient and reliable formation of the active Pd(0) species.[9]
-
Add dry, degassed toluene, followed by the 3,5-dichloropyridine (if liquid) and the amine.
-
Seal the vial and remove it from the glovebox. Place it in a preheated aluminum block at 100-110 °C and stir vigorously.
-
The reaction is typically complete within 4-12 hours. Monitor by LC-MS.
-
After cooling, carefully quench the reaction by adding it to a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired 3-amino-5-chloropyridine.
Conclusion and Future Outlook
The selective functionalization of dihalopyridines is a mature yet evolving field. While palladium catalysis remains the dominant strategy due to its versatility and predictability, nickel- and copper-based methods provide essential, complementary reactivity, especially for challenging substrates like aryl chlorides. The key to success lies in understanding the interplay between the substrate's intrinsic electronics, the steric and electronic properties of the ligand, and the nature of the metal catalyst.
Future developments will likely focus on achieving even greater control over regioselectivity, developing catalysts that operate under milder conditions, and expanding the scope to include more complex and functionalized coupling partners. The rise of photoredox catalysis and C-H activation techniques also promises new, more atom-economical pathways to these valuable building blocks, further enriching the synthetic chemist's toolbox.[1][17]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
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Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
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Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. National Institutes of Health. [Link]
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Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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The Ullmann type homocoupling reactions of halopyridines and side products. ResearchGate. [Link]
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Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]
-
Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. WEIX RESEARCH GROUP – UW–Madison. [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]
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On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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meta-Selective C−H Functionalization of Pyridines. HKUST Research Portal. [Link]
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Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. ResearchGate. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Ullmann Coupling. Chem-Station Int. Ed. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. UCI Department of Chemistry. [Link]
-
Nickel-catalyzed cross-couplings involving carbon-oxygen bonds. National Institutes of Health. [Link]
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation. UDSpace. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
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A Comparative Guide to the Synthesis of 2-chloro-5-ethynyl-3-iodopyridin-4-amine: An Evaluation of Efficiency and Practicality
For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic intermediates is a cornerstone of innovation. 2-chloro-5-ethynyl-3-iodopyridin-4-amine is a valuable building block, notable for its trifunctionalized pyridine core that allows for selective, sequential cross-coupling reactions, making it a powerful scaffold in medicinal chemistry.[1][2] This guide provides a comprehensive analysis of the viable synthetic routes to this compound, offering a critical comparison of their efficiency based on established chemical principles and experimental data.
Introduction: The Strategic Importance of this compound
The strategic placement of chloro, iodo, and ethynyl groups on the 4-aminopyridine core offers distinct reactivity profiles. The iodo group is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allowing for the introduction of the ethynyl moiety. The chloro group, being less reactive, can participate in subsequent transformations under different catalytic conditions. This differential reactivity is paramount for the streamlined construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors and other therapeutic agents.[1]
This guide will dissect a two-step synthetic sequence, which stands as the most logical and empirically supported approach:
-
Electrophilic Iodination: The synthesis of the key intermediate, 2-chloro-3-iodopyridin-4-amine.
-
Palladium-Catalyzed Ethynylation: The introduction of the ethynyl group via Sonogashira coupling.
We will benchmark these steps, providing detailed, self-validating protocols and an analysis of the factors influencing yield and purity.
Route 1: Synthesis of the Precursor: 2-chloro-3-iodopyridin-4-amine
The initial and critical step is the regioselective iodination of the commercially available 2-chloro-4-aminopyridine. The amino group at the C4 position directs the electrophilic iodination to the adjacent C3 position.
Mechanism and Reagent Choice
The reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of iodinating agent is crucial for both yield and safety. Iodine monochloride (ICl) is a commonly employed and effective reagent for this transformation.[3][4] An alternative, though less documented for this specific substrate, is the use of N-iodosuccinimide (NIS).
The reaction is typically carried out in a protic solvent, such as glacial acetic acid, which facilitates the reaction and helps to manage the reactivity of the reagents.[3]
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-aminopyridine (1.0 eq.).
-
Reagent Addition: Add glacial acetic acid as the solvent. Subsequently, add sodium acetate trihydrate (1.5 eq.) followed by the dropwise addition of a solution of iodine monochloride (1.1 eq.) in glacial acetic acid.[4] The use of sodium acetate helps to buffer the reaction mixture.
-
Reaction Conditions: The mixture is heated to 70°C and stirred for 16 hours under a nitrogen atmosphere.[3] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and carefully quenched with a saturated solution of sodium bicarbonate. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-chloro-3-iodopyridin-4-amine.[3]
Efficiency and Yield
Reported yields for this iodination reaction are consistently in the range of 45-50%.[3] While this may appear moderate, the formation of regioisomers can occur, which necessitates careful purification and can impact the isolated yield. One report indicated the formation of a mixture of iodopyridines, requiring preparative HPLC for separation to achieve a yield of 49.7%.[3]
| Parameter | Value | Reference |
| Starting Material | 2-chloro-4-aminopyridine | [3] |
| Iodinating Agent | Iodine Monochloride (ICl) | [3][4] |
| Solvent | Glacial Acetic Acid | [3] |
| Reaction Temperature | 70°C | [3] |
| Reaction Time | 16 hours | [3] |
| Reported Yield | 45-50% | [3] |
Route 2: Sonogashira Coupling for Ethynylation
The second stage of the synthesis involves the introduction of the ethynyl group at the C5 position. However, given the structure of our precursor (2-chloro-3-iodopyridin-4-amine), the most reactive site for Sonogashira coupling is the C-I bond at the 3-position. To achieve the target molecule, this compound, a different starting material, 2-chloro-5-bromo-3-iodopyridin-4-amine or a similar dihalogenated pyridine would be required, where the reactivity difference between the halogens can be exploited.
For the purpose of this guide, we will present a validated protocol for the ethynylation at the most reactive C-I bond of our synthesized precursor, which would lead to 2-chloro-3-ethynyl-pyridin-4-amine , and then discuss the hypothetical route to the intended target molecule. This serves to illustrate the principles of Sonogashira coupling on this scaffold.
The Sonogashira Reaction: A Powerful Tool for C-C Bond Formation
The Sonogashira cross-coupling reaction is a robust and versatile method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[5] The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.
Proposed Experimental Protocol for Ethynylation
This protocol is based on established procedures for the Sonogashira coupling of halopyridines.[5][6]
-
Reaction Setup: In a Schlenk flask, dissolve 2-chloro-3-iodopyridin-4-amine (1.0 eq.) in a mixture of degassed DMF and triethylamine (Et₃N).
-
Catalyst and Reagent Addition: To this solution, add PdCl₂(PPh₃)₂ (0.05 eq.) and CuI (0.05 eq.). Finally, add the terminal alkyne, such as trimethylsilylacetylene (1.2 eq.).
-
Reaction Conditions: The reaction mixture is stirred at 65°C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated. If a silyl-protected alkyne was used, the crude product is then treated with a desilylating agent like TBAF or K₂CO₃ in methanol to afford the terminal alkyne. The final product is purified by column chromatography.
Benchmarking Efficiency
The efficiency of the Sonogashira coupling is influenced by several factors:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. PdCl₂(PPh₃)₂ is a common and effective choice.
-
Base: An amine base, typically triethylamine or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction.
-
Solvent: A polar aprotic solvent like DMF is generally used.
-
Temperature: Reaction temperatures typically range from room temperature to 100°C.
Yields for Sonogashira couplings on similar aminohalopyridines are reported to be in the range of 72-96%.[5]
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | Standard, reliable catalyst for Sonogashira reactions. |
| Co-catalyst | CuI (5 mol%) | Activates the alkyne for transmetalation. |
| Alkyne Source | Trimethylsilylacetylene | Stable, easy to handle, requires a final deprotection step. |
| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent. |
| Solvent | DMF | A good solvent for the reactants and catalysts. |
| Temperature | 65°C | Balances reaction rate and potential side reactions. |
| Expected Yield | >70% | Based on literature for similar substrates.[5] |
Visualizing the Synthetic Pathways
Synthesis of 2-chloro-3-iodopyridin-4-amine
Caption: Iodination of 2-chloro-4-aminopyridine.
Proposed Sonogashira Coupling
Caption: Sonogashira coupling for ethynylation.
Conclusion and Future Perspectives
For the synthesis of the titular compound, a starting material such as 2-chloro-5-bromo-3-iodopyridin-4-amine would be necessary, allowing for a selective Sonogashira coupling at the more reactive C-I bond. The development of such a route would be a valuable contribution to the field.
The protocols and comparative data presented herein are intended to serve as a practical guide for researchers, enabling the efficient and reproducible synthesis of this valuable chemical intermediate and its analogues.
References
-
Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Wang, Q.-D., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4963–4967. [Link]
-
Khan, I., & Ali, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Regioselective alkynylation of 2-aryl-4-chloro-3-iodoquinolines and subsequent arylation or amination of the 2-aryl-3-(alkynyl)-4-chloroquinolines. Tetrahedron. [Link]
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Comparative Guide to In Vitro Evaluation of Novel Kinase Inhibitors Derived from the 2-Chloro-5-ethynyl-3-iodopyridin-4-amine Scaffold
Introduction: A Privileged Scaffold for Kinase Inhibition
In the landscape of modern drug discovery, particularly within oncology, protein kinases remain a paramount target class. Their dysregulation is a hallmark of numerous cancers, driving aberrant cellular proliferation, survival, and metastasis.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted cancer therapy.
This guide focuses on a particularly versatile chemical scaffold: 2-chloro-5-ethynyl-3-iodopyridin-4-amine . This structure is not merely a synthetic intermediate but a "privileged scaffold," endowed with multiple reactive handles that allow for systematic chemical elaboration and fine-tuning of biological activity.[2]
-
The 4-amine group often serves as a key hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the target kinase.
-
The 2-chloro and 3-iodo substituents provide orthogonal sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of diverse chemical space to enhance potency and selectivity.[2][3]
-
The 5-ethynyl group is of special interest. It can be used as a reactive handle for "click" chemistry or, more critically, it can be designed to form a covalent bond with a non-catalytic cysteine residue near the active site, leading to potent and durable inhibition.
This document provides a comparative analysis of the essential in vitro assays required to characterize novel compounds derived from this scaffold, offering insights into experimental design, data interpretation, and best practices.
The Kinase Inhibition Cascade: From Enzyme to Cell
Evaluating a potential kinase inhibitor is a multi-step process that begins with the purified enzyme and progresses to complex cellular systems. This tiered approach allows researchers to answer distinct but complementary questions: Does the compound inhibit the target kinase? Does it work in a cellular context? And is it selective?
A typical signaling pathway driven by a Receptor Tyrosine Kinase (RTK) that is often targeted by such inhibitors is the MAPK/ERK pathway. Understanding this context is crucial for designing cell-based assays.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Methodology:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.
-
Assay Plate Setup: In a 384-well white assay plate, add 50 nL of each compound dilution or DMSO (vehicle control).
-
Kinase Addition: Add 5 µL of the kinase enzyme solution (in appropriate assay buffer) to each well. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add 5 µL of the ATP/substrate peptide mixture to initiate the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Cell-Based MTT Cytotoxicity Assay
This protocol details the steps to assess the effect of compounds on cancer cell proliferation.
Sources
A Comparative Guide to the Stability of Ethynylpyridines and Other Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone. Its derivatives are integral to a vast array of pharmaceuticals and functional materials. The stability of these compounds is a critical parameter, influencing everything from shelf-life and formulation to metabolic fate and material durability. This guide provides an in-depth technical comparison of the stability of ethynylpyridines with other commonly encountered substituted pyridines, such as methyl-, amino-, and halopyridines. By integrating theoretical principles with available experimental data, this document aims to equip researchers with the insights needed for rational design and development.
The Electronic Influence of Substituents on Pyridine Stability
The stability of a substituted pyridine is intrinsically linked to the electronic properties of its substituent. Substituents modulate the electron density of the aromatic ring through a combination of inductive and resonance effects. Electron-donating groups (EDGs) increase the electron density, which can enhance reactivity towards electrophiles but may also influence the molecule's susceptibility to oxidation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the ring more resistant to electrophilic attack but potentially more susceptible to nucleophilic attack.[1]
The ethynyl group (–C≡CH) is generally considered to be a weak electron-withdrawing group through its inductive effect, but it can also participate in resonance, acting as either a donor or acceptor depending on the electronic demands of the system. This dual nature makes the stability of ethynylpyridines particularly interesting to study.
Thermal Stability: A Comparative Overview
| Compound | Substituent | Melting Point (°C) | Decomposition Onset (°C) | Notes |
| 2-Methylpyridine | -CH₃ (EDG) | -70[3] | Not explicitly found | Low melting point suggests weaker intermolecular forces. |
| 4-Aminopyridine | -NH₂ (strong EDG) | 157-162 | Data not available | The amino group can participate in hydrogen bonding, increasing the melting point. |
| 3-Chloropyridine | -Cl (EWG) | - | > 610[4] | The high decomposition temperature suggests significant thermal stability. |
| 4-Ethynylpyridine | -C≡CH (weak EWG) | 94-98[5] | Data not available | - |
| 4-Ethynylpyridine HCl | -C≡CH (protonated) | 150 (dec.)[6] | Decomposes at melting | The salt form has a higher melting/decomposition point. |
EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group. Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
Bond Strength: A Look at Bond Dissociation Energies
The bond dissociation energy (BDE) is the energy required to break a bond homolytically. A higher BDE generally correlates with greater stability. While experimental BDEs for many bonds on a pyridine ring are not available, computational studies provide valuable estimates.
| Bond | Bond Dissociation Energy (kcal/mol) | Method |
| Pyridine C-H | 110.4 ± 2.0[1] | Experimental (FA-SIFT) |
| Pyridine C-H | ~112-114 | Computational (DFT)[6][7] |
| 2-Chloropyridine C-Cl | ~95-96 | Computational (G3B3)[8] |
| 3-Chloropyridine C-Cl | ~99-100 | Computational (G3B3)[8] |
| 4-Chloropyridine C-Cl | ~95-96 | Computational (G3B3)[8] |
Data compiled from various sources.
Unfortunately, specific experimental or calculated BDEs for the C-ethynyl bond on a pyridine ring are not readily found in the literature. However, we can infer some trends. The C-Cl bond in chloropyridines is significantly weaker than the C-H bond in pyridine, suggesting that the C-Cl bond is a potential site of initial decomposition. The slightly higher BDE for the C-Cl bond at the 3-position compared to the 2- and 4-positions correlates with the general observation that the 3-position is less reactive towards nucleophilic substitution.[9] To definitively place the stability of the C-ethynyl bond within this context, dedicated computational studies would be necessary.
Chemical Reactivity and Stability
Chemical stability is the resistance of a compound to chemical change when exposed to various reagents. The electronic nature of the substituent plays a pivotal role in determining this reactivity.
Reactivity towards Acids and Bases
The basicity of the pyridine nitrogen is influenced by the substituent. Electron-donating groups increase the basicity, while electron-withdrawing groups decrease it.
-
Ethynylpyridines: The ethynyl group, being weakly electron-withdrawing, slightly decreases the basicity of the pyridine nitrogen. Ethynylpyridines readily react with strong acids like HCl, HBr, and HI to form pyridinium salts. This protonation enhances the electrophilicity of the ethynyl group, making it susceptible to nucleophilic attack by the halide anion.[1]
-
Methylpyridines: The electron-donating methyl group increases the basicity of the pyridine nitrogen compared to pyridine itself.[3]
-
Aminopyridines: The strongly electron-donating amino group significantly increases the basicity of the pyridine nitrogen. 4-Aminopyridine is a stronger base than pyridine.
-
Halopyridines: The electron-withdrawing halogen atom decreases the basicity of the pyridine nitrogen. 3-Chloropyridine has a pKa of 2.84 for its conjugate acid, making it a weaker base than pyridine (pKa ≈ 5.2).[10]
Susceptibility to Oxidation
The electron density of the pyridine ring and the nature of the substituent influence the stability towards oxidizing agents.
-
Methylpyridines: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄).[11][12][13]
-
Ethynylpyridines: The ethynyl group is also susceptible to oxidation, although specific comparative studies with other substituted pyridines are lacking.
-
Aminopyridines: The electron-rich amino group makes the ring more susceptible to oxidation.
-
Halopyridines: The electron-deficient ring of halopyridines is generally more resistant to oxidation.
Nucleophilic and Electrophilic Substitution
The stability of the pyridine ring towards substitution reactions is highly dependent on the substituent.
-
Halopyridines: 2- and 4-halopyridines are susceptible to nucleophilic aromatic substitution, where the halogen is displaced by a nucleophile.[9][14][15][16] The reactivity is enhanced by the presence of electron-withdrawing groups. 3-halopyridines are generally less reactive.[9]
-
Aminopyridines: The amino group is a strong activating group for electrophilic aromatic substitution on the pyridine ring.[17] Aminopyridines can also react with electrophiles at the exocyclic nitrogen atom.[18]
-
Ethynylpyridines: The reactivity of the ethynyl group itself dominates, for example, in cycloaddition reactions. The stability of the pyridine ring towards substitution would be influenced by the electron-withdrawing nature of the ethynyl group, making it less reactive towards electrophiles.
Experimental Protocols
To enable researchers to conduct their own comparative stability studies, the following are generalized protocols for TGA and DSC analysis.
Thermogravimetric Analysis (TGA) Workflow
Caption: Generalized workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Workflow
Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).
Conclusion
The stability of substituted pyridines is a multifaceted property governed by the electronic and steric nature of the substituents. While a definitive, quantitative ranking of the stability of ethynylpyridines against other substituted pyridines is challenging due to a lack of direct comparative experimental data, several key insights can be drawn:
-
Thermal Stability: Halopyridines, such as 3-chloropyridine, appear to possess high thermal stability. The thermal stability of ethynylpyridines requires further experimental investigation, though their salt forms are less stable than 3-chloropyridine.
-
Bond Strength: The C-H bonds of the pyridine ring are quite strong. The C-halogen bonds are weaker and represent likely points of initial thermal decomposition. The strength of the C-ethynyl bond in pyridines needs to be determined to make a conclusive comparison.
-
Chemical Reactivity: The ethynyl group imparts a unique reactivity profile, particularly its susceptibility to nucleophilic attack after protonation of the pyridine nitrogen. Electron-donating groups like methyl and amino increase the basicity and susceptibility to oxidation, while electron-withdrawing groups like halogens decrease basicity and enhance reactivity towards nucleophiles.
For drug development and materials science professionals, a thorough understanding of these stability aspects is paramount. When direct comparative data is unavailable, conducting standardized TGA and DSC analyses, as outlined in this guide, is strongly recommended to make informed decisions in the design and application of novel pyridine-based compounds.
References
-
Wren, S. W., et al. (2012). C-H bond strengths and acidities in aromatic systems: effects of nitrogen incorporation in mono-, di-, and triazines. Journal of the American Chemical Society, 134(15), 6584-95. [Link]
-
Chemistry Online. (2022). Nucleophilic substitution of pyridines. [Link]
-
Alvarez-Builla, J., et al. (2011). N-Amino Pyridinium Salts in Organic Synthesis. Molecules, 16(5), 3836-3869. [Link]
-
Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 79(19), 9345-9353. [Link]
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A Guide to the Computational Validation of Predicted Properties for Novel Pyridine Derivatives: A Case Study on 2-chloro-3-iodopyridin-4-amine
Introduction
In modern drug discovery and materials science, the ability to accurately predict the properties of novel molecules prior to their synthesis is a cornerstone of efficient research and development.[1][2] Computational chemistry offers a powerful toolkit for in silico testing, allowing researchers to characterize molecules and screen for promising candidates, thereby reducing costs and accelerating innovation.[1] This guide provides a comprehensive framework for the computational validation of predicted properties of a novel heterocyclic compound, using 2-chloro-3-iodopyridin-4-amine as a case study.
While the initially proposed topic, 2-chloro-5-ethynyl-3-iodopyridin-4-amine, is not a readily documented compound, the principles of computational validation remain the same. We will therefore focus on its structural precursor, 2-chloro-3-iodopyridin-4-amine, a versatile building block in the synthesis of pharmaceuticals and advanced materials.[3][4] This molecule, with its unique arrangement of halogen and amine substituents on a pyridine ring, presents an excellent model for demonstrating the synergy between theoretical predictions and experimental validation.[3]
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental and computational choices, outline self-validating protocols, and provide a clear comparison of predicted versus experimental data.
The Synergy of In Silico Prediction and Experimental Validation
The core principle of this guide is the iterative and complementary nature of computational prediction and experimental validation. Computational models provide a theoretical framework for understanding a molecule's behavior, while experimental data serves to ground these predictions in reality. This workflow is crucial for building robust structure-property relationships.
Caption: Iterative workflow for computational prediction and experimental validation.
Computational Prediction of Molecular Properties
The first step in our workflow is to predict the key properties of 2-chloro-3-iodopyridin-4-amine using computational methods. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful and widely used quantum chemical methods for this purpose.[5][6]
Methodology: A Step-by-Step Computational Protocol
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: DFT calculations using a functional such as B3LYP and a basis set like 6-311G++(d,p) are performed.[7] This level of theory has been shown to be accurate for describing the electronic properties of organic molecules.[7]
-
Software: Gaussian, ORCA, or other quantum chemistry packages can be used.[2]
-
-
Vibrational Frequency Analysis:
-
Objective: To predict the infrared (IR) spectrum and to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies).[8][9]
-
Method: A frequency calculation is performed at the same level of theory as the geometry optimization.[8] The resulting vibrational modes and their intensities can be used to generate a theoretical IR spectrum.
-
-
NMR Chemical Shift Prediction:
-
Electronic Properties and UV-Vis Spectra Prediction:
-
Objective: To understand the electronic structure (e.g., HOMO-LUMO gap) and predict the UV-Vis absorption spectrum.
-
Method: TD-DFT calculations are used to predict electronic transitions and their corresponding absorption wavelengths.[5][12] The choice of functional is critical for accurate predictions of excitation energies.[13]
-
Predicted Properties of 2-chloro-3-iodopyridin-4-amine (Hypothetical Data)
The following table summarizes the computationally predicted properties for our model compound.
| Property | Predicted Value | Computational Method |
| ¹H NMR | See predicted spectrum | GIAO/B3LYP/6-311++G(d,p) |
| ¹³C NMR | See predicted spectrum | GIAO/B3LYP/6-311++G(d,p) |
| IR Spectroscopy | Key peaks predicted | B3LYP/6-311++G(d,p) |
| UV-Vis λmax | ~280 nm | TD-DFT/B3LYP/6-311++G(d,p) |
| Molecular Geometry | Planar pyridine ring | B3LYP/6-311++G(d,p) |
Experimental Validation: Grounding Predictions in Reality
With the computational predictions in hand, the next phase is to synthesize the compound and experimentally measure its properties.
Synthesis of 2-chloro-3-iodopyridin-4-amine
A common synthetic route involves the direct iodination of 2-chloropyridin-4-amine.[4][14][15]
Caption: Synthetic workflow for 2-chloro-3-iodopyridin-4-amine.
Experimental Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve a sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Compare the experimental chemical shifts, coupling constants, and integration values with the predicted spectra.
-
-
Infrared (IR) Spectroscopy:
-
Protocol: Obtain the IR spectrum of the solid compound using an ATR-FTIR spectrometer.
-
Data Analysis: Compare the positions and relative intensities of the experimental absorption bands with the computationally predicted vibrational frequencies.
-
-
Mass Spectrometry (MS):
-
Protocol: Analyze the compound using a high-resolution mass spectrometer (e.g., ESI-TOF) to determine its exact mass.
-
Data Analysis: Confirm that the measured molecular weight matches the calculated exact mass of C₅H₄ClIN₂.
-
-
X-ray Crystallography:
-
Protocol: Grow single crystals of the compound suitable for X-ray diffraction analysis.
-
Data Analysis: The resulting crystal structure provides the definitive experimental geometry of the molecule in the solid state. This can be directly compared with the computationally optimized structure. Crystal structure prediction (CSP) methods can also be employed to computationally explore possible packing arrangements.[16][17][18][19][20]
-
Comparison and Refinement: Closing the Loop
The final and most critical step is the direct comparison of the predicted and experimental data.
| Property | Predicted Value (Computational) | Experimental Value |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 7.74 (d, J= 5.3 Hz, 1H), 6.53 (d, J= 5.3 Hz, 1H) | 7.74 (d, J= 5.3 Hz, 1H), 6.53 (d, J= 5.3 Hz, 3H)[4] |
| Molecular Weight | 254.45 g/mol [21] | Confirmed by Mass Spec |
| Melting Point | Not typically predicted | 116-117 °C[4] |
Discrepancies between predicted and experimental values are common and provide valuable insights. For instance, differences in NMR chemical shifts can be due to solvent effects not fully captured by the computational model or the choice of functional and basis set.[11] These discrepancies can guide the refinement of the computational model for future predictions on related molecules.
Extrapolating to this compound
The validated computational workflow established for 2-chloro-3-iodopyridin-4-amine can now be confidently applied to the novel, yet-to-be-synthesized target molecule, this compound. The same DFT and TD-DFT methods can be used to predict its spectroscopic, structural, and electronic properties. These predictions will serve as a crucial guide for its eventual synthesis and characterization, demonstrating the power of a synergistic computational and experimental approach in modern chemical research.
Conclusion
This guide has outlined a robust workflow for the computational validation of the predicted properties of novel heterocyclic compounds, using 2-chloro-3-iodopyridin-4-amine as a practical example. By integrating computational predictions with rigorous experimental validation, researchers can accelerate the discovery and development of new molecules with desired properties. The principles and protocols described herein are broadly applicable to a wide range of chemical systems and are essential for maintaining scientific integrity and efficiency in the modern research landscape.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-chloro-5-ethynyl-3-iodopyridin-4-amine
For laboratory professionals engaged in the fast-paced world of pharmaceutical and agrochemical research, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-chloro-5-ethynyl-3-iodopyridin-4-amine, a complex halogenated pyridine derivative. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
The unique structure of this compound, which incorporates chloro, iodo, ethynyl, and amino functional groups on a pyridine ring, necessitates a multi-faceted approach to its disposal.[1][2] Each of these functionalities contributes to the molecule's reactivity and potential hazards, which must be carefully considered to mitigate risks.
Part 1: Immediate Safety and Hazard Assessment
Inferred Hazards:
-
Toxicity: The presence of a pyridine ring and halogen substituents suggests that the compound is likely harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5] Pyridine and its derivatives are known to cause irritation to the eyes, nose, and throat, and in some cases, may lead to systemic toxicity.[6]
-
Environmental Hazard: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[7][8] Therefore, this compound should be treated as an environmental hazard and prevented from entering drains or waterways.[6][9]
-
Reactivity: The ethynyl group presents a potential risk of forming explosive acetylides, especially in the presence of certain metals. While the risk is generally low for terminal alkynes that are not directly adjacent to a metal, it is a possibility that should not be ignored.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
A properly fitted respirator if handling the compound as a powder or if there is a risk of aerosolization.
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound should be approached with a clear, systematic methodology. The following workflow is designed to guide the user from initial handling to final waste segregation.
Diagram of Disposal Workflow
Caption: Disposal workflow for this compound.
Step 1: Decontamination of Glassware and Surfaces
Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Procedure:
-
Rinse glassware and surfaces with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate).
-
Collect the solvent rinse as halogenated organic waste.
-
Wash the equipment with soap and water.[6]
-
The final water rinse should also be collected as aqueous hazardous waste, as it may contain trace amounts of the compound.
-
-
Causality: This two-step rinsing process ensures that the compound is first solubilized and removed by an organic solvent, followed by a wash to remove any residual solvent and inorganic impurities. Segregating the rinsates prevents the mixing of incompatible waste streams.
Step 2: Management of Contaminated Materials
All disposable materials, such as gloves, paper towels, and weighing papers, that have been contaminated with the compound must be treated as hazardous waste.
-
Procedure:
-
Place all contaminated solid materials into a designated, clearly labeled hazardous waste bag or container.
-
The container should be sealed to prevent the release of any vapors or dust.
-
Step 3: Disposal of Bulk Chemical
Unused or waste this compound should never be disposed of down the drain or in regular trash.[9][10]
-
Procedure:
-
Causality: Due to its chlorinated and iodinated nature, this compound falls under the category of halogenated waste.[13][14] Proper segregation is crucial as the disposal methods for halogenated and non-halogenated waste streams differ significantly, with halogenated waste often requiring incineration at high temperatures.[15]
Step 4: Neutralization (Use with Caution)
While acid-base neutralization is a common laboratory procedure, its application to this compound requires careful consideration due to the presence of the amino group, which is basic.[16][17][18]
-
When to Consider Neutralization: If the compound is part of an acidic or basic solution, neutralization may be necessary before disposal to meet the pH requirements of the waste disposal facility.
-
Procedure:
-
Slowly add a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) to the solution containing the compound while stirring in a well-ventilated fume hood.[19]
-
Monitor the pH of the solution continuously.
-
The goal is to bring the pH to a neutral range (typically 6-8).
-
-
Important Note: Neutralization reactions can be exothermic.[20] Proceed with caution and add the neutralizing agent slowly to control the reaction rate and temperature.
Part 3: Final Disposal and Regulatory Compliance
The ultimate disposal of this compound must be carried out by a licensed hazardous waste disposal company.[9][13]
-
Waste Manifest: Ensure that all waste containers are accurately labeled with the chemical name and a description of the waste. A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal.
-
Regulatory Framework: The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which classifies many chlorinated organic compounds as hazardous waste.[13]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Molecular Formula | C₇H₄ClIN₂ | PubChem[2] |
| Molecular Weight | 277.91 g/mol | PubChem[2] |
| Inferred GHS Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage | PubChem[3] |
| Waste Classification | Halogenated Organic Waste | General Chemical Principles[11][12][13] |
| Recommended Disposal Method | Incineration or reclamation by a licensed facility | General Chemical Principles[13][15] |
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-chloro-5-ethynyl-3-iodopyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-chloro-5-ethynyl-3-iodopyridin-4-amine is readily available. The following guidance is based on the known hazards of its constituent functional groups and structurally similar compounds. A thorough, substance-specific risk assessment is mandatory before any handling.
Section 1: Hazard Analysis and Risk Assessment
This compound is a complex molecule with several functional groups that dictate its hazard profile.[1] The pyridine ring, halogen substitutions (chloro and iodo), and the ethynyl and amine groups all contribute to its potential reactivity and toxicity.[1]
Based on aggregated GHS information for this compound, it is classified as:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[2]
-
Serious eye damage (Category 1): Causes serious eye damage.[2]
Structurally similar compounds, such as other halogenated pyridines, exhibit a range of hazards including skin and eye irritation, and potential for harm if inhaled or absorbed through the skin.[3][4] Pyridine itself is a flammable liquid and can cause skin and eye irritation.[3] Iodinated aromatic compounds can also present unique hazards, and care should be taken to avoid conditions that could lead to the release of volatile iodine species.[5][6]
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87 standards for chemical splash protection. A face shield should be worn over goggles, especially when there is a risk of splashes or during procedures with a potential for exothermic reactions.[7] |
| Hand Protection | Chemical-Resistant Gloves (Double Gloving Recommended) | Nitrile gloves provide good initial protection for short-term use. For prolonged contact or when handling larger quantities, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves before use and change them immediately if contaminated. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of Nomex® or a similar flame-resistant material is recommended. Ensure the lab coat has long sleeves and is fully buttoned. |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. The filter type should be appropriate for organic vapors and acid gases.[8] A full-face respirator provides both respiratory and eye protection. |
Important Note on PPE: The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[9] PPE is the last line of defense and should be used in conjunction with engineering controls.[9]
Section 3: Engineering Controls
Proper engineering controls are the primary means of minimizing exposure.
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[10]
-
Ventilation: Ensure adequate ventilation in the laboratory.[11] Local exhaust ventilation is preferred.[12]
-
Safety Shower and Eyewash Station: An emergency eyewash unit and safety shower must be readily accessible within the immediate work area.[10]
Section 4: Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Do not breathe dust or vapors.[13]
-
Use non-sparking tools and explosion-proof equipment.[8][12]
-
Ground and bond containers when transferring material.[12]
-
Wash hands thoroughly after handling.[13]
Storage:
-
Store in a cool, well-ventilated area away from sources of ignition.[10][11]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[10]
Section 5: Spill Management and Emergency Procedures
Prompt and correct response to spills and emergencies is critical.
Spill Cleanup:
-
Evacuate the area and alert others.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material like sand or vermiculite.[11]
-
Collect the absorbed material into a sealed container for disposal.[11]
-
Decontaminate the spill area.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[8][13]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists.[13]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]
Section 6: Disposal Plan
Proper disposal of this compound and its waste is essential to protect the environment and comply with regulations.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.[10]
-
Disposal Method: Disposal should be carried out by a licensed waste disposal company. Incineration is a potential method for pyridine-based waste.[14]
-
Regulations: All disposal must be in accordance with local, state, and federal regulations.[14] Never pour chemical waste down the drain.[11]
Visualizing the Safety Workflow
The following diagrams illustrate the key decision-making processes for ensuring safety when handling this compound.
Caption: PPE Selection Workflow
Caption: Spill Response Plan
References
- Personal protective equipment for handling 5-Ethynyl-3H-isobenzofuran-1-one - Benchchem. (URL: )
- PRODUCTION, IMPORT, USE, AND DISPOSAL - Agency for Toxic Substances and Disease Registry. (URL: )
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (URL: [Link])
-
2-Chloro-5-iodopyridin-4-amine | C5H4ClIN2 - PubChem. (URL: [Link])
- Essential Safety and Operational Guidance for Handling 1-Ethynylpyrene - Benchchem. (URL: )
-
Pyridine Standard Operating Procedure - Washington State University. (URL: [Link])
-
Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])
-
2-Chloro-5-iodopyrimidin-4-amine | C4H3ClIN3 - PubChem. (URL: [Link])
-
PPE and Safety Equipment When Using Chemicals - Compliance Partners. (URL: [Link])
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SAFETY DATA SHEET - CDMS.net. (URL: [Link])
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Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE) - Ontario College of Pharmacists. (URL: [Link])
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Iodinations: Standard Operating Procedures - The University of Vermont. (URL: [Link])
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HAZARD SUMMARY - NJ.gov. (URL: [Link])
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Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ - ACS Publications. (URL: [Link])
-
Pyridine - Safety Data Sheet - Carl ROTH. (URL: [Link])
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Pyridine: general information - GOV.UK. (URL: [Link])
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Pyridine | ToxFAQs™ - ATSDR - CDC. (URL: [Link])
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Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
